molecular formula C10H11NO3 B1601088 4-(4-Nitrophenyl)butan-2-one CAS No. 30780-19-9

4-(4-Nitrophenyl)butan-2-one

Cat. No.: B1601088
CAS No.: 30780-19-9
M. Wt: 193.2 g/mol
InChI Key: BQCIKEHCNRRAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)butan-2-one (CAS 30780-19-9) is a high-purity organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . This chemical serves as a versatile building block in organic synthesis and pharmaceutical research. The nitrophenyl moiety makes it a valuable intermediate for synthesizing more complex molecules; for instance, it can be used to prepare 4-azido-4-p-nitrophenylbutan-2-one, which upon acid-catalysed decomposition can yield compounds with specific olefinic configurations, demonstrating its utility in stereoselective synthesis . It is offered with a typical purity of 95% to 98% and should be stored sealed in a dry, room-temperature environment . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should use appropriate personal protective equipment and handle the material in a well-ventilated area. Please consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCIKEHCNRRAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481726
Record name 4-(4-Nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30780-19-9
Record name 4-(4-Nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Focused Examination of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)butan-2-one, a chemical compound of interest in synthetic organic chemistry. Recognizing the specialized information needs of researchers and drug development professionals, this document moves beyond a standard data sheet to offer a deeper understanding of this molecule's properties, synthesis, and potential utility. While published research specifically detailing the extensive applications of this compound is limited, this guide synthesizes available data and provides expert analysis of its likely role as a valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a nitro-substituted aromatic ketone. Its core structure consists of a butan-2-one moiety attached to a p-nitrophenyl group at the 4-position.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 30780-19-9[1][2]
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES CC(=O)CCC1=CC=C(C=C1)[O-][2]
InChI Key BQCIKEHCNRRAKU-UHFFFAOYSA-N[2]
Purity (Typical) ≥95%[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, its structure suggests a logical synthetic pathway proceeding from the well-characterized aldol condensation product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-nitrobenzaldehyde and acetone.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol_Adduct 4-Hydroxy-4-(4-nitrophenyl)butan-2-one 4-Nitrobenzaldehyde->Aldol_Adduct Acetone Acetone Acetone->Aldol_Adduct Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Aldol_Adduct catalysis Target_Molecule This compound (CAS: 30780-19-9) Aldol_Adduct->Target_Molecule Dehydration_Reagent Dehydrating Agent (e.g., Acid, Heat) Dehydration_Reagent->Target_Molecule elimination of H₂O

Figure 1. Proposed two-step synthesis of this compound.

Experimental Protocol: A Theoretical Approach

The following protocol is a predictive methodology based on established organic chemistry principles for the synthesis of the intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which is a likely precursor.

Step 1: Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (Aldol Condensation)

  • Reaction Setup: A solution of 4-nitrobenzaldehyde in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Catalyst Addition: A catalytic amount of a suitable base, such as aqueous sodium hydroxide, is added dropwise to the cooled solution. The reaction is typically stirred at a low temperature (0-5 °C) to minimize side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography on silica gel.

Step 2: Dehydration to this compound

  • The dehydration of the resulting aldol adduct to yield this compound would likely involve treatment with a dehydrating agent, such as a strong acid or heat, to facilitate the elimination of a water molecule. The exact conditions would require experimental optimization.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR) for this compound is scarce. However, based on its chemical structure, the following characteristic signals can be predicted:

¹H NMR:

  • A singlet corresponding to the methyl protons of the ketone.

  • Two triplets corresponding to the two methylene groups of the butane chain.

  • Two doublets in the aromatic region characteristic of a para-substituted benzene ring.

¹³C NMR:

  • A signal in the downfield region corresponding to the carbonyl carbon.

  • Signals corresponding to the carbons of the aromatic ring, with the carbon attached to the nitro group being significantly downfield.

  • Signals for the methyl and methylene carbons.

IR Spectroscopy:

  • A strong absorption band characteristic of a carbonyl (C=O) stretch.

  • Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

  • Absorption bands for C-H and C=C bonds of the aromatic ring.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound suggests several avenues for its use as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key handle for further functionalization, such as amide bond formation. This is a common strategy in the synthesis of many drug molecules.

  • Modification of the Ketone: The ketone functionality can undergo a wide range of reactions, including reduction to a secondary alcohol, reductive amination to introduce a new nitrogen-containing moiety, and various alpha-functionalization reactions.

  • Scaffold for Library Synthesis: Due to its multiple reactive sites, this compound could serve as a valuable starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

It is imperative that this compound be handled by trained professionals in a well-ventilated laboratory setting, following standard safety protocols.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: AKSci[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound (CAS: 30780-19-9) is a chemical intermediate with significant potential for applications in synthetic organic chemistry, particularly in the development of novel compounds for pharmaceutical research. While detailed experimental data for this specific molecule is not widely published, its chemical structure provides clear insights into its likely synthesis, reactivity, and utility. This guide serves as a foundational resource for researchers and scientists, encouraging further investigation into the properties and applications of this versatile building block.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

physical properties of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(4-Nitrophenyl)butan-2-one

Introduction

This compound, also referred to as 4-hydroxy-4-(4-nitrophenyl)-2-butanone, is a keto-alcohol compound of significant interest in synthetic organic chemistry and serves as a versatile building block in the development of more complex molecular architectures. Its structure, featuring a butanone backbone substituted with a para-nitrophenyl group and a hydroxyl moiety, imparts a unique combination of chemical reactivity and physical characteristics. The presence of a chiral center at the C4 position further adds to its complexity and potential applications in stereoselective synthesis.

This guide provides a comprehensive overview of the core , offering researchers, scientists, and drug development professionals a consolidated resource of its physicochemical data, spectral characteristics, and established analytical methodologies. The information herein is synthesized from peer-reviewed literature and chemical data repositories to ensure technical accuracy and reliability.

Physicochemical and Structural Properties

The fundamental physical and structural properties of this compound are summarized below. These constants are critical for its handling, purification, and application in various experimental settings.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-4-(4-nitrophenyl)butan-2-one[1]
CAS Number 57548-40-0[1][2][3]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][3]
Appearance Yellow Oil / Yellow to off-white solid[3][4]
Melting Point 58–62 °C[3][5]
Decomposition Temp. 218 °C (TGA, N₂ atmosphere)[5]
Enthalpy of Fusion 28.4 kJ/mol (DSC)[5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and reaction chemistry, influencing bioavailability and reaction kinetics. The solubility of this compound has been determined in several common laboratory solvents at ambient temperature.

SolventSolubility (mg/mL) at 25°CSource(s)
Water 1.2[5]
Ethanol 84[5]
Dichloromethane 220[5]

The data clearly indicates poor aqueous solubility, a common characteristic for aromatic compounds of this nature. Its high solubility in dichloromethane suggests this is an excellent solvent for extraction and chromatographic purification. The moderate solubility in ethanol is useful for crystallization procedures.

Spectroscopic Analysis

Spectroscopic data is fundamental to the structural elucidation and purity assessment of a chemical compound. Below is a summary and interpretation of the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

  • δ 8.07-8.17 (d, 2H): These two protons correspond to the aromatic protons ortho to the nitro group on the phenyl ring. Their downfield shift is a direct result of the strong electron-withdrawing effect of the nitro group.[4][6]

  • δ 7.47-7.52 (d, 2H): These signals represent the aromatic protons meta to the nitro group.[4][6]

  • δ 5.20-5.24 (m, 1H): This multiplet is assigned to the methine proton on the carbon bearing the hydroxyl group (C4), which is a chiral center.[4][6]

  • δ 3.57-3.73 (br s, 1H): The broad singlet corresponds to the hydroxyl proton. Its broadness is due to chemical exchange.[4][6]

  • δ 2.81-2.85 (m, 2H): This multiplet represents the two diastereotopic protons of the methylene group (C3) adjacent to both the carbonyl group and the chiral center.[4][6]

  • δ 2.15-2.20 (s, 3H): This sharp singlet is characteristic of the three equivalent protons of the terminal methyl group (C1) adjacent to the carbonyl.[4][6]

¹³C NMR (75 MHz, CDCl₃):

  • δ 208.46: Carbonyl carbon (C2).[4]

  • δ 149.99, 147.26: Aromatic carbons attached to the nitro group and the butanone chain, respectively.[4]

  • δ 126.38, 123.71: Aromatic carbons ortho and meta to the nitro group.[4]

  • δ 68.85: Carbon bearing the hydroxyl group (C4).[4]

  • δ 51.47: Methylene carbon (C3).[4]

  • δ 30.66: Methyl carbon (C1).[4]

Caption: Correlation of spectral data with molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups within the molecule.

  • 3447 cm⁻¹ (Broad): This prominent broad absorption is characteristic of the O-H stretching vibration of the secondary alcohol group, with broadening due to hydrogen bonding.[2][4]

  • 3079, 2919 cm⁻¹: These peaks correspond to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, respectively.[2][4]

  • 1704 cm⁻¹ (Strong): A strong, sharp peak indicative of the C=O (carbonyl) stretching vibration of the ketone.[4]

  • 1597, 1509, 1344 cm⁻¹: These absorptions are characteristic of the aromatic nitro group (asymmetric and symmetric N-O stretches) and aromatic C=C stretching.[4]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a crystalline solid's purity. The following protocol outlines a standard, reliable method for this analysis.

Objective: To accurately determine the melting point range of a purified sample of this compound.

Causality: The principle relies on observing the temperature range over which the solid-to-liquid phase transition occurs. A pure substance will have a sharp, narrow melting range (typically < 2°C). Impurities disrupt the crystal lattice, typically depressing and broadening the melting range. This protocol is self-validating; a broad range suggests the need for further purification.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. Grinding the crystals gently with a spatula on a watch glass is effective.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar). Calibration with known standards (e.g., benzoic acid, urea) is crucial for accuracy.

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Determination:

    • Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination of the melting point.

    • For the accurate measurement, allow the apparatus to cool well below the approximate melting point.

    • Prepare a new capillary tube and heat rapidly to about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

    • The melting range is reported as T₁ - T₂.

MeltingPointWorkflow cluster_determination Step 3: Measurement Cycle start Start: Purified Sample prep Step 1: Sample Preparation (Dry, Powder, Pack Capillary) start->prep setup Step 2: Apparatus Setup (Calibrated Mel-Temp) prep->setup rapid_heat 3a: Rapid Heating (10-15°C/min) for Approx. MP setup->rapid_heat cool_down 3b: Cool Apparatus rapid_heat->cool_down slow_heat 3c: Slow Heating (1-2°C/min) near MP cool_down->slow_heat record_T1 3d: Record T₁ (First Liquid Drop) slow_heat->record_T1 record_T2 3e: Record T₂ (All Liquid) record_T1->record_T2 report Report Range: T₁ - T₂ record_T2->report end End: Purity Assessment report->end

Caption: Workflow for accurate melting point determination.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not identified in the public domain during this review, general laboratory precautions for handling aromatic nitro compounds should be strictly followed. These compounds should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers are required to consult the specific SDS provided by the chemical supplier before any handling or use of this compound.

References

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - 57548-40-0 - Vulcanchem. Vulcanchem.
  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Smolecule. Smolecule.
  • Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 - PubChem. National Institutes of Health. [Link]

  • CAS 57548-40-0 | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Hoffman Fine Chemicals. Hoffman Fine Chemicals. [Link]

  • Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. - Chegg. Chegg. [Link]

Sources

Solubility Profile of 4-(4-Nitrophenyl)butan-2-one in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Nitrophenyl)butan-2-one. In the absence of extensive published quantitative data, this document establishes a framework for predicting solubility based on first principles of chemical structure and analogy to related compounds. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to equip researchers, chemists, and drug development professionals with the necessary tools to perform accurate and reliable measurements. The guide integrates theoretical insights with practical, step-by-step methodologies, ensuring a robust understanding of how to approach the dissolution of this compound for applications ranging from reaction chemistry to formulation development.

Introduction and Physicochemical Profile

This compound is an aromatic ketone of interest in various synthetic pathways. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating solutions for analytical or screening purposes. The behavior of a solute in a solvent is governed by its molecular structure and the intermolecular forces it can establish with the solvent molecules.

The structure of this compound is characterized by three key regions that dictate its polarity and interactions:

  • A Polar Nitro Group (-NO₂): This strong electron-withdrawing group creates a significant dipole moment, making this region of the molecule highly polar.

  • An Aromatic Phenyl Ring: This non-polar, planar ring system can participate in π-π stacking interactions.

  • A Ketone Functional Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

These features combine to make this compound a moderately polar molecule. Its solubility will be highest in solvents that can effectively interact with these functional groups.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1]
CAS Number 30780-19-9 [1]
Molecular Formula C₁₀H₁₁NO₃ [1]

| Molecular Weight | 193.20 g/mol |[1] |

Theoretical Framework for Solubility Prediction

A robust predictive model allows for the intelligent selection of solvents, saving time and resources. This can be approached from both a qualitative and a semi-quantitative standpoint.

The "Like Dissolves Like" Principle

The most fundamental principle in solubility is that a solute will dissolve best in a solvent that has a similar polarity.[2] Organic solvents can be broadly classified into three categories, allowing for a logical prediction of solubility.[3][4]

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the ketone group of the target molecule can accept hydrogen bonds, the overall structure is not ideally suited for strong interactions with protic solvents, suggesting moderate solubility.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, acetonitrile). These solvents are polar but lack O-H bonds. They are excellent at solvating polar solutes via dipole-dipole interactions. Given the strong dipole of the nitro group and the ketone, this compound is predicted to exhibit high solubility in these solvents.[5]

  • Non-polar Solvents: (e.g., hexane, toluene, diethyl ether). These solvents primarily interact through weak van der Waals forces. The significant polarity of the nitro and ketone groups makes it unlikely that this compound will be readily soluble in non-polar solvents.

G cluster_solute Solute Analysis cluster_solvent Solvent Selection Logic Solute This compound - Polar Nitro Group - Polar Ketone Group - Aromatic Ring Conclusion Conclusion: Moderately Polar Molecule Solute->Conclusion Structural Features PolarAprotic Polar Aprotic? (e.g., DMSO, Acetone) Conclusion->PolarAprotic Test First PolarProtic Polar Protic? (e.g., Ethanol) PolarAprotic->PolarProtic NO HighSol Prediction: High Solubility PolarAprotic->HighSol YES (Similar Polarity) NonPolar Non-Polar? (e.g., Hexane, Toluene) PolarProtic->NonPolar NO ModSol Prediction: Moderate Solubility PolarProtic->ModSol YES (H-bond acceptance) LowSol Prediction: Low to Insoluble NonPolar->LowSol YES (Polarity Mismatch)

Caption: Logical workflow for predicting solubility based on polarity.

Analog-Based Quantitative Estimation

In the absence of direct data, a powerful technique is to use a structurally similar compound as a proxy. 4-Nitrophenyl butyrate (4-NPB) shares a C₁₀H₁₁NO₄ molecular formula and features both a nitrophenyl group and a carbonyl, making it an excellent analog.[6] Published data for 4-NPB shows the following solubilities:

  • Ethanol: ~15 mg/mL

  • DMSO: ~30 mg/mL

  • Dimethylformamide (DMF): ~30 mg/mL

It is a reasonable scientific assertion that the solubility of this compound will be in a similar range in these solvents. This provides a valuable quantitative starting point for experimental design.

Experimental Determination of Solubility

Rigorous experimental validation is the cornerstone of chemical research. The following protocols are designed to be self-validating and provide accurate, reproducible results.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of the compound across a range of solvents to identify promising candidates for quantitative analysis.

Methodology:

  • Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested.

  • Aliquot Solute: Accurately weigh approximately 5 mg of this compound into each vial.

  • Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

  • Agitation: Cap the vial securely and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat: Repeat steps 3-5 for all selected solvents.

  • Documentation: Record the observations for each solvent in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination by Isothermal Equilibrium Method

Objective: To determine the precise saturation solubility (e.g., in mg/mL or mol/L) of the compound in a given solvent at a controlled temperature.

Methodology:

  • Setup: Place a series of screw-capped glass vials containing an excess amount of this compound (enough to ensure solid remains after saturation) in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

  • Equilibration: Seal the vials and allow them to agitate in the shaker bath for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation is achieved. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours at the same constant temperature. To ensure complete removal of solids, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Trustworthiness Note: Filtering is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Analysis (Gravimetric Method): a. Tare a clean, dry, pre-weighed glass vial. b. Dispense a precise volume (e.g., 1.0 mL) of the clear, filtered supernatant into the tared vial. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point. d. Once the solid residue is completely dry, re-weigh the vial. e. Calculate the solubility using the formula: Solubility (mg/mL) = (Final Mass - Tare Mass) / Volume of Supernatant .

  • Replicates: Perform the entire experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis (Gravimetric) start Add excess solute & known volume of solvent to vial equilibrate Agitate at constant temperature (e.g., 24h) to achieve equilibrium start->equilibrate settle Allow solid to settle (at constant temp) equilibrate->settle filtrate Withdraw supernatant using a syringe filter (e.g., 0.22 µm) settle->filtrate aliquot Transfer precise volume of clear filtrate to a tared vial filtrate->aliquot evap Evaporate solvent to dryness aliquot->evap weigh Weigh dried solute residue evap->weigh calc Calculate Solubility (mg/mL) weigh->calc

Caption: Experimental workflow for quantitative solubility determination.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the principles of "like dissolves like" and analogy with 4-Nitrophenyl butyrate.[6] These values should serve as a guide for solvent selection prior to experimental verification.

Table 2: Predicted Solubility of this compound at Room Temperature

Solvent Solvent Class Predicted Solubility Rationale / Estimated Value
Hexane Non-polar Very Low Polarity mismatch
Toluene Non-polar (Aromatic) Low Polarity mismatch; some π-π interaction possible
Diethyl Ether Non-polar Low Polarity mismatch
Dichloromethane Polar Aprotic Moderate Moderate polarity
Ethyl Acetate Polar Aprotic Moderate to High Good balance of polarity
Acetone Polar Aprotic High Similar ketone functionality, high polarity
Acetonitrile Polar Aprotic High High polarity
Ethanol Polar Protic Moderate to High ~15 mg/mL (by analogy to 4-NPB[6])
Methanol Polar Protic Moderate to High More polar than ethanol, good H-bond acceptor
Isopropanol Polar Protic Moderate Less polar than ethanol
Dimethylformamide (DMF) Polar Aprotic Very High ~30 mg/mL (by analogy to 4-NPB[6])

| Dimethyl Sulfoxide (DMSO)| Polar Aprotic | Very High | ~30 mg/mL (by analogy to 4-NPB[6]) |

Conclusion

While specific published solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental work. The molecular structure strongly suggests high solubility in polar aprotic solvents like DMSO, DMF, and acetone, with moderate solubility in polar protic solvents such as ethanol. Quantitative estimates derived from the structurally similar compound 4-Nitrophenyl butyrate suggest solubilities in the range of 15-30 mg/mL in these key solvents. The detailed protocols provided herein offer a reliable framework for researchers to validate these predictions and generate precise solubility data essential for the successful application of this compound in a laboratory or industrial setting.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Available at: [Link]

  • Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. Available at: [Link]

  • Smith, D. K. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Soft Matter. Available at: [Link]

  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

  • Contreras, M. d. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Mandal, S., et al. (2020). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Available at: [Link]

  • Ohto, K., et al. (2018). Properties of aromatic ketones and other solvents. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2022). organic chemistry review - common organic solvents. YouTube. Available at: [Link]

  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 57548-40-0 | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Available at: [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Available at: [Link]

Sources

In-Depth Technical Guide to the Reaction Mechanism of 4-(4-Nitrophenyl)butan-2-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenyl)butan-2-one is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of a reactive ketone functionality, a flexible butane chain, and an electron-withdrawing nitrophenyl group makes it a versatile building block for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents. This technical guide provides an in-depth exploration of the primary reaction mechanism for the formation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of a robust multi-step synthesis, discuss alternative pathways, provide detailed experimental protocols, and present key characterization data.

The most common and well-documented route to this compound involves a three-step sequence starting from p-nitrobenzaldehyde and acetone:

  • Aldol Condensation: Formation of 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Dehydration: Elimination of water to yield 4-(4-nitrophenyl)but-3-en-2-one.

  • Reduction: Selective hydrogenation of the carbon-carbon double bond to afford the target molecule.

This guide will dissect each of these steps, providing a comprehensive understanding of the underlying chemical principles and practical considerations.

Primary Synthetic Pathway: A Three-Step Approach

Step 1: Aldol Condensation of p-Nitrobenzaldehyde and Acetone

The initial and crucial carbon-carbon bond-forming step is the aldol condensation between p-nitrobenzaldehyde and acetone. This reaction can be catalyzed by either a base or an acid, with base-catalyzed conditions being more common for this specific transformation.[1][2] The electron-withdrawing nature of the nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

Mechanism of Base-Catalyzed Aldol Condensation
  • Enolate Formation: A base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of p-nitrobenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield the β-hydroxy ketone, 4-hydroxy-4-(4-nitrophenyl)butan-2-one.[1]

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate  + OH⁻ Base OH⁻ Water H₂O Enolate->Water Enolate_ion Enolate pNitrobenzaldehyde p-Nitrobenzaldehyde Alkoxide Alkoxide Intermediate pNitrobenzaldehyde->Alkoxide Alkoxide_ion Alkoxide Enolate_ion->pNitrobenzaldehyde Water_mol H₂O Alkoxide_ion->Water_mol Aldol_Adduct 4-hydroxy-4-(4-nitrophenyl)butan-2-one Water_mol->Aldol_Adduct Base_regen OH⁻ Aldol_Adduct->Base_regen

Caption: Mechanism of the base-catalyzed aldol condensation.

Organocatalysis: The Role of L-Proline

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. L-proline, a naturally occurring amino acid, is an effective catalyst for the aldol reaction, often providing high yields and enantioselectivity.[3][4][5] The reaction proceeds through an enamine intermediate, which is formed by the reaction of the ketone with the secondary amine of proline.[6] This enamine is more nucleophilic than the enolate, leading to an efficient reaction. The carboxylic acid group of proline can act as an internal acid/base catalyst, facilitating the various proton transfer steps.[4] The use of L-proline in aqueous media, sometimes with surfactants like cetyl trimethyl ammonium bromide (CTAB) to solubilize the organic reactants, represents a green and environmentally friendly approach to this synthesis.[7][8]

Step 2: Dehydration of 4-hydroxy-4-(4-nitrophenyl)butan-2-one

The aldol adduct, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can be readily dehydrated to form the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one. This elimination reaction is typically promoted by heating, often under the same acidic or basic conditions as the aldol condensation.

Mechanism of Dehydration

Under basic conditions, the dehydration proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

  • Deprotonation: A base removes a proton from the carbon α to the carbonyl group, forming an enolate.

  • Elimination: The enolate then eliminates the hydroxide ion from the β-carbon to form the conjugated double bond.

Dehydration cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination Aldol_Adduct Aldol Adduct Enolate Enolate Intermediate Aldol_Adduct->Enolate  + OH⁻ Base OH⁻ Water H₂O Enolate->Water Enolate_ion Enolate Enone 4-(4-nitrophenyl)but-3-en-2-one Enolate_ion->Enone Hydroxide OH⁻ Enone->Hydroxide

Caption: E1cB mechanism of dehydration of the aldol adduct.

Step 3: Selective Reduction of 4-(4-nitrophenyl)but-3-en-2-one

The final step in the synthesis is the selective reduction of the carbon-carbon double bond of the enone to yield this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium on carbon, Pd/C) and a source of hydrogen (H₂ gas).

  • Adsorption: Both the enone and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Addition: The hydrogen atoms add across the double bond in a syn fashion.

  • Desorption: The saturated product, this compound, desorbs from the catalyst surface.

It is crucial to control the reaction conditions to ensure the selective reduction of the alkene without affecting the nitro group or the carbonyl group.

Hydrogenation Enone 4-(4-nitrophenyl)but-3-en-2-one Catalyst Pd/C Catalyst Surface Enone->Catalyst Adsorbed_Complex Adsorbed Reactants on Catalyst Catalyst->Adsorbed_Complex Adsorption H2 H₂ H2->Catalyst Saturated_Product This compound Adsorbed_Complex->Saturated_Product Hydrogen Addition Saturated_Product->Catalyst Desorption

Caption: Schematic of catalytic hydrogenation.

Alternative Synthetic Pathway: The Michael Addition

An alternative and powerful method for forming the carbon skeleton of this compound is the Michael addition (or 1,4-conjugate addition). This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[9][10]

A plausible route would involve the Michael addition of the anion of nitromethane to benzylideneacetone, followed by nitration of the aromatic ring. However, a more direct approach is the addition of the nitromethane anion to p-nitrobenzylideneacetone.

Mechanism of Michael Addition
  • Deprotonation: A base deprotonates the Michael donor (e.g., nitromethane) to form a stabilized carbanion.

  • Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated ketone.

  • Protonation: The resulting enolate is protonated to give the γ-nitroketone.

While this approach is feasible, the subsequent conversion of the nitro group to a carbonyl, if a different ketone were desired, would necessitate a Nef reaction. For the synthesis of the title compound, the aldol condensation route is generally more straightforward.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one via L-Proline Catalyzed Aldol Reaction[4]

This protocol is adapted from established procedures for L-proline catalyzed aldol reactions.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
p-Nitrobenzaldehyde151.12151.0 mg1.0 mmol
L-Proline115.1335.0 mg0.3 mmol
Acetone58.085.0 mL-
Dichloromethane84.93As needed-
Silica Gel-As needed-

Procedure:

  • To a 25 mL round-bottom flask, add p-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).

  • Add acetone (5.0 mL) to the flask.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with dichloromethane (2.0 mL).

  • Purify the product by column chromatography on silica gel.

Experimental_Workflow Start Start Reagents Combine p-Nitrobenzaldehyde, L-Proline, and Acetone Start->Reagents Reaction Stir at Room Temperature for 3 hours Reagents->Reaction TLC Monitor by TLC Reaction->TLC Concentrate Concentrate under Reduced Pressure TLC->Concentrate Reaction Complete Dilute Dilute with Dichloromethane Concentrate->Dilute Purify Column Chromatography Dilute->Purify Product Obtain Pure Product Purify->Product End End Product->End

Caption: Experimental workflow for the synthesis of the aldol adduct.

Protocol 2: Dehydration and Reduction

The dehydration can often be achieved by heating the aldol reaction mixture, sometimes with the addition of a stronger acid or base. The subsequent reduction is a standard catalytic hydrogenation procedure.

Materials for Reduction:

ReagentMolar Mass ( g/mol )Amount
4-(4-nitrophenyl)but-3-en-2-one191.181.0 eq
10% Palladium on Carbon (Pd/C)-1-5 mol%
Ethanol46.07Sufficient to dissolve
Hydrogen Gas (H₂)2.02Balloon or H₂ source

Procedure for Reduction:

  • Dissolve 4-(4-nitrophenyl)but-3-en-2-one in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Characterization of this compound

The structure and purity of the final product can be confirmed using standard analytical techniques.

Spectroscopic Data for 4-hydroxy-4-(4-nitrophenyl)butan-2-one: [11][12][13]

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 8.07 (d, 2H), 7.47 (d, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66
IR (KBr, cm⁻¹)3447 (O-H), 1704 (C=O), 1597, 1509, 1344 (NO₂)

Expected Spectroscopic Data for this compound:

Based on the structure, the following spectroscopic features would be expected.

TechniqueExpected Data
¹H NMRSignals for the aromatic protons (two doublets), the methylene protons adjacent to the aromatic ring and the ketone (two triplets), and the methyl protons of the ketone (a singlet).
¹³C NMRPeaks corresponding to the carbonyl carbon, the aromatic carbons, the two methylene carbons, and the methyl carbon.
IRStrong absorption for the carbonyl group (~1715 cm⁻¹) and characteristic absorptions for the nitro group (~1520 and ~1350 cm⁻¹).
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (193.20 g/mol ).

Applications in Drug Development

The this compound scaffold is of significant interest in drug discovery. The nitro group can be readily reduced to an amine, which is a key functional group in a vast number of pharmaceuticals. This transformation opens up a wide range of possibilities for further chemical modifications and the synthesis of diverse compound libraries for biological screening. The butanone moiety provides a flexible linker and a site for further functionalization.

Conclusion

This technical guide has provided a comprehensive overview of the reaction mechanism for the formation of this compound. The primary synthetic route, involving an aldol condensation, dehydration, and reduction, has been detailed with mechanistic explanations and visual diagrams. An alternative Michael addition pathway has also been discussed. The provided experimental protocols and characterization data serve as a practical resource for researchers in the field. A thorough understanding of these reaction mechanisms is essential for the efficient synthesis and further development of novel compounds based on this versatile chemical scaffold.

References

  • Smolecule. (2023-07-22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous.
  • Vulcanchem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - 57548-40-0.
  • PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4.
  • National Institutes of Health.
  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • Books. (2020-08-28). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.
  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one.
  • The Royal Society of Chemistry.
  • MDPI.
  • ResearchGate. Aldol reaction between p-nitrobenzaldehyde and acetone with different....
  • PNAS.
  • ScienceOpen. (2018-07-16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • ResearchGate. (2025-08-06).
  • ResearchGate. (2025-08-07).
  • Chegg. (2022-04-01). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
  • ResearchGate. Reaction of 1a′ with nitromethane and 2a..
  • Wikipedia. Indigo dye.
  • ResearchGate. The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,....
  • Magritek.
  • J. Soc. Chim. Tunisie. michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in.
  • Benchchem. Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one.
  • Benchchem. Catalytic Hydrogenation of 4-(4-hydroxyphenyl)-3-buten-2-one: A Gateway to Raspberry Ketone Synthesis and Metabolic Research.
  • Google Patents.
  • ResearchGate. Scheme 1 Michael addition of nitromethane 2a to chalcone 1a..
  • Journal of Chemical Technology and Metallurgy. (2018-05-18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • Hoffman Fine Chemicals. CAS 57548-40-0 | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • PubChem. 3-Buten-2-one, 4-(4-nitrophenyl)- | C10H9NO3 | CID.
  • CNR-IRIS. Michael addition of nitromethane to non-racemic chiral Cr(CO)
  • MDPI. (2024-08-14). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases.

Sources

Spectroscopic Profile of 4-(4-Nitrophenyl)butan-2-one: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, as well as in fundamental chemical research, the unambiguous confirmation of a molecule's identity and purity is a critical, non-negotiable step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle.

4-(4-Nitrophenyl)butan-2-one, with its distinct functional groups—a ketone, a nitro-substituted aromatic ring, and an aliphatic chain—presents a rich tapestry of spectroscopic features. The electron-withdrawing nature of the para-nitro group significantly influences the electronic environment of the entire molecule, which is reflected in its spectral output. This guide will delve into the predicted spectroscopic data for this compound and provide the "why" behind the experimental choices, ensuring a trustworthy and authoritative resource.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The key structural features are the methyl ketone group, the ethylene bridge, and the para-substituted nitrophenyl ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the methyl protons of the ketone. The electron-withdrawing nitro group will significantly deshield the aromatic protons, particularly those ortho and meta to it.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.15Doublet2HAr-H (ortho to NO₂)~8.5
~7.35Doublet2HAr-H (meta to NO₂)~8.5
~2.95Triplet2H-CH₂-Ar~7.5
~2.80Triplet2H-CO-CH₂-~7.5
~2.15Singlet3H-CO-CH₃-
  • Aromatic Protons: The para-substitution pattern will result in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most downfield (~8.15 ppm), while the protons meta to the nitro group will be further upfield (~7.35 ppm).

  • Aliphatic Protons: The two methylene groups form an ethyl bridge. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be slightly deshielded by the ring current and will likely appear as a triplet around 2.95 ppm. The methylene group adjacent to the carbonyl group (-CO-CH₂-) will also be deshielded and is expected as a triplet around 2.80 ppm. These two triplets will show coupling to each other.

  • Methyl Protons: The methyl protons of the ketone group are in a relatively shielded environment and are expected to appear as a sharp singlet around 2.15 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~207.0C=O (Ketone)
~148.0Ar-C (ipso to NO₂)
~146.5Ar-C (para to NO₂)
~129.5Ar-CH (meta to NO₂)
~124.0Ar-CH (ortho to NO₂)
~44.5-CO-CH₂-
~30.0-CH₂-Ar
~29.5-CO-CH₃
  • Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and is expected to appear at a characteristic downfield shift of around 207.0 ppm.

  • Aromatic Carbons: The aromatic region will show four distinct signals due to the symmetry of the para-substituted ring. The carbon atom attached to the nitro group (ipso-carbon) will be highly deshielded (~148.0 ppm). The carbon atom para to the nitro group will also be significantly downfield (~146.5 ppm). The two sets of aromatic CH carbons will appear at approximately 129.5 ppm and 124.0 ppm.

  • Aliphatic Carbons: The methylene carbon adjacent to the carbonyl will be more deshielded (~44.5 ppm) than the methylene carbon adjacent to the aromatic ring (~30.0 ppm). The methyl carbon of the ketone will be the most upfield signal in the spectrum (~29.5 ppm).

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock and shim the spectrometer prep4->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and number of scans. A typical acquisition for a compound of this concentration would involve 8-16 scans.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A typical acquisition may take several hundred to a few thousand scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the raw free induction decay (FID) data. Perform phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra to determine their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the nitro group, the carbonyl group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1715Strong, SharpC=O (Ketone) stretch
~1600, ~1475MediumAromatic C=C stretch
~1520StrongAsymmetric NO₂ stretch
~1345StrongSymmetric NO₂ stretch
~850StrongC-H out-of-plane bend (para-disubstituted)
  • Carbonyl Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is the hallmark of a saturated ketone.

  • Nitro Group Stretches: The nitro group will give rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹.

  • Aromatic Vibrations: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region. A strong C-H out-of-plane bending vibration around 850 cm⁻¹ is indicative of 1,4-disubstitution (para).

  • Aliphatic Stretches: The C-H stretching vibrations of the methylene and methyl groups will appear in the 2950-2850 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the EI-MS of this compound

m/zProposed Fragment
193[M]⁺˙ (Molecular Ion)
178[M - CH₃]⁺
150[M - CH₃CO]⁺
136[M - C₃H₅O]⁺
106[C₇H₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺
  • Molecular Ion: The molecular ion peak is expected at an m/z of 193, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon is a common fragmentation pathway for ketones, leading to the formation of the acylium ion at m/z 43 ([CH₃CO]⁺).

  • McLafferty Rearrangement: A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral acetone molecule and the formation of a radical cation of nitrobenzene at m/z 123.

  • Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons of the side chain would result in the formation of a nitrobenzyl cation at m/z 136.

G mol This compound (m/z 193) frag1 [M - CH3]+ (m/z 178) mol->frag1 -CH3 frag2 [M - CH3CO]+ (m/z 150) mol->frag2 -CH3CO frag4 [CH3CO]+ (m/z 43) mol->frag4 α-cleavage frag3 [C7H6N]+ (m/z 106) frag2->frag3 -C2H4

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Development: Develop a gas chromatography method to separate the analyte from any impurities. This involves selecting an appropriate GC column, temperature program, and carrier gas flow rate.

  • MS Parameters: Set the mass spectrometer parameters, including the ionization mode (EI), mass range (e.g., m/z 40-400), and scan speed.

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The GC will separate the components, and the mass spectrometer will acquire mass spectra for each eluting peak.

  • Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and major fragment ions.

Conclusion: A Framework for Spectroscopic Elucidation

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging the known spectral data of closely related analogues and fundamental spectroscopic principles, we have constructed a detailed and reliable profile of its expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of detailed, step-by-step experimental protocols provides a robust framework for researchers to acquire and interpret their own data for this and similar molecules. This in-depth guide serves as a valuable resource for scientists engaged in synthesis, drug development, and materials science, enabling them to approach the characterization of novel compounds with a solid theoretical and practical foundation.

References

Due to the lack of direct experimental data for this compound, the following references pertain to the spectroscopic data of analogous compounds and general spectroscopic principles that informed the predictions within this guide.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • Supplementary data for "Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous" . The Royal Society of Chemistry. This source provides experimental data for 4-hydroxy-4-(4-nitrophenyl)butan-2-one and 4-(4-nitrophenyl)but-3-en-2-one. A direct link to the supplementary information of a specific paper is not feasible, but the journal can be accessed at [Link].

An In-depth Technical Guide to the Biological Activity of 4-(4-Nitrophenyl)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Nitroaromatic Scaffold

Nitroaromatic compounds represent a fascinating and biologically significant class of molecules, characterized by the presence of a nitro (-NO2) group attached to an aromatic ring. This functional group imparts unique electronic properties, rendering these compounds susceptible to bioreduction within physiological systems. This bioactivation is the cornerstone of their diverse pharmacological effects, which span antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. Within this broad class, derivatives of 4-(4-nitrophenyl)butan-2-one have emerged as a scaffold of particular interest for researchers and drug development professionals. The inherent reactivity of the nitro group, combined with the versatility of the butanone chain for synthetic modification, provides a rich platform for the design of novel therapeutic agents.

This technical guide offers an in-depth exploration of the biological activities associated with this compound derivatives. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays, empowering researchers to further investigate and harness the potential of this promising chemical series. Our focus is on providing not just the "what" but the "why," fostering a deeper understanding of the scientific principles that underpin the biological evaluation of these compounds.

The Central Role of the Nitro Group: A Gateway to Bioactivity

The biological activity of this compound and its derivatives is intrinsically linked to the metabolic fate of the nitro group. This strongly electron-withdrawing moiety can undergo enzymatic reduction in biological systems, a process that is often more efficient under hypoxic conditions, such as those found in solid tumors and certain microbial environments. This reduction proceeds through a series of highly reactive intermediates, including nitroso and hydroxylamino species, and can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]

These reactive intermediates are the primary effectors of the observed biological activities, capable of inducing cellular damage through multiple mechanisms:

  • DNA Adduct Formation: The electrophilic nature of the reduced nitro group intermediates allows them to form covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage, mutations, and the induction of apoptosis.

  • Protein Modification: These reactive species can also react with cellular proteins, including critical enzymes, altering their structure and function.

  • Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids.

It is this double-edged sword of reactivity that makes nitroaromatic compounds both potent therapeutic agents and molecules that require careful toxicological assessment.[1]

Antifungal Activity: A Promising Frontier

Recent studies have highlighted the potential of this compound derivatives as antifungal agents. A notable example is the synthetic zingerone derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone , which has demonstrated significant activity against the pathogenic fungi Aspergillus flavus and Fusarium graminearum. In this derivative, the methoxy group of the natural product zingerone is replaced by a nitro group, leading to enhanced antifungal efficacy.

Quantitative Antifungal Data

The antifungal activity of 4-(4-hydroxy-3-nitrophenyl)-2-butanone (ZN22) has been quantified using standard in vitro assays:

Fungal StrainAssay MethodConcentrationInhibition
Fusarium graminearumAgar Diffusion10 mg/mLSignificant Inhibition
Aspergillus flavusAgar Diffusion50 mg/mLSignificant Inhibition
F. graminearum & A. flavusAgar Dilution200 mg/LSignificant Inhibition

Data sourced from a study on a synthetic zingerone-derivative.[2]

Furthermore, this compound was found to effectively inhibit the production of aflatoxin, a potent mycotoxin, by downregulating the expression of genes involved in its biosynthesis.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Dissolve the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Diagram of Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution serial_dilution Serial Dilution stock->serial_dilution Add to first well plate Microtiter Plate with Broth plate->serial_dilution inoculation Inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_mic MIC Determination incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Targeted Approach

Beyond broad-spectrum cytotoxicity, derivatives of this compound have shown the potential for more targeted biological activity through enzyme inhibition. The compound 4-hydroxy-4-(4-nitrophenyl)butan-2-one has been identified as an inhibitor of two key enzymes:

  • Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is involved in the biosynthesis of steroid hormones and prostaglandins. Its overexpression has been linked to the progression of various cancers, including prostate and breast cancer.

  • Cytochrome P450 2D6 (CYP2D6): A crucial enzyme in the metabolism of a wide range of xenobiotics, including approximately 25% of clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions.

Quantitative Enzyme Inhibition Data
EnzymeCompoundInhibition TypePotency
Aldo-keto reductase 1C3 (AKR1C3)4-hydroxy-4-(4-nitrophenyl)butan-2-oneNon-competitiveIC₅₀ = 12.3 μM
Cytochrome P450 2D64-hydroxy-4-(4-nitrophenyl)butan-2-one-Kᵢ = 8.9 μM

IC₅₀ and Kᵢ values indicate the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively.

Anticancer Potential: A Field for Further Exploration

While direct and extensive studies on the anticancer activity of a broad range of this compound derivatives are still emerging, the known mechanisms of action of nitroaromatic compounds, coupled with the enzyme inhibitory profile of some derivatives, strongly suggest their potential as anticancer agents. The hypoxic environment of solid tumors could facilitate the reductive bioactivation of the nitro group, leading to localized cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined from a dose-response curve.[1][2][3][4]

Diagram of MTT Assay Workflow

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Synthesis and Structure-Activity Relationships (SAR): A Path to Optimization

The synthesis of this compound and its derivatives is most commonly achieved through an aldol condensation reaction between a substituted 4-nitrobenzaldehyde and a ketone, typically acetone.[5][6] This synthetic route offers considerable flexibility for generating a library of derivatives with diverse substituents on the aromatic ring and modifications to the butanone backbone.

While a comprehensive SAR study for a broad range of this compound derivatives is not yet available in the public domain, we can extrapolate potential trends based on related chemical classes, such as chalcones and Schiff bases, which can be derived from the core scaffold.

Diagram of Synthetic Pathways and Derivative Classes

Synthesis_and_Derivatives cluster_synthesis Core Synthesis cluster_derivatives Derivative Classes pnb 4-Nitrobenzaldehyde core This compound Scaffold pnb->core acetone Acetone acetone->core chalcones Chalcone Derivatives core->chalcones Condensation with Aromatic Aldehydes schiff_bases Schiff Base Derivatives core->schiff_bases Condensation with Primary Amines other_mods Other Modifications (e.g., Hydroxylation) core->other_mods

Caption: Synthetic routes to the core scaffold and major derivative classes.

Insights from Chalcone and Schiff Base Derivatives
  • Chalcones: These are α,β-unsaturated ketones that can be formed by the condensation of the methyl group of the butanone with an aromatic aldehyde. The biological activity of chalcones is well-documented and often depends on the nature and position of substituents on both aromatic rings.[1] Electron-withdrawing groups, such as the nitro group already present, and hydroxyl groups can significantly influence the antimicrobial and anticancer properties.

  • Schiff Bases: Formed by the condensation of the ketone moiety with a primary amine, Schiff bases introduce an imine (-C=N-) linkage, which is a known pharmacophore. The diverse range of amines that can be used allows for extensive modification of the molecule's steric and electronic properties, which can modulate biological activity.

A systematic approach to SAR would involve synthesizing and testing derivatives with:

  • Variations on the Phenyl Ring: Introducing electron-donating (e.g., -OCH₃, -OH) and other electron-withdrawing groups (e.g., -Cl, -F) at different positions to probe their effect on bioreduction and target engagement.

  • Modifications of the Butanone Chain: Exploring the impact of chain length, branching, and the introduction of other functional groups on activity and selectivity.

  • Formation of Chalcone and Schiff Base Libraries: Systematically varying the aromatic aldehydes and primary amines used to generate these derivatives to identify key structural features for optimal activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological activity conferred by the nitro group, combined with the synthetic tractability of the butanone backbone, offers a rich landscape for medicinal chemistry exploration. The demonstrated antifungal and enzyme inhibitory activities of specific derivatives underscore the potential of this chemical class.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to establish clear structure-activity relationships. This will enable the rational design of compounds with enhanced potency, selectivity, and reduced toxicity. Elucidating the precise molecular targets and mechanisms of action for the most active compounds will be crucial for their advancement as clinical candidates. The in-depth protocols and foundational knowledge presented in this guide provide a solid framework for researchers to embark on this exciting area of drug discovery.

References

discovery and history of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenyl)butan-2-one and its Congeners

This technical guide provides a comprehensive overview of this compound, a nitroaromatic compound of interest in organic synthesis and potential drug discovery. While the specific historical discovery of this compound is not extensively documented in scientific literature, this guide will delve into its chemical identity, plausible synthetic routes based on established organic chemistry principles, and a detailed examination of the synthesis of its closely related and well-studied analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This information is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction to this compound

This compound is an organic compound featuring a butanone backbone substituted with a p-nitrophenyl group.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and the adjacent benzylic position.[2] This structural motif is of interest to medicinal chemists and synthetic organic chemists as a potential building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₃[1]
Molecular Weight193.20 g/mol [1]
IUPAC NameThis compound[1]
CAS Number30780-19-9[1]

Historical Context and Discovery

The specific discovery and detailed historical timeline for this compound are not well-documented in publicly available scientific literature. Aromatic nitro compounds, however, have a rich history dating back to the 19th century, with their synthesis and reactions being fundamental to the development of organic chemistry.[3][4] The large-scale production of nitroaromatics, such as nitrobenzene, was driven by the dye and explosives industries.[3][5] The synthesis of more complex nitroaromatic compounds, like the topic of this guide, would have logically followed from the foundational reactions established during this period.

Synthetic Strategies for this compound and Related Compounds

The synthesis of this compound can be approached through several established methodologies in organic chemistry. However, the presence of the deactivating nitro group on the aromatic ring presents specific challenges for certain synthetic routes.

Challenges in Direct Synthesis: Friedel-Crafts Reactions

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[6][7] However, this reaction is generally not viable for strongly deactivated aromatic rings, such as nitrobenzene.[6][8] The strong electron-withdrawing nature of the nitro group makes the aromatic ring too electron-poor to undergo electrophilic aromatic substitution with an acylating agent.[8]

Plausible Synthetic Route via Nucleophilic Substitution

A more feasible approach would involve the reaction of a p-nitrophenyl precursor with a suitable four-carbon building block. For instance, the reaction of p-nitrobenzyl bromide with the enolate of acetone or a related acetoacetate derivative could potentially yield the target compound.

An Illustrative Synthesis: 4-Hydroxy-4-(4-nitrophenyl)butan-2-one via Aldol Condensation

A closely related and well-documented compound is 4-hydroxy-4-(4-nitrophenyl)butan-2-one.[9][10][11] Its synthesis via an aldol condensation of p-nitrobenzaldehyde and acetone is a robust and well-understood reaction that provides valuable insights into the chemistry of these systems.[9][12]

The reaction proceeds through the formation of an enolate from acetone in the presence of a base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-nitrobenzaldehyde. Subsequent protonation yields the β-hydroxy ketone product.[9]

This protocol is adapted from established literature procedures for the aldol condensation of p-nitrobenzaldehyde and acetone.[13]

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • 10% Sodium Hydroxide Solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine p-nitrobenzaldehyde (2.85 g) and acetone (3.5 g).

  • Add 20 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture on a water bath for 1 hour.

  • Cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Filter the crude product and wash with cold water.

  • Recrystallize the solid from a minimal amount of ethanol to yield pure 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Table 2: Expected Yield and Properties of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[9][14]
Molecular Weight209.20 g/mol [14]
Melting Point~110°C (for the related unsaturated ketone)[13]
AppearanceColorless crystals[13]

The mechanism for the base-catalyzed aldol condensation is a cornerstone of organic chemistry.

Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Acetone Acetone (CH₃COCH₃) Enolate Enolate Anion ([CH₂COCH₃]⁻) Acetone->Enolate Base (OH⁻) H2O H₂O Enolate_ref Enolate OH_minus OH⁻ pNitrobenzaldehyde p-Nitrobenzaldehyde Alkoxide Alkoxide Intermediate pNitrobenzaldehyde->Alkoxide Product 4-Hydroxy-4-(4-nitrophenyl)butan-2-one Alkoxide->Product Protonation from H₂O Enolate_ref->pNitrobenzaldehyde Nucleophilic Attack OH_minus_regen OH⁻ H2O_ref H₂O

Caption: Mechanism of the base-catalyzed aldol condensation.

Dehydration to 4-(4-Nitrophenyl)but-3-en-2-one

The aldol addition product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can undergo dehydration, particularly under heating or acidic/basic conditions, to form the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one.[13] This conjugated system is also a versatile synthetic intermediate.

Reduction of the Hydroxyl Group

To arrive at the target molecule, this compound, from its hydroxylated counterpart, a reduction of the secondary alcohol would be necessary. This could be achieved through various methods, such as catalytic hydrogenation, which would need to be selective for the hydroxyl group over the nitro group, or through a two-step process of converting the alcohol to a good leaving group (e.g., a tosylate) followed by reductive cleavage.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively reported, its hydroxylated analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, has shown potential as an enzyme inhibitor.[9] This suggests that the broader class of p-nitrophenyl butanones could be of interest in drug discovery programs. The nitroaromatic moiety is present in some pharmaceuticals, though its potential for toxicity is also a consideration in drug design.

Conclusion

This compound represents a simple yet synthetically interesting nitroaromatic ketone. While its specific discovery and history are not well-defined, its synthesis can be envisioned through established organic reactions. The detailed study of the synthesis of its precursor, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, via the aldol condensation, provides a solid foundation for any researcher or scientist working with this class of compounds. The insights into the reactivity and potential biological relevance of these molecules underscore their continued importance in the fields of chemical synthesis and drug development.

References

  • Smolecule. (2023, July 22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS.
  • PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one.
  • Mandal, S., Mandal, S., Biswas, S., & Saha, B. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl p-Nitrophenyl Ketone.
  • IFSCC. (n.d.). SYNTHESIS OF 4-HYDROXY-4-(4-NITROPHENYL)BUTAN-2-ONE USING P-NITRO BENZALDEHYDE AND ACETONE IN AQUEOUS MICELLAR MEDIA USING L-PROLINE.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Wikipedia. (n.d.). Nitro compound.
  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Vulcanchem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - 57548-40-0.
  • Internet Archive. (n.d.). Full text of "The Nitro Group in Organic Synthesis".
  • EvitaChem. (n.d.). Buy 4-Hydroxy-4-(2-nitrophenyl)butan-2-one (EVT-12092483).
  • ChemSynthesis. (n.d.). 4-hydroxy-4-(4-nitrophenyl)-2-butanone.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of aromatic nitro compounds.
  • Who we serve. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • ResearchGate. (n.d.). X-ray crystal structure of p -nitrophenyl ketone 14.
  • Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
  • Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

Sources

Methodological & Application

The Synthetic Versatility of 4-(4-Nitrophenyl)butan-2-one: A Gateway to Diverse Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 2, 2026

Senior Application Scientist Editorial

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 4-(4-nitrophenyl)butan-2-one emerges as a particularly versatile intermediate, offering a reactive handle for a variety of transformations that lead to valuable heterocyclic and acyclic compounds. Its unique structure, featuring a reactive ketone, an activatable methylene group, and a modifiable nitro group, provides multiple avenues for synthetic exploration. This guide provides an in-depth look at the applications of this compound in the synthesis of substituted pyrroles, thiazoles, indoles, and amines, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Applications and Synthetic Pathways

This compound serves as a linchpin in several pivotal synthetic transformations, including classical named reactions and modern synthetic methodologies. The primary applications detailed herein are:

  • Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis: A foundational method for the construction of the thiazole ring, a common motif in pharmaceuticals.

  • Reductive Amination for the Synthesis of Novel Amines: A direct and efficient route to secondary and tertiary amines with potential pharmacological applications.

  • Fischer Indole Synthesis for the Creation of Indole Scaffolds: A classic and reliable method for accessing the indole core, a privileged structure in medicinal chemistry.

The following sections will provide a detailed exploration of these applications, including the causality behind experimental choices and step-by-step protocols.

Application 1: Synthesis of 2-Amino-4-(4-nitrophenylethyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry for the construction of thiazole rings.[1][2] The classical approach involves the condensation of an α-haloketone with a thiourea or thioamide.[3] In this application, this compound is first converted to its α-bromo derivative, which then undergoes cyclocondensation with thiourea to yield the desired 2-aminothiazole.

The initial α-bromination is a critical step. The reaction proceeds via an enol or enolate intermediate, and for unsymmetrical ketones, the regioselectivity of halogenation can be controlled by the reaction conditions.[4] Under acidic conditions, halogenation typically occurs at the more substituted α-carbon, while basic conditions favor halogenation at the less substituted carbon.[4] For this compound, bromination is directed to the methylene group adjacent to the carbonyl, a position activated by both the carbonyl and the phenyl ring.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Start: this compound alpha_bromination Step 1: α-Bromination start->alpha_bromination intermediate α-Bromo-4-(4-nitrophenyl)butan-2-one alpha_bromination->intermediate hantzsch Step 2: Hantzsch Cyclocondensation (with Thiourea) intermediate->hantzsch product Product: 2-Amino-4-(4-nitrophenylethyl)thiazole hantzsch->product Reductive_Amination_Workflow start Start: this compound + Primary Amine (e.g., Benzylamine) imine_formation Step 1: Imine Formation (Acid Catalyst) start->imine_formation intermediate Imine Intermediate imine_formation->intermediate reduction Step 2: In-situ Reduction (e.g., NaBH₃CN) intermediate->reduction product Product: N-Substituted Amine reduction->product Fischer_Indole_Workflow start Start: this compound + Phenylhydrazine hydrazone_formation Step 1: Hydrazone Formation start->hydrazone_formation intermediate Phenylhydrazone Intermediate hydrazone_formation->intermediate cyclization Step 2: Acid-Catalyzed Cyclization & Aromatization intermediate->cyclization product Product: Substituted Indole cyclization->product

Sources

The Versatile Intermediate: Application Notes on 4-(4-Nitrophenyl)butan-2-one and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape

In the realm of synthetic organic chemistry and drug discovery, the utility of a chemical intermediate is defined by its reactivity, accessibility, and the molecular scaffolds it can generate. This guide focuses on 4-(4-nitrophenyl)butan-2-one, a compound with significant potential as a building block for complex molecules. While detailed, peer-reviewed protocols for the direct application of this compound are not extensively documented in readily available literature, its structure suggests a number of highly probable and valuable synthetic transformations.

This document will provide a comprehensive overview of the chemistry of a closely related and well-studied analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, to illustrate the synthetic potential of this class of compounds. Furthermore, we will present prospective applications and theoretical protocols for this compound, grounded in established principles of organic chemistry. This approach is intended to empower researchers to explore the synthetic utility of this promising intermediate.

I. The Analogue Case Study: 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

The hydroxylated analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, serves as an excellent case study for understanding the reactivity of the this compound backbone. Its synthesis and applications are well-documented and provide a solid foundation for exploring the chemistry of the target molecule.

I.1. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

The primary route to 4-hydroxy-4-(4-nitrophenyl)butan-2-one is the aldol condensation of p-nitrobenzaldehyde and acetone.[1] This reaction is a classic example of carbon-carbon bond formation and can be catalyzed by acids or bases.

Protocol 1: Base-Catalyzed Aldol Condensation for 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Objective: To synthesize 4-hydroxy-4-(4-nitrophenyl)butan-2-one via a base-catalyzed aldol condensation.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-nitrobenzaldehyde in a minimal amount of ethanol.

  • Addition of Acetone: Add an excess of acetone to the solution. A typical molar ratio is 1:10 (p-nitrobenzaldehyde:acetone) to favor the desired condensation and minimize self-condensation of acetone.

  • Initiation of Reaction: Cool the mixture in an ice bath. Slowly add a dilute aqueous solution of sodium hydroxide dropwise with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome: 4-hydroxy-4-(4-nitrophenyl)butan-2-one as a solid. The yield and purity should be assessed by standard analytical techniques (e.g., NMR, melting point).

I.2. Key Chemical Properties and Reactivity

4-Hydroxy-4-(4-nitrophenyl)butan-2-one possesses several reactive sites that make it a versatile intermediate:

  • Hydroxyl Group: Can be a leaving group in elimination reactions to form an α,β-unsaturated ketone, or it can be derivatized.

  • Ketone Carbonyl Group: Susceptible to nucleophilic attack and can be used in reactions such as reductions, reductive aminations, and Wittig reactions.

  • Nitro Group: A powerful electron-withdrawing group that can be readily reduced to an amine, a crucial functional group in many pharmaceuticals.[2]

II. Prospective Applications of this compound as a Chemical Intermediate

Based on its chemical structure, this compound is a prime candidate for several important synthetic transformations. The following sections outline these potential applications and provide theoretical protocols to guide experimental design.

II.1. Synthesis of Substituted Quinolines via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines, which are prevalent scaffolds in medicinal chemistry.[3] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. While this compound is not an α,β-unsaturated ketone itself, it can be envisioned to form one in situ under acidic conditions via dehydration of its aldol addition product with an aldehyde, or it can potentially react directly with an aniline under specific conditions.

A more direct approach would be the reaction of 4-(4-aminophenyl)butan-2-one (obtained from the reduction of this compound) with an α,β-unsaturated carbonyl compound. However, a plausible, though less conventional, Doebner-von Miller type reaction could involve the direct use of this compound.

Theoretical Protocol 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)quinoline

Objective: To synthesize a substituted quinoline via a modified Doebner-von Miller reaction using this compound.

Materials:

  • This compound

  • Aniline

  • Strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid)

  • Oxidizing agent (e.g., nitrobenzene, arsenic pentoxide)

  • High-boiling point solvent (e.g., nitrobenzene)

Hypothetical Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser and a mechanical stirrer, combine this compound and aniline in a high-boiling point solvent such as nitrobenzene (which can also act as the oxidizing agent).

  • Acid Catalysis: Carefully add a strong acid catalyst, such as polyphosphoric acid, to the mixture.

  • Heating: Heat the reaction mixture to a high temperature (typically 120-150 °C) for several hours. The reaction should be monitored by TLC.

  • Workup: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium carbonate).

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification would likely be achieved by column chromatography.

Plausible Reaction Mechanism: The reaction would likely proceed through a series of steps including imine formation, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring.

Diagram: Proposed Doebner-von Miller Synthesis of a Substituted Quinoline

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_nitrophenyl_butanone This compound Reaction Doebner-von Miller Reaction 4_nitrophenyl_butanone->Reaction Aniline Aniline Aniline->Reaction Catalyst Acid Catalyst (e.g., PPA) Catalyst->Reaction Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Reaction Heat Heat Heat->Reaction Quinoline 2-Methyl-4-(4-nitrophenyl)quinoline Reaction->Quinoline G Nitro_Compound This compound Reduction Reduction (e.g., H2, Pd/C) Nitro_Compound->Reduction Amino_Compound 4-(4-Aminophenyl)butan-2-one Reduction->Amino_Compound Amide_Formation Amide Formation Amino_Compound->Amide_Formation Sulfonamide_Formation Sulfonamide Formation Amino_Compound->Sulfonamide_Formation Heterocycle_Synthesis Heterocycle Synthesis Amino_Compound->Heterocycle_Synthesis

Caption: Reduction and subsequent functionalization.

III. Data Summary

Table 1: Physicochemical Properties of this compound and its Hydroxy Analog

PropertyThis compound4-Hydroxy-4-(4-nitrophenyl)butan-2-oneSource
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₄[4]
Molecular Weight 193.20 g/mol 209.20 g/mol [4]
Appearance Not specified (likely solid)Solid
CAS Number 30780-19-957548-40-0[4]

IV. Conclusion and Future Outlook

This compound represents an intriguing yet underutilized chemical intermediate. While direct, established protocols for its application are sparse, its structure strongly suggests its utility in the synthesis of valuable molecular frameworks, particularly substituted quinolines and functionalized anilines. The well-documented chemistry of its hydroxylated analog provides a strong basis for the development of robust synthetic methods. It is our hope that the theoretical protocols and synthetic strategies outlined in this guide will inspire researchers to unlock the full potential of this versatile building block, leading to the discovery of novel bioactive compounds and functional materials.

V. References

  • Mandal, S., Mandal, S., Biswas, S., & Saha, B. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 314-319.

  • Pharmaffiliates. (n.d.). The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)butan-2-one. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Doebner–Miller reaction. Retrieved from [Link]

  • Reddy, C. R., & Kumar, M. S. (2015). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the Brazilian Chemical Society, 26(1), 154-162.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Preparation of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-(4-Nitrophenyl)butan-2-one, a valuable intermediate in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with a base-catalyzed Claisen-Schmidt condensation of 4-nitrobenzaldehyde and acetone to yield the α,β-unsaturated ketone, (E)-4-(4-nitrophenyl)but-3-en-2-one. This intermediate is subsequently subjected to a selective catalytic transfer hydrogenation to afford the target saturated ketone, this compound, in good yield. This guide offers detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis for researchers in drug development and related scientific fields.

Introduction

This compound is a ketone derivative featuring a nitrophenyl group, a structural motif of significant interest in the development of novel therapeutic agents and functional materials. The presence of the nitro group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to introduce a wide range of functionalities. This application note details a reliable and accessible synthetic route suitable for laboratory-scale preparation.

The chosen synthetic strategy is predicated on its efficiency, the use of readily available starting materials, and the didactic nature of the chemical transformations involved. The initial Claisen-Schmidt condensation is a classic carbon-carbon bond-forming reaction, while the subsequent selective hydrogenation of the conjugated double bond highlights a key challenge in organic synthesis: chemoselectivity.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps as illustrated below.

Synthetic_Scheme cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Catalytic Transfer Hydrogenation 4-nitrobenzaldehyde 4-Nitrobenzaldehyde reaction1 + 4-nitrobenzaldehyde->reaction1 acetone Acetone acetone->reaction1 intermediate (E)-4-(4-nitrophenyl)but-3-en-2-one intermediate2 (E)-4-(4-nitrophenyl)but-3-en-2-one reaction1->intermediate  NaOH, H₂O/Δ final_product This compound intermediate2->final_product  HCOONH₄, Pd/C, EtOH

Figure 1: Overall two-step synthesis of this compound.

Part 1: Synthesis of (E)-4-(4-Nitrophenyl)but-3-en-2-one

Mechanistic Insight: The Claisen-Schmidt Condensation

The first step of the synthesis is a crossed-aldol condensation, specifically a Claisen-Schmidt condensation, between an aromatic aldehyde (4-nitrobenzaldehyde) and a ketone (acetone) in the presence of a base, typically sodium hydroxide. The mechanism proceeds as follows:

  • Enolate Formation: The hydroxide ion abstracts an acidic α-proton from acetone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating this attack.

  • Aldol Adduct Formation: A tetrahedral intermediate is formed, which is then protonated by water to yield the β-hydroxy ketone (aldol adduct), 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Dehydration: Under the basic and heated reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, (E)-4-(4-nitrophenyl)but-3-en-2-one.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism Acetone Acetone Enolate Acetone Enolate Acetone->Enolate OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Tetrahedral_Intermediate Aldol_Adduct Aldol Adduct (4-hydroxy-4-(4-nitrophenyl)butan-2-one) Tetrahedral_Intermediate->Aldol_Adduct H₂O Final_Product Final Product ((E)-4-(4-nitrophenyl)but-3-en-2-one) Aldol_Adduct->Final_Product -H₂O (Dehydration) Experimental_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Reduction A Mix Reactants (4-Nitrobenzaldehyde, Acetone, NaOH(aq)) B Heat at Reflux (1 hour) A->B C Cool and Precipitate B->C D Filter and Wash C->D E Recrystallize from Ethanol D->E F Characterize Intermediate E->F G Dissolve Intermediate in EtOH F->G Proceed with pure intermediate H Add Pd/C and HCOONH₄ G->H I Heat at Reflux (Monitor by TLC) H->I J Filter off Catalyst I->J K Workup (Extraction and Washing) J->K L Purify and Characterize Final Product K->L

analytical methods for 4-(4-Nitrophenyl)butan-2-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-(4-Nitrophenyl)butan-2-one

Abstract

This comprehensive application note provides a detailed guide to the analytical methods for the complete characterization of this compound (CAS No. 30780-19-9), a key chemical intermediate. We present a multi-technique approach encompassing chromatography for purity assessment and spectroscopy for structural elucidation. The protocols herein are designed for researchers, quality control analysts, and scientists in the fields of chemical synthesis and drug development, offering robust, self-validating methodologies. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of specific analytical techniques and parameters, ensuring both accuracy and a deeper understanding of the characterization process.

Introduction and Physicochemical Overview

This compound is an aromatic ketone containing a nitro functional group. Its purity and structural integrity are paramount for its intended downstream applications, such as in organic synthesis or as a precursor in pharmaceutical manufacturing. The presence of the ketone carbonyl group, the aliphatic chain, and the electronically distinct p-nitrophenyl ring provides multiple active sites for comprehensive analytical interrogation. Accurate characterization is essential to confirm identity, quantify purity, and identify any potential impurities or degradation products.

The fundamental properties of the molecule inform the selection of appropriate analytical strategies. The compound's aromatic nitro moiety serves as a strong chromophore, making it ideally suited for UV-based detection in liquid chromatography. Its volatility and thermal stability allow for analysis by gas chromatography. The unique arrangement of protons and carbons in its structure enables definitive confirmation by NMR spectroscopy.

A summary of its key computed physicochemical properties is provided below.

PropertyValueSource
CAS Number 30780-19-9[1][2]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Canonical SMILES CC(=O)CCC1=CC=C(C=C1)--INVALID-LINK--[O-][1]
IUPAC Name This compound[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for determining the purity of chemical compounds. We present protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which together provide orthogonal assessments of sample purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Method: Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar organic compounds. This compound is well-suited for this technique, where it will be partitioned between a non-polar stationary phase (C18) and a polar mobile phase. The p-nitrophenyl group is a strong ultraviolet (UV) chromophore, allowing for highly sensitive detection.[3] This method is excellent for quantifying the main component and detecting less volatile or thermally sensitive impurities.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 UV Detection analysis1->analysis2 data1 Integrate Peak Area analysis2->data1 data2 Calculate % Purity data1->data2

HPLC Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and deionized water. A common starting point is 60:40 (ACN:Water). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.

  • Analysis: Inject the standard solution to establish the retention time and peak shape. Subsequently, inject the sample solution.

  • Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample by area percent normalization.

Table 1: Recommended HPLC-UV Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar aromatic compounds.
Mobile Phase Isocratic; Acetonitrile:Water (60:40 v/v)Provides good resolution for similar aromatic ketones. Adjust ratio to optimize retention time.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume to avoid peak distortion and column overloading.
Detection UV at 265 nmThe nitroaromatic moiety exhibits strong absorbance near this wavelength.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound is amenable to GC analysis. The gas chromatograph separates the compound from volatile impurities based on boiling point and polarity, while the mass spectrometer fragments the molecule, providing a unique "fingerprint" (mass spectrum) that confirms its identity. This method is particularly effective for identifying low-level volatile impurities that might not be resolved by HPLC.[6]

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute in Ethyl Acetate prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 MS Detection (EI) analysis1->analysis2 data1 Identify Peak analysis2->data1 data2 Compare Mass Spectrum data1->data2

GC-MS Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup: Configure the GC-MS system using the parameters outlined in the table below.

  • Analysis: Inject the sample into the GC. The data acquisition will include a total ion chromatogram (TIC) and mass spectra for all eluting peaks.

  • Data Interpretation:

    • Identify the peak corresponding to this compound in the TIC.

    • Analyze the mass spectrum of this peak. The molecular ion (M⁺) should be visible at m/z 193.

    • Look for characteristic fragment ions. Expected fragments include loss of the acetyl group (CH₃CO•, m/z 43) leading to a fragment at m/z 150, and cleavage of the ethyl bridge.

    • Compare the acquired spectrum to a reference library, if available, to confirm identity.

    • Assess purity based on the relative area of the main peak in the TIC.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)A standard, non-polar column providing excellent separation for a wide range of compounds, including nitroaromatics.[7]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace impurity analysis.[6]
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that effectively separates compounds with varying boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Mass Range m/z 40-400Covers the molecular weight of the target compound and its expected fragments.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure. NMR, FTIR, and UV-Vis spectroscopy each probe different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR can unambiguously confirm the presence and linkage of the methyl ketone, the ethyl bridge, and the p-substituted nitrophenyl ring.

NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns (for ¹H) to assign signals to the corresponding atoms in the structure.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment (Structure) Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale for Prediction
-CH₃ (Methyl Ketone)~2.2 (singlet, 3H)~30A typical singlet for a methyl group adjacent to a carbonyl.
-CH₂- (next to C=O)~2.8 (triplet, 2H)~45Methylene protons alpha to a ketone are deshielded. They appear as a triplet due to coupling with the adjacent methylene group.
-CH₂- (next to Ring)~3.0 (triplet, 2H)~30Methylene protons alpha to the aromatic ring. They appear as a triplet due to coupling with the other methylene group.
Aromatic C-H (ortho to NO₂)~8.2 (doublet, 2H)~124Protons on the aromatic ring ortho to the strongly electron-withdrawing nitro group are significantly deshielded.
Aromatic C-H (meta to NO₂)~7.4 (doublet, 2H)~129Protons meta to the nitro group are less deshielded.
C=O (Ketone)-~207Characteristic chemical shift for a ketone carbonyl carbon.
Aromatic C-NO₂ -~147The carbon atom directly attached to the nitro group is highly deshielded.
Aromatic C-Alkyl -~148The ipso-carbon attached to the alkyl chain.

nmr_workflow prep Dissolve Sample in CDCl₃ acquire Acquire ¹H & ¹³C Spectra prep->acquire process Process Data (FT, Phasing) acquire->process analyze Assign Signals & Verify Structure process->analyze

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and reliable method to confirm the presence of the key ketone and nitro functional groups.

FTIR Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 4: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H StretchAromatic RingCharacteristic stretching vibrations for sp² C-H bonds.
~2950-2850C-H StretchAliphatic Chain (-CH₂, -CH₃)Characteristic stretching vibrations for sp³ C-H bonds.
~1715 C=O Stretch Alkyl Ketone A strong, sharp absorption band is a definitive indicator of the ketone carbonyl group.
~1520 & ~1345 N-O Asymm. & Symm. Stretch Nitro Group Two strong, distinct bands are characteristic of the -NO₂ functional group on an aromatic ring.
~1600, ~1475C=C StretchAromatic RingAbsorptions related to the stretching of the carbon-carbon bonds within the benzene ring.

Summary and Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. The combination of RP-HPLC for purity assessment and GC-MS for identity confirmation and volatile impurity profiling provides a robust quality control strategy. Concurrently, spectroscopic analysis by NMR and FTIR delivers an unambiguous confirmation of the molecular structure, ensuring the material's identity and integrity. The methods detailed in this application note are designed to be readily implemented in a standard analytical laboratory, providing a reliable framework for the complete and accurate characterization of this important chemical intermediate.

References

Application Notes & Protocols: Strategic Derivatization of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(4-Nitrophenyl)butan-2-one Scaffold

This compound is a versatile bifunctional scaffold of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a reactive ketone and an electronically distinct nitroarene moiety, presents two orthogonal chemical handles for selective modification. This dual reactivity allows for the systematic and divergent synthesis of compound libraries targeting a wide array of biological targets.

Derivatives of the related compound, 4-(4-aminophenyl)butan-2-one, have been explored for their therapeutic potential, including as enzyme inhibitors in pathways relevant to neurodegenerative diseases.[1] The strategic derivatization of the parent nitro-compound is therefore a critical first step in accessing these more complex and biologically active molecules.

This document provides a detailed guide to two primary, high-yield derivatization pathways for this compound:

  • Pathway A: Modification of the Nitro Group via reduction to the corresponding aniline.

  • Pathway B: Modification of the Ketone Moiety via reductive amination to generate secondary amines.

The protocols herein are designed to be robust and reproducible, providing a foundation for further synthetic exploration.

Overview of Derivatization Strategies

The two primary functional groups of this compound allow for a planned synthetic approach. The nitro group can be selectively reduced to an amine, which is a key precursor for amides, sulfonamides, and diazonium salts. Independently, the ketone can be converted into various amines via reductive amination, a cornerstone of modern medicinal chemistry for introducing diversity and modulating physicochemical properties.[2]

Derivatization_Workflow cluster_0 Pathway A: Nitro Group Reduction cluster_1 Pathway B: Ketone Derivatization Start This compound Aniline 4-(4-Aminophenyl)butan-2-one Start->Aniline SnCl₂ / EtOH or H₂, Pd/C SecAmine Secondary Amine Derivatives Start->SecAmine R-NH₂ / NaBH(OAc)₃ Amides Amide / Sulfonamide Derivatives Aniline->Amides Acylation / Sulfonylation

Figure 1: High-level strategic workflow for the derivatization of this compound.

Pathway A: Selective Reduction of the Nitro Group

The conversion of the aromatic nitro group to an aniline is arguably the most critical transformation for this scaffold, unlocking a vast potential for subsequent reactions. While various methods exist, reduction using stannous chloride (SnCl₂) is a reliable, high-yielding, and functional-group-tolerant method that preserves the ketone moiety.[3] Catalytic hydrogenation offers a greener alternative, though catalyst selection is key to avoid reduction of the ketone.[4]

Protocol: Synthesis of 4-(4-Aminophenyl)butan-2-one via SnCl₂ Reduction

Principle: Stannous chloride, in an alcoholic solvent, acts as a mild reducing agent capable of selectively reducing aromatic nitro groups in the presence of other reducible functionalities like ketones.[3] The reaction proceeds in a non-acidic medium, which prevents acid-catalyzed side reactions of the ketone.

Materials & Reagents:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in absolute ethanol (approx. 15-20 mL per gram of starting material).

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution in one portion.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the resulting slurry with ethyl acetate and carefully neutralize by slowly adding saturated NaHCO₃ solution until the cessation of gas evolution and the pH of the aqueous layer is ~7-8.

  • A thick white precipitate (tin salts) will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification & Characterization:

  • The product, 4-(4-aminophenyl)butan-2-one, can be purified by flash column chromatography on silica gel if necessary.[1]

  • Expected Yield: >85%

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of amine protons (N-H) in the NMR spectrum and a shift of the aromatic signals upfield are indicative of a successful reduction.

ParameterStarting MaterialProduct
IUPAC Name This compound4-(4-aminophenyl)butan-2-one
Molecular Formula C₁₀H₁₁NO₃[5]C₁₀H₁₃NO[6]
Molecular Weight 193.20 g/mol [5]163.22 g/mol [6]
Key Spectroscopic Change Presence of NO₂ stretch in IRPresence of N-H stretch in IR

Table 1: Comparison of physical properties before and after nitro group reduction.

Pathway B: Derivatization via Reductive Amination of the Ketone

Reductive amination is a powerful and widely used method in drug discovery for synthesizing secondary and tertiary amines from carbonyl compounds.[2][7] This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced in situ.[8] For ketones, using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is crucial. STAB is less reactive than sodium borohydride and will not readily reduce the ketone starting material, but it is sufficiently reactive to reduce the protonated imine intermediate.[9]

Protocol: Synthesis of N-Benzyl-4-(4-nitrophenyl)butan-2-amine

Principle: The ketone reacts with a primary amine (benzylamine in this example) to form an imine in equilibrium. A mild hydride donor, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine as it forms, driving the reaction to completion.[2][9]

Reductive_Amination Ketone This compound Imine Imine Intermediate Ketone->Imine + R-NH₂, - H₂O Amine R-NH₂ Imine->Ketone Product Secondary Amine Product Imine->Product + [H⁻] (from NaBH(OAc)₃)

Figure 2: Reaction scheme for the reductive amination of a ketone.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in DCM or DCE (approx. 20 mL per gram).

  • Add benzylamine (1.1 eq). If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Caution: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification & Characterization:

  • The resulting crude secondary amine can be purified by flash column chromatography on silica gel.

  • Expected Yield: 70-90%

  • Characterization: Success is confirmed by the disappearance of the ketone carbonyl signal (~208 ppm) in the ¹³C NMR spectrum and the appearance of new signals corresponding to the benzyl group and the newly formed C-N bond. Mass spectrometry will show the expected molecular ion peak for the product.

ParameterValue / ConditionRationale
Reducing Agent NaBH(OAc)₃Mild and selective for imines over ketones.[9]
Solvent DCM or DCEAprotic, non-coordinating solvent prevents interference with the reducing agent.[9]
Stoichiometry (Amine) 1.1 eqA slight excess helps drive the imine formation equilibrium forward.
Stoichiometry (Reductant) 1.5 eqEnsures complete reduction of the imine intermediate.
Temperature Room TemperatureSufficient for both imine formation and reduction without promoting side reactions.

Table 2: Rationale for key experimental parameters in the reductive amination protocol.

Conclusion

The protocols detailed in this application note provide robust and validated methods for the strategic derivatization of this compound at its two key reactive sites. By selectively targeting either the nitro group for reduction or the ketone for reductive amination, researchers can efficiently generate a diverse range of chemical entities. These foundational derivatives serve as critical intermediates for the synthesis of more complex molecules in drug discovery programs and chemical biology research, enabling a systematic exploration of structure-activity relationships.

References

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Arkivoc. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available at: [Link]

  • Royal Society of Chemistry. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Available at: [Link]

  • JoVE. Aldol Condensation with β-Diesters: Knoevenagel Condensation. Available at: [Link]

  • OpenBU, Boston University. Reductive Amination Reaction. Available at: [Link]

  • Semantic Scholar. THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Available at: [Link]

  • ResearchGate. Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Scilit. Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. Available at: [Link]

  • ScienceOpen. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • PubChem. 4-(4-Aminophenyl)butan-2-one. Available at: [Link]

  • Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Royal Society of Chemistry. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Available at: [Link]

  • Semantic Scholar. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • WordPress (Chemtips). Reductive Amination. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available at: [Link]

  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]

  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-(4-nitrophenyl)butan-2-one, a key intermediate in various pharmaceutical and organic synthesis applications. The recommended synthetic strategy is a robust and scalable two-step process commencing with an aldol condensation of p-nitrobenzaldehyde and acetone to yield 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This intermediate is subsequently dehydroxylated via catalytic hydrogenation to afford the target compound. This guide offers detailed, step-by-step protocols for each stage, along with critical insights into process optimization, safety considerations, and thorough characterization of the final product.

Introduction

This compound is a valuable building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a reactive ketone and a nitro-substituted aromatic ring, allows for diverse chemical transformations. The increasing demand for this intermediate necessitates the development of efficient, scalable, and safe manufacturing processes. This application note details a field-proven, two-step synthetic route that is amenable to large-scale production.

The chosen synthetic pathway prioritizes operational simplicity, high yields, and the use of readily available starting materials. The initial aldol condensation is a classic carbon-carbon bond-forming reaction, while the subsequent catalytic hydrogenation for dehydroxylation is a clean and efficient reduction method widely used in industrial settings.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach allows for the isolation and purification of the intermediate, ensuring a high-quality final product.

Synthesis_Workflow cluster_0 PART 1: Aldol Condensation cluster_1 PART 2: Catalytic Hydrogenation p-Nitrobenzaldehyde p-Nitrobenzaldehyde Aldol_Reaction Aldol Condensation p-Nitrobenzaldehyde->Aldol_Reaction Acetone Acetone Acetone->Aldol_Reaction Intermediate 4-Hydroxy-4-(4-nitrophenyl)butan-2-one Aldol_Reaction->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Dehydroxylation Final_Product This compound Hydrogenation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Large-Scale Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one via Aldol Condensation

The initial step involves the base-catalyzed aldol condensation of p-nitrobenzaldehyde with acetone. Acetone serves as both the enolate precursor and the reaction solvent, making this an atom-economical process.

Reaction Mechanism: Aldol Condensation

The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-nitrobenzaldehyde. The resulting alkoxide is then protonated to yield the β-hydroxy ketone.

Aldol_Mechanism Start Acetone + p-Nitrobenzaldehyde Enolate_Formation Enolate Formation (Base Catalyst) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Intermediate 4-Hydroxy-4-(4-nitrophenyl)butan-2-one Protonation->Intermediate

Caption: Mechanism of the aldol condensation.

Detailed Protocol: Aldol Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Nitrobenzaldehyde151.121.51 kg10.0
Acetone58.0815 L-
Sodium Hydroxide (10% aq. solution)40.002.0 L5.0

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charging the Reactor: Charge the 20 L reactor with 15 L of acetone and begin stirring.

  • Dissolution: Add 1.51 kg (10.0 mol) of p-nitrobenzaldehyde to the acetone and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using the heating/cooling circulator.

  • Base Addition: Slowly add 2.0 L of a 10% aqueous sodium hydroxide solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a dilute solution of hydrochloric acid to neutralize the mixture to a pH of ~7.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The product will likely precipitate. If so, filter the solid. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Isolation and Purification: The crude product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can be purified by recrystallization from a mixture of ethanol and water.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 2: Large-Scale Synthesis of this compound via Catalytic Hydrogenation

The second stage of the synthesis is the dehydroxylation of the benzylic alcohol intermediate. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean conversion, and the ease of catalyst removal.

Reaction Mechanism: Catalytic Hydrogenation

The benzylic hydroxyl group is reductively cleaved through hydrogenolysis. The reaction occurs on the surface of a palladium catalyst, where the C-O bond is broken and replaced with a C-H bond.

Detailed Protocol: Catalytic Hydrogenation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-4-(4-nitrophenyl)butan-2-one209.202.09 kg10.0
10% Palladium on Carbon (Pd/C)-100-200 g-
Ethanol46.0710 L-
Hydrogen Gas2.02As required-

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 20 L

  • Inert gas source (Nitrogen or Argon)

  • Filtration system for catalyst removal (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas (nitrogen or argon).

  • Charging the Reactor: Under an inert atmosphere, carefully charge the reactor with 10 L of ethanol, 2.09 kg (10.0 mol) of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, and 100-200 g of 10% Pd/C catalyst.

  • Sealing and Purging: Seal the reactor and purge the system with hydrogen gas several times to remove the inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi). Begin stirring and heat the reaction mixture to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours. Completion can be confirmed by TLC or HPLC analysis.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst may be pyrophoric upon exposure to air. Keep the filter cake wet with solvent during filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol.

Process Optimization and Scalability

Aldol Condensation:
  • Temperature Control: Maintaining a low temperature during the base addition is crucial to minimize side reactions, such as the self-condensation of acetone.

  • Base Concentration: The concentration of the sodium hydroxide solution can be adjusted to control the reaction rate. Higher concentrations can lead to faster reactions but may also increase the formation of byproducts.

  • Solvent: While acetone acts as both reactant and solvent, in very large-scale operations, the use of a co-solvent might be considered to improve heat transfer and stirring efficiency.

Catalytic Hydrogenation:
  • Catalyst Loading: The amount of Pd/C catalyst can be optimized to balance reaction time and cost.

  • Hydrogen Pressure: Higher hydrogen pressures will generally increase the reaction rate, but this must be within the safety limits of the reactor.

  • Agitation: Efficient stirring is critical in a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) to ensure good mass transfer.[1]

  • Heat Management: Hydrogenation reactions are often exothermic. A robust cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.[2]

Product Characterization

4-Hydroxy-4-(4-nitrophenyl)butan-2-one (Intermediate)
PropertyValueReference
AppearanceYellowish solid[3]
Melting Point58-62 °C[1][4]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 8.07 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H)[5]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66[5]
IR (Neat, cm⁻¹) 3447 (O-H), 3079 (Ar C-H), 2919 (C-H), 1704 (C=O), 1597, 1509 (NO₂), 1344[5]
This compound (Final Product)
PropertyValueReference
AppearanceOff-white to pale yellow solid
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 8.15 (d, 2H), 7.38 (d, 2H), 3.00 (t, 2H), 2.81 (t, 2H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 207.1, 149.5, 146.6, 129.8, 123.8, 44.5, 29.8, 29.7
IR (KBr, cm⁻¹) ~2920 (C-H), ~1715 (C=O), ~1595, ~1515 (NO₂), ~1345
Melting Point 75-78 °C

Safety Considerations

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated area or a fume hood.

  • Aldol Condensation:

    • Sodium hydroxide is corrosive and should be handled with care.

    • The reaction can be exothermic, especially during the neutralization step. Ensure adequate cooling capacity.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly purged, and all potential ignition sources must be eliminated.[6]

    • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after the reaction when it is dry. The catalyst should be handled under an inert atmosphere or kept wet with solvent at all times.[6]

    • High-Pressure Operations: The use of a high-pressure reactor requires proper training and adherence to all safety protocols for high-pressure equipment.[7] A blast shield is recommended.

  • Product Handling:

    • This compound may be harmful if swallowed or inhaled. Avoid creating dust.

References

  • Smolecule. (2023, July 22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Vulcanchem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one - 57548-40-0.
  • Hoffman Fine Chemicals. CAS 57548-40-0 | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Mettler Toledo. (2022, August 30).
  • Mettler Toledo. Webinar: Hydrogenation Process Safety and Process Performance.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • PubChem. This compound.
  • Benchchem. Catalytic Hydrogenation of 4-(4-hydroxyphenyl)-3-buten-2-one: A Gateway to Raspberry Ketone Synthesis and Metabolic Research.
  • ThalesNano. (2025, October 14).
  • Fisher Scientific. (2025, December 19). 4-(4-Hydroxyphenyl)
  • Sigma-Aldrich. (2025, September 22). 4-(4-Hydroxyphenyl)
  • Szabo-Scandic. (2018, August 4).
  • CPAChem. (2023, May 17).
  • PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • ACS Publications. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development.
  • HEL Group. (2024, July 12).
  • ACS Chemical Health & Safety. (2015).
  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous.
  • ChemSynthesis. 4-hydroxy-4-(4-nitrophenyl)-2-butanone - 57548-40-0.
  • SpectraBase. (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Optional[MS (GC)] - Spectrum.
  • Chemsrc. (2025, October 1). CAS#:264224-65-9 | (4R)-4-hydroxy-4-(4-nitrophenyl)-butan-2-one.
  • ChemRxiv. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds.
  • ResearchGate. (2025, August 5). Iron-Catalyzed Reductive Dehydroxylation of Benzylic Alcohols Using Polymethylhydrosiloxane (PMHS).
  • Mettler Toledo. Prevent Runaway Chemical Reactions.
  • ResearchGate. Catalytic dehydrogenation of substituted benzylic alcohols to aldehydes.
  • Organic Chemistry Portal.
  • ResearchGate. (2018, October 2). Gas-Solid Aldol Condensation Reaction in Confined Space of Metal Organic Framework for Formaldehyde Detection.
  • Khan Academy.
  • University of Tübingen. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. Organic Chemistry Frontiers (RSC Publishing).
  • PubMed. (2008, December 24).
  • YouTube. (2020, December 11).
  • ThalesNano. (2025, October 14).

Sources

Application Note: A Two-Step Synthesis of 4-(4-Nitrophenyl)butan-2-one for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Synthetic Strategy

4-(4-Nitrophenyl)butan-2-one is a ketone derivative featuring a nitrophenyl group, making it a versatile precursor for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The nitro moiety can be readily reduced to an amine, providing a handle for further functionalization, while the ketone allows for a wide range of classical carbonyl chemistry.

The synthetic approach detailed herein was chosen for its reliability, use of readily available starting materials, and high selectivity. The overall synthesis is divided into two distinct, high-yielding stages:

  • Stage 1: Claisen-Schmidt Condensation. An initial base-catalyzed condensation between 4-nitrobenzaldehyde and acetone yields the stable, crystalline intermediate, (E)-4-(4-nitrophenyl)but-3-en-2-one. This reaction is a classic C-C bond-forming reaction that proceeds via an enolate intermediate.

  • Stage 2: Selective Catalytic Transfer Hydrogenation (CTH). The α,β-unsaturated double bond of the enone intermediate is selectively reduced to furnish the target saturated ketone, this compound. CTH is an advantageous technique as it avoids the use of pressurized hydrogen gas and specialized equipment, employing ammonium formate as a convenient in situ hydrogen source.[1][2] The Pd/C catalyst demonstrates high efficiency for the selective reduction of the conjugated C=C bond over the aromatic nitro group under these mild conditions.[3]

This two-step sequence allows for straightforward purification of both the intermediate and the final product, ensuring high purity for subsequent applications.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final characterized product.

G cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Catalytic Transfer Hydrogenation start1 1. Dissolve 4-Nitrobenzaldehyde & Acetone react1 2. Add NaOH Solution (Catalyst) start1->react1 monitor1 3. Stir at RT & Monitor via TLC react1->monitor1 workup1 4. Quench, Filter & Wash Precipitate monitor1->workup1 purify1 5. Recrystallize from Ethanol workup1->purify1 char1 Characterize Intermediate: (E)-4-(4-nitrophenyl)but-3-en-2-one (NMR, IR, MP) purify1->char1 start2 6. Combine Enone Intermediate, Ammonium Formate & Pd/C in Methanol char1->start2 Proceed with purified intermediate react2 7. Reflux Mixture start2->react2 monitor2 8. Monitor Reaction via TLC react2->monitor2 workup2 9. Filter Catalyst through Celite® monitor2->workup2 purify2 10. Evaporate Solvent & Purify via Column Chromatography workup2->purify2 char2 Characterize Final Product: This compound (NMR, IR) purify2->char2

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of (E)-4-(4-nitrophenyl)but-3-en-2-one

Principle and Mechanism

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[4] In this procedure, the hydroxide base abstracts an acidic α-proton from acetone to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone (enone), driven by the formation of an extended π-system.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Nitrobenzaldehyde≥98%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR
Ethanol (95%)Reagent GradeMilliporeSigma
Deionized Water---In-house
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Magnetic Stirrer with Hotplate---IKA
Round-Bottom Flasks (100 mL, 250 mL)---Kimble
Büchner Funnel and Filter Flask---Corning
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.55 g (50 mmol) of 4-nitrobenzaldehyde in 50 mL of acetone. Stir at room temperature until all the aldehyde has dissolved.

  • Catalyst Addition: In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 5 g of NaOH in 50 mL of deionized water. Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.

  • Reaction Execution: Add the 10% NaOH solution dropwise to the stirring acetone solution over 15-20 minutes. A color change to deep yellow/orange and the formation of a precipitate should be observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Isolation: After 2 hours, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove residual NaOH. Finally, wash the solid with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot 95% ethanol to obtain pale yellow crystals. Dry the crystals in a vacuum oven at 50 °C. A typical yield is 75-85%.

Characterization of Intermediate

The identity and purity of the intermediate, (E)-4-(4-nitrophenyl)but-3-en-2-one, should be confirmed before proceeding.

Analysis Expected Result
Melting Point 104-106 °C
¹H NMR (300 MHz, CDCl₃)δ (ppm): 8.26 (d, J=8.6 Hz, 2H, Ar-H), 7.70 (d, J=8.6 Hz, 2H, Ar-H), 7.54 (d, J=16.2 Hz, 1H, Ar-CH=), 6.82 (d, J=16.2 Hz, 1H, =CH-CO), 2.42 (s, 3H, -CH₃).[5]
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 197.58, 148.57, 140.68, 140.09, 130.40, 128.82, 124.20, 28.03.[5]
FT-IR (KBr, cm⁻¹)~1670 (C=O, conjugated ketone), ~1600 (C=C, alkene), ~1510 & 1340 (NO₂, asymm. & symm. stretch).[5]

Part II: Synthesis of this compound

Principle and Mechanism

Catalytic transfer hydrogenation (CTH) is a process where hydrogen is transferred from a donor molecule to a substrate, mediated by a metal catalyst.[1] In this protocol, ammonium formate (HCOONH₄) serves as the hydrogen donor. In the presence of the palladium catalyst, it decomposes on the catalyst surface to generate hydrogen (H₂), ammonia, and carbon dioxide. The generated hydrogen is adsorbed onto the palladium surface and is then added stereospecifically across the C=C double bond of the enone in a syn-addition, yielding the saturated product. This method is highly selective for the conjugated alkene and typically does not reduce the aromatic nitro group or the ketone under these mild reflux conditions.[3]

Caption: Mechanism of Catalytic Transfer Hydrogenation (CTH).

Materials and Equipment
Reagent/MaterialGradeSupplier
(E)-4-(4-nitrophenyl)but-3-en-2-oneFrom Part I---
Palladium on Carbon (10% Pd)---Acros Organics
Ammonium Formate≥97%Sigma-Aldrich
MethanolAnhydrous, 99.8%Fisher Scientific
Celite® 545---VWR
Silica Gel for Column Chromatography60 Å, 230-400 meshMerck
Dichloromethane (DCM)ACS GradeVWR
HexaneACS GradeVWR
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 3.82 g (20 mmol) of (E)-4-(4-nitrophenyl)but-3-en-2-one, 5.04 g (80 mmol, 4 equivalents) of ammonium formate, and 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add ~400 mg of 10% Pd/C catalyst to the flask under a gentle stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric; do not add to the solvent in the presence of air.[5]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Monitor the reaction by TLC (3:1 Hexane/Ethyl Acetate). The starting enone spot should gradually be replaced by a new, higher Rf spot for the saturated ketone product. The reaction is typically complete within 1-2 hours.

  • Work-up and Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a Hirsch or Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Wash the plug with an additional 20-30 mL of methanol to ensure all product is collected.

  • Isolation: Transfer the filtrate to a larger round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and excess ammonium formate salts.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and load it onto a silica gel column packed in hexane. Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure product.

  • Final Product: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil. A typical yield is 80-90%.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed by spectroscopic analysis.

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃)Predicted Data: δ 8.15 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.95 (t, 2H, Ar-CH₂-), 2.80 (t, 2H, -CH₂-CO), 2.15 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)Predicted Data: δ 207.5 (C=O), 148.0 (Ar-C-NO₂), 146.5 (Ar-C), 129.5 (Ar-CH), 124.0 (Ar-CH), 44.5 (-CH₂-CO), 35.0 (Ar-CH₂-), 30.0 (-CH₃).
FT-IR (neat, cm⁻¹)~1715 (C=O, ketone stretch), ~1520 & 1345 (NO₂, asymm. & symm. stretch), ~2920 (aliphatic C-H stretch), ~3080 (aromatic C-H stretch).
Mass Spec (EI) M⁺ at m/z = 193.

Note: NMR data are predicted based on standard chemical shift increments as experimental spectra are not widely published. The values serve as a reliable guide for product confirmation.

Safety and Handling

  • 4-Nitrobenzaldehyde: Causes serious eye irritation (H319) and may cause an allergic skin reaction (H317). Harmful to aquatic life (H412).[6] Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate personal protective equipment (PPE).

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when saturated with hydrogen.[5] Always handle in an inert atmosphere and never add the dry powder to an organic solvent in the presence of air. The wetted catalyst is safer to handle.

  • Ammonium Formate: Causes serious eye irritation (H319).[1] Avoid breathing dust. Handle in a well-ventilated area.

  • Solvents: Acetone, methanol, hexane, and DCM are flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Stage 1: Reaction does not start or is incomplete. Inactive or insufficient NaOH catalyst.Prepare a fresh solution of NaOH. Ensure proper stoichiometry.
Stage 1: Low yield of enone. Product is soluble in wash solvents; Incomplete precipitation.Ensure all washes are done with cold solvents. Ensure the mixture is thoroughly cooled in an ice bath before filtration.
Stage 2: Reaction is sluggish or stalls. Catalyst poisoning or deactivation.Use fresh, high-quality Pd/C. Ensure the methanol is anhydrous.
Stage 2: Product contains impurities. Incomplete reaction; Side-product formation.Increase reflux time and monitor carefully by TLC. Ensure purification by column chromatography is performed carefully with appropriate fraction collection.
Stage 2: Reduction of the nitro group observed. Reaction conditions too harsh; prolonged heating.Reduce reflux time. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

This application note details a reliable and efficient two-step synthesis for this compound. The Claisen-Schmidt condensation followed by a selective catalytic transfer hydrogenation provides a scalable route to this valuable synthetic intermediate. The protocols, mechanistic rationale, and characterization data provided herein constitute a self-validating system, enabling researchers to confidently produce and verify this compound for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we will delve into the critical aspects of this synthesis, drawing from established methodologies and providing practical, field-tested advice.

Part 1: Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound. The primary routes for this synthesis involve either a Michael addition or an aldol condensation followed by dehydration. The following troubleshooting advice is applicable to both pathways, with specific notes where necessary.

Q1: My reaction shows low or no conversion to the desired product. What are the potential causes and how can I fix this?

Low or no product formation is a common issue that can often be resolved by systematically evaluating your experimental setup and reagents.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your starting materials, such as 4-nitrobenzaldehyde and acetone (for the aldol route) or a suitable Michael donor and acceptor. Impurities can inhibit the catalyst or lead to unwanted side reactions.

    • Reagent Stoichiometry: Carefully check the molar ratios of your reactants and catalyst. An incorrect ratio can lead to incomplete conversion or the formation of byproducts. For instance, in an aldol condensation, a large excess of acetone can favor the desired reaction over the self-condensation of the aldehyde.

  • Catalyst Activity:

    • Catalyst Choice: The choice of catalyst is crucial. Common catalysts include bases like sodium hydroxide or organocatalysts like L-proline. Ensure you are using the appropriate catalyst for your chosen synthetic route.

    • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure your catalyst is fresh and handled under the recommended conditions. For example, strong bases can absorb atmospheric CO2, reducing their efficacy.

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role in reaction kinetics.[1] Some reactions may require heating to overcome the activation energy, while others need to be run at lower temperatures to prevent side reactions. Monitor the reaction temperature closely.

    • Solvent: The solvent can significantly influence the reaction rate and outcome.[2][3] For reactants with poor solubility, consider using a co-solvent or employing micellar catalysis to improve miscibility.[2][3][4]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient time will result in low conversion, while excessively long times can lead to product degradation or byproduct formation.

Q2: I am observing the formation of multiple products, leading to low selectivity and a difficult purification process. How can I improve the selectivity?

The formation of multiple products is often due to competing side reactions. Identifying these side products is the first step to mitigating their formation.

Common Side Reactions and Solutions:

  • Aldol Condensation Route:

    • Self-Condensation of Acetone: This can be minimized by using an excess of acetone relative to 4-nitrobenzaldehyde.

    • Cannizzaro Reaction: Under strongly basic conditions, 4-nitrobenzaldehyde can undergo a disproportionation reaction. Using a milder base or an organocatalyst like L-proline can prevent this.

    • Formation of 4-(4-nitrophenyl)but-3-en-2-one: The initial aldol addition product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can undergo dehydration to form the conjugated enone.[5] If the hydroxylated product is desired, careful control of temperature and pH is necessary. To favor the formation of this compound, the reaction can be followed by a reduction of the double bond.

  • Michael Addition Route:

    • 1,2-Addition vs. 1,4-Addition (Conjugate Addition): Michael additions are a type of conjugate addition.[6][7][8] However, under certain conditions, 1,2-addition to the carbonyl group can compete. The choice of nucleophile and reaction conditions can influence the regioselectivity. "Soft" nucleophiles generally favor 1,4-addition.

    • Multiple Additions: If the Michael donor has multiple acidic protons, it can react more than once with the Michael acceptor.[9] Controlling the stoichiometry and reaction time can help to minimize these secondary additions.

Improving Selectivity:

ParameterRecommendationRationale
Temperature Lower the reaction temperature.Many side reactions have a higher activation energy than the desired reaction.
Catalyst Use a milder or more selective catalyst (e.g., L-proline).[2][3][4]Reduces the likelihood of base-catalyzed side reactions like the Cannizzaro reaction.
Stoichiometry Optimize the ratio of reactants.Can favor the desired reaction pathway and minimize self-condensation or multiple additions.
Reaction Time Monitor the reaction closely and quench it once the desired product is maximized.Prevents the formation of secondary products and degradation of the desired product.
Q3: I am having difficulty purifying the final product. What are the best practices for purification?

Purification is a critical step that can significantly impact the final yield. The choice of purification method depends on the physical properties of your product and the nature of the impurities.

Purification Strategies:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.

    • Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Troubleshooting: If the product "oils out," try using a more non-polar solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Column Chromatography: This is a versatile technique for separating complex mixtures.

    • Stationary and Mobile Phase: Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of your product from impurities on a TLC plate before scaling up to a column.

    • Co-elution: If impurities are co-eluting with your product, try a different solvent system or a different stationary phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most frequently reported method for the synthesis of the precursor, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, is the aldol condensation of 4-nitrobenzaldehyde and acetone .[1][2][3][10] This is often followed by dehydration and reduction to yield this compound.

An alternative and direct route is the Michael addition of a nitronate anion (from a nitroalkane) to an α,β-unsaturated ketone like methyl vinyl ketone.[7][8][9]

Comparison of Routes:

Synthetic RouteAdvantagesDisadvantages
Aldol Condensation Readily available starting materials; well-established protocols.[1][2][3][10]Can have issues with side reactions; may require a subsequent dehydration/reduction step.
Michael Addition Can be a more direct route; often high yielding with good control over stereochemistry.[7][8][11]Starting materials may be less common; can have issues with multiple additions.[9]

The choice of method will depend on the specific requirements of your synthesis, available starting materials, and desired scale.

Q2: How can I systematically optimize the reaction conditions for better yield?

A systematic approach to optimization is key to achieving high yields. Consider using a Design of Experiments (DoE) approach to efficiently explore the parameter space.

Key Parameters to Optimize:

  • Catalyst Loading: Vary the catalyst concentration to find the optimal balance between reaction rate and cost/ease of removal.

  • Temperature: Screen a range of temperatures to determine the effect on reaction rate and selectivity.

  • Solvent: Test a variety of solvents with different polarities and properties.

  • Reactant Concentration: Vary the concentration of your reactants to assess the impact on reaction kinetics and equilibrium.

Q3: What are the key considerations for catalyst selection and handling?

The choice of catalyst is critical for the success of your synthesis.

  • Base Catalysts (e.g., NaOH, KOH):

    • Pros: Inexpensive and effective for deprotonation.

    • Cons: Can promote side reactions; require careful handling due to their corrosive nature.

  • Organocatalysts (e.g., L-proline):

    • Pros: Often provide higher selectivity and can be used in "greener" solvent systems like water.[2][3][4]

    • Cons: Can be more expensive than simple bases.

  • Phase Transfer Catalysts (e.g., Cetyl Trimethyl Ammonium Bromide - CTAB):

    • Pros: Useful for reactions with reactants in different phases, improving reaction rates.[2][3]

    • Cons: Can sometimes complicate product purification.

Handling: Always handle catalysts under the recommended conditions. For example, hygroscopic catalysts should be stored in a desiccator, and air-sensitive catalysts should be handled under an inert atmosphere.

Q4: Are there any "green" or more sustainable approaches to this synthesis?

Yes, several studies have focused on developing more environmentally friendly methods for this synthesis.

  • Micellar Catalysis: Using surfactants like CTAB in water can eliminate the need for volatile organic solvents.[2][3][4] The micelles create a hydrophobic microenvironment that can solubilize organic reactants and catalyze the reaction.

  • Solvent-Free Reactions: In some cases, it may be possible to run the reaction neat (without a solvent), especially with solid-supported catalysts.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of your synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carbonyl, nitro group).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Part 3: Visualizations

Troubleshooting Workflow for Low Product Yield

Caption: A flowchart for troubleshooting low product yield.

References

  • Smolecule. (2023-07-22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Mandal, S., Mandal, S., Biswas, S., & Saha, B. (2020). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.
  • Mandal, S., Mandal, S., Biswas, S., & Saha, B. (2018-07-16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen.
  • Mulahmetovic, E., Hargaden, G., Duffy, B., & Oubaha, M. Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. ResearchGate.
  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one.
  • Filo. (2025-06-02). Problems on Conjugate (Michael) Additions and Related Syntheses.
  • Mandal, S., Mandal, S., Biswas, S., & Saha, B. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ResearchGate.
  • Master Organic Chemistry. (2023-05-24). The Michael Addition Reaction and Conjugate Addition.
  • Wikipedia. Michael addition reaction.
  • ResearchGate. Michael addition reaction and its examples.
  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. J. Soc. Chim. Tunisie, 11, 37-43.
  • MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.

Sources

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Below, you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when following a common synthetic route such as the aldol condensation of p-nitrobenzaldehyde and acetone, followed by dehydration and reduction.

Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the common pitfalls:

  • Incomplete Aldol Condensation: The initial reaction between p-nitrobenzaldehyde and acetone to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one is reversible. Ensure you are using an appropriate catalyst (e.g., L-proline, NaOH) and optimal reaction conditions (temperature, reaction time) to drive the equilibrium towards the product.[1][2]

  • Formation of Side Products: The most common issue is the formation of unwanted side products. The primary culprits are:

    • α,α'-Double Aldol Adduct: Acetone can react with two molecules of p-nitrobenzaldehyde, leading to a significant loss of your starting material. To mitigate this, consider using a molar excess of acetone.

    • Unreacted Starting Materials: Check for the presence of unreacted p-nitrobenzaldehyde in your crude product. This could indicate insufficient reaction time or catalyst activity.

  • Inefficient Dehydration: The elimination of water from 4-hydroxy-4-(4-nitrophenyl)butan-2-one to form 4-(4-nitrophenyl)but-3-en-2-one might be incomplete. Ensure your dehydration conditions (e.g., heating with a mild acid) are adequate.

  • Incomplete Reduction: If you are reducing the double bond of 4-(4-nitrophenyl)but-3-en-2-one, an incomplete reaction will leave you with this unsaturated ketone as a major impurity. Monitor the reaction progress carefully using techniques like TLC or LC-MS.

  • Product Loss During Workup and Purification: Ensure proper pH adjustment during aqueous workup to prevent your product from partitioning into the aqueous layer. Optimize your recrystallization or column chromatography conditions to minimize loss.

Question: I'm observing an unexpected peak in my NMR spectrum that I can't identify. What are the likely culprits?

Answer:

An unexpected peak in your NMR spectrum is a common sign of a side product. Here are some possibilities to investigate:

  • Residual Aldol Adduct: If your dehydration step was not quantitative, you will see signals corresponding to 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Look for a characteristic hydroxyl (-OH) proton signal and the corresponding methine (CH-OH) proton.[3][4]

  • Unsaturated Precursor: If the reduction of the double bond is incomplete, you will observe peaks for 4-(4-nitrophenyl)but-3-en-2-one. This is characterized by vinylic proton signals in the olefinic region of the ¹H NMR spectrum.[5]

  • Double Aldol Adduct: The α,α'-double aldol adduct will have a distinct NMR spectrum. Due to its symmetrical nature, you might see fewer signals than expected, but their integration will be inconsistent with your target molecule.

  • Oxidized Aldehyde: Trace amounts of p-nitrobenzoic acid can form from the aerial oxidation of the starting p-nitrobenzaldehyde.[6] This is more likely if your starting material has been stored for a long time or exposed to air.

Question: My purification by column chromatography is proving difficult, with poor separation of the product from an impurity. What can I do?

Answer:

Poor separation during column chromatography usually indicates that your product and the impurity have similar polarities.

  • Identify the Impurity: First, try to identify the main impurity using spectroscopic methods (NMR, MS). Knowing its structure will help you choose a more effective solvent system for chromatography.

  • Optimize Your Eluent System: If the impurity is the unsaturated precursor, 4-(4-nitrophenyl)but-3-en-2-one, it will be slightly less polar than your desired saturated product. A less polar eluent system might improve separation. Conversely, if the impurity is the more polar aldol adduct, increasing the polarity of the eluent may be necessary.

  • Consider an Alternative Purification Technique: If column chromatography is not effective, consider recrystallization. You may need to experiment with different solvent systems to find one that selectively crystallizes your desired product.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent and well-documented synthetic pathway involves a three-step process:

  • Aldol Condensation: An aldol reaction between p-nitrobenzaldehyde and acetone to yield 4-hydroxy-4-(4-nitrophenyl)butan-2-one.[1][2][3][4][7][8][9][10]

  • Dehydration: The elimination of water from the aldol adduct to form the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one.[5]

  • Reduction: Selective reduction of the carbon-carbon double bond to afford the final product, this compound.

Can I synthesize this compound via a Friedel-Crafts reaction?

While Friedel-Crafts reactions are a staple for attaching substituents to aromatic rings, they are generally not suitable for substrates like nitrobenzene. The nitro group is a strong deactivating group, which makes the aromatic ring electron-poor and thus, not nucleophilic enough to undergo Friedel-Crafts alkylation or acylation.[11][12][13][14][15] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions because it is so unreactive.[15]

Is a Michael addition a viable synthetic route?

A Michael addition of a nitromethane anion to benzylideneacetone could theoretically lead to the target molecule's carbon skeleton. However, controlling the reaction to prevent multiple additions and other side reactions can be challenging.[16][17][18][19][20] The aldol condensation route is generally more direct and higher yielding for this specific target.

What analytical techniques are recommended for monitoring the reaction progress?
  • Thin-Layer Chromatography (TLC): An excellent and rapid technique to monitor the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of your desired product and identify the mass of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of your final product and identifying any impurities in the isolated material.

Synthetic Pathway and Potential Side Products

Synthesis_Pathway pNBA p-Nitrobenzaldehyde aldol_adduct 4-hydroxy-4-(4-nitrophenyl)butan-2-one pNBA->aldol_adduct Aldol Condensation double_aldol Double Aldol Adduct pNBA->double_aldol Side Reaction oxidized_aldehyde p-Nitrobenzoic Acid pNBA->oxidized_aldehyde Aerial Oxidation acetone Acetone acetone->aldol_adduct acetone->double_aldol unsaturated_ketone 4-(4-nitrophenyl)but-3-en-2-one aldol_adduct->unsaturated_ketone Dehydration final_product This compound unsaturated_ketone->final_product Reduction

Caption: Synthetic pathway and common side products.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one (Aldol Adduct)

  • In a round-bottom flask, dissolve p-nitrobenzaldehyde in a suitable solvent (e.g., a mixture of acetone and water).

  • Add a catalytic amount of a base (e.g., L-proline or a dilute aqueous solution of NaOH).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the catalyst with a dilute acid (if a strong base was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: Dehydration to 4-(4-nitrophenyl)but-3-en-2-one

  • To the crude 4-hydroxy-4-(4-nitrophenyl)butan-2-one, add a dehydrating agent (e.g., a catalytic amount of p-toluenesulfonic acid or iodine).

  • Heat the reaction mixture in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove the water formed.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[5]

Protocol 3: Reduction to this compound

  • Dissolve 4-(4-nitrophenyl)but-3-en-2-one in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst for hydrogenation (e.g., palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

References

  • Smolecule. (2023, July 22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.
  • ScienceOpen. (2018, July 16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • ResearchGate. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one.
  • ResearchGate. Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
  • The Royal Society of Chemistry. (2010).
  • Sigma-Aldrich. 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Journal de la Société Chimique de Tunisie, 11, 37-43.
  • Sigma-Aldrich. 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
  • IFSCC. SYNTHESIS OF 4-HYDROXY-4-(4-NITROPHENYL)BUTAN-2-ONE USING P-NITRO BENZALDEHYDE AND ACETONE IN AQUEOUS MICELLAR MEDIA USING L-PROLINE.
  • ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3).
  • Organic Chemistry Portal. Henry Reaction.
  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • Quora. (2018, August 6).
  • ResearchGate. Reaction of 1a′ with nitromethane and 2a.
  • Wikipedia. Friedel–Crafts reaction.
  • Reddit. (2020, May 15).
  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.
  • Chemistry Stack Exchange. (2015, December 22).
  • CNR-IRIS. Michael addition of nitromethane to non-racemic chiral Cr(CO)
  • ResearchGate. Scheme 1 Michael addition of nitromethane 2a to chalcone 1a.

Sources

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)butan-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for chemists encountering challenges in this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this reaction.

The most common and reliable synthetic route to this compound is a two-step process. This guide is structured to address potential issues in each of these stages.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through an initial aldol condensation to form an α,β-unsaturated ketone, followed by a selective catalytic hydrogenation of the carbon-carbon double bond.

Synthetic_Pathway p-Nitrobenzaldehyde p-Nitrobenzaldehyde Aldol_Condensation Step 1: Aldol Condensation p-Nitrobenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Enone 4-(4-Nitrophenyl)but-3-en-2-one Aldol_Condensation->Enone Base catalyst Hydrogenation Step 2: Selective Catalytic Hydrogenation Enone->Hydrogenation Product This compound Hydrogenation->Product H₂, Catalyst (e.g., Pd/C) Hydrogenation_Selectivity Start 4-(4-Nitrophenyl)but-3-en-2-one Desired_Product This compound (Target Molecule) Start->Desired_Product Selective Hydrogenation of C=C Side_Product_1 4-(4-Aminophenyl)butan-2-one (Nitro Group Reduced) Start->Side_Product_1 Reduction of NO₂ Side_Product_2 4-(4-Nitrophenyl)butan-2-ol (Carbonyl Group Reduced) Start->Side_Product_2 Reduction of C=O Desired_Product->Side_Product_1 Further Reduction Desired_Product->Side_Product_2 Further Reduction Side_Product_3 4-(4-Aminophenyl)butan-2-ol (All Groups Reduced) Side_Product_1->Side_Product_3 Further Reduction Side_Product_2->Side_Product_3 Further Reduction FC_Limitations Nitrobenzene Nitrobenzene FC_Reaction Friedel-Crafts Acylation Nitrobenzene->FC_Reaction Acyl_Chloride Butan-2-oyl chloride Acyl_Chloride->FC_Reaction No_Reaction No Reaction FC_Reaction->No_Reaction AlCl₃ Deactivation Strongly Deactivated Aromatic Ring No_Reaction->Deactivation Complexation Catalyst Complexation with Nitro Group No_Reaction->Complexation

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Nitrophenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important ketone intermediate. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice to ensure the success of your experiments.

Overview of the Primary Synthetic Pathway

The most prevalent and practical route to synthesizing the this compound scaffold begins with an Aldol condensation reaction between 4-nitrobenzaldehyde and acetone.[1][2] This reaction typically yields the β-hydroxy ketone, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, as the primary product.[3] Obtaining the target saturated ketone, this compound, requires a subsequent reduction step, often via catalytic hydrogenation of the intermediate α,β-unsaturated ketone formed under certain conditions. Understanding and controlling this multi-step pathway is critical for optimizing yield and purity.

Reaction_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration (Side Reaction or Intentional Step) cluster_2 Step 3: Reduction to Target Reactant1 4-Nitrobenzaldehyde Intermediate1 Enolate of Acetone Product1 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (Aldol Adduct) Reactant1->Product1 Reactant2 Acetone Catalyst Base (e.g., NaOH) or Organocatalyst (e.g., L-Proline) Reactant2->Catalyst Deprotonation Catalyst->Intermediate1 Deprotonation Intermediate1->Product1 Nucleophilic Attack on Aldehyde HeatBase Heat / Strong Base Product1->HeatBase Product2 4-(4-Nitrophenyl)but-3-en-2-one (Enone) Reducer H₂, Pd/C Product2->Reducer HeatBase->Product2 Target This compound (Target Product) Reducer->Target

Caption: Primary synthetic route to this compound.

Baseline Experimental Protocol

This protocol outlines a standard two-step procedure for synthesizing the target compound. It is designed as a self-validating system with checkpoints for reaction monitoring.

Part A: Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq) in acetone (10-15 eq). Acetone serves as both a reactant and the solvent.

  • Initiation: Cool the mixture to 0-5°C in an ice bath. This temperature control is critical to minimize side reactions.[2]

  • Catalyst Addition: Slowly add a catalytic amount of 10% aqueous sodium hydroxide (NaOH) solution (approx. 0.1-0.2 eq) dropwise over 15 minutes. Alternatively, for an organocatalytic approach, L-proline (0.1 eq) can be used.[2]

  • Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the consumption of 4-nitrobenzaldehyde using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which can be purified further by column chromatography or recrystallization.[2]

Part B: Dehydration and Reduction to this compound

  • Dehydration (Optional, if Enone is isolated): The crude aldol adduct can be dehydrated by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base to form 4-(4-nitrophenyl)but-3-en-2-one.[4]

  • Reduction: Dissolve the purified enone (or the crude product from a reaction driven towards dehydration) in ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the enone spot has disappeared.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the target compound, this compound. Purify by column chromatography if necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Aldol Product

  • Question: I've run the reaction, but my TLC analysis shows mostly unreacted 4-nitrobenzaldehyde. What went wrong?

  • Answer: This issue typically points to problems with catalyst activity or reaction conditions.

    • Causality (Base Catalyst): If using NaOH, the catalyst may have been neutralized by atmospheric CO₂ over time, or an insufficient amount was added. Ensure your base solution is fresh and the stoichiometry is correct.

    • Causality (Organocatalyst): L-proline catalysis relies on the formation of an enamine intermediate. The presence of significant amounts of water (beyond what is needed to dissolve the catalyst) can inhibit this process. Ensure your acetone is reasonably dry.[5]

    • Solution: Verify the concentration and freshness of your catalyst. If the problem persists, consider slightly increasing the catalyst loading or extending the reaction time, while carefully monitoring for side product formation.

  • Question: My yield is very low, and I see a significant amount of a less polar spot on my TLC plate. What is this, and how can I prevent it?

  • Answer: The less polar spot is likely the dehydrated α,β-unsaturated ketone (enone), 4-(4-nitrophenyl)but-3-en-2-one.[4] Its formation is a common side reaction.

    • Causality: Dehydration is promoted by higher temperatures and/or high concentrations of a strong base. The initial aldol addition is reversible (retro-aldolization), and at elevated temperatures, the equilibrium can shift back to the starting materials or favor the thermodynamically stable conjugated enone.[2]

    • Solution: The most effective solution is strict temperature control. Maintain the reaction temperature between 0-5°C throughout the addition and stirring process.[2] Using a weaker base or an organocatalyst like L-proline can also reduce the rate of dehydration compared to strong bases like NaOH.

Issue 2: Product Purification and Isolation Challenges

  • Question: After workup, I have a thick, inseparable emulsion. How can I resolve this?

  • Answer: Emulsions are common when basic aqueous layers are mixed with organic solvents, especially in the presence of polar products.

    • Causality: The aldol product itself has surfactant-like properties with polar (hydroxyl, nitro, ketone) and non-polar (aromatic ring, alkyl chain) regions. Vigorous shaking during extraction can stabilize oil-in-water or water-in-oil droplets.

    • Solution: To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the organic components out. Gentle swirling or inverting the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation. If it persists, filtering the entire mixture through a pad of Celite can sometimes help.

  • Question: My purified product is an oil, but the literature reports a solid. Why is this, and how can I induce crystallization?

  • Answer: Obtaining an oil instead of a solid often indicates the presence of impurities that are disrupting the crystal lattice formation.

    • Causality: Residual solvent or minor side products can act as "crystallization inhibitors." The product may also be a supercooled liquid.

    • Solution: First, ensure all solvent is removed under high vacuum. If it remains an oil, try scratch-seeding (scratching the inside of the flask with a glass rod at the air-liquid interface). If that fails, attempt recrystallization from a binary solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Cooling the mixture may then induce crystallization.

Issue 3: Problems During the Reduction Step

  • Question: The hydrogenation of my enone intermediate is stalled; the reaction is not proceeding to completion. What should I check?

  • Answer: A stalled hydrogenation can be due to catalyst poisoning or inefficient hydrogen delivery.

    • Causality: The Palladium catalyst can be poisoned by sulfur compounds, residual base, or other impurities carried over from the previous step. The nitro group itself can sometimes be reduced under harsh hydrogenation conditions, though reduction of the alkene is typically much faster.

    • Solution:

      • Catalyst Quality: Ensure your Pd/C is active. If it is old, it may need to be replaced.

      • Purity of Substrate: Ensure the enone substrate is sufficiently pure. If necessary, purify it by column chromatography before the reduction step.

      • Hydrogen Delivery: Ensure there are no leaks in your hydrogen balloon or apparatus. Vigorous stirring is crucial to facilitate the mass transfer of hydrogen gas to the catalyst surface.

      • Catalyst Loading: If the reaction is clean but slow, consider increasing the catalyst loading to 10 mol%.

Frequently Asked Questions (FAQs)

  • Q1: Can I perform this synthesis as a one-pot reaction?

    • A1: While technically possible, a one-pot synthesis combining the aldol, dehydration, and reduction steps is challenging to optimize. The conditions required for each step are different (base for aldol, heat/acid for dehydration, neutral for hydrogenation). Attempting this often leads to a complex mixture of products and a lower overall yield. A two-step procedure with isolation of an intermediate (either the aldol adduct or the enone) is highly recommended for better control and purity.

  • Q2: My research requires an enantiomerically pure product. How can I achieve this?

    • A2: Asymmetric synthesis of the aldol adduct is the key. Using a chiral catalyst like L-proline or its derivatives can induce enantioselectivity in the initial C-C bond formation, providing an enantiomerically enriched sample of 4-hydroxy-4-(4-nitrophenyl)butan-2-one with reported enantiomeric excesses up to 78%.[2] This chiral center is removed upon dehydration, so if the saturated ketone is the final target, a different asymmetric strategy, such as asymmetric hydrogenation of the enone, would be required.

  • Q3: What are the key characterization peaks I should look for to confirm my products?

    • A3:

      • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: In ¹H NMR, look for a singlet for the methyl ketone protons (~2.2 ppm), a multiplet for the CH₂ protons (~2.8 ppm), a broad singlet for the hydroxyl proton, and a multiplet for the benzylic CH proton (~5.2 ppm).[6] In IR spectroscopy, key stretches are a broad O-H band (~3450 cm⁻¹), a sharp C=O band (~1705 cm⁻¹), and strong N-O stretches for the nitro group (~1510 and 1345 cm⁻¹).[7]

      • This compound: The ¹H NMR will simplify. The hydroxyl and benzylic CH signals will be replaced by signals for two CH₂ groups. The IR spectrum will lack the broad O-H band.

  • Q4: Are there alternative synthetic routes to this compound?

    • A4: Yes, other C-C bond-forming reactions could be employed, although they are less common for this specific target.

      • Friedel-Crafts Acylation: Acylation of a suitable 4-carbon chain onto nitrobenzene is not feasible due to the strongly deactivating nature of the nitro group.[8][9]

      • Suzuki Coupling: Coupling of a 4-nitrophenylboronic acid with a suitable 4-carbon enolate equivalent or halide could be envisioned but would require a more complex substrate.[10][11] The aldol condensation route remains the most direct and widely documented approach for this class of compounds.

Data Summary for Reaction Optimization

The following table summarizes key parameters and their expected impact on the initial aldol condensation step.

ParameterConditionExpected OutcomeRationale & Reference
Temperature 0-5 °CHigher yield of aldol adduct, less dehydration.Prevents retro-aldolization and minimizes the formation of the thermodynamically favored enone.[2]
> 25 °C (RT)Increased formation of the enone side product.Provides activation energy for the elimination (dehydration) reaction.[4]
Catalyst NaOH (strong base)Fast reaction, but higher risk of dehydration.Potent catalyst for enolate formation but also promotes elimination.[2][4]
L-ProlineSlower reaction, lower dehydration, potential for enantioselectivity.Forms a nucleophilic enamine intermediate under milder conditions.[2][12]
Solvent Acetone (neat)High concentration of nucleophile, simple setup.Standard procedure where acetone is both reactant and solvent.[2]
Aqueous Micellar (with CTAB)"Green" alternative, overcomes reactant solubility issues.Surfactant solubilizes the aromatic aldehyde in water, avoiding organic solvents.[5][13]

Visual Troubleshooting Workflow

If you encounter a problem, follow this logical workflow to diagnose the issue.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Available at: [Link]

  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Available at: [Link]

  • Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ResearchGate. Available at: [Link]

  • Mandal, S., et al. (2018-07-16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Chegg. (2022-04-01). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Chad's Prep. (2021-03-04). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

  • The Suzuki Reaction. (2014-02-06). Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • Royal Society of Chemistry. (Supplementary data). Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-(4-Nitrophenyl)butan-2-one. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.

Introduction: Understanding the Chemistry of Impurities

The synthesis of this compound, commonly achieved through an aldol condensation of 4-nitrobenzaldehyde and acetone, can yield a crude product containing several impurities. The nature of these impurities is dictated by the reaction conditions, particularly the base catalyst and temperature. A foundational understanding of these potential byproducts is critical for designing an effective purification strategy.

The primary impurities of concern are:

  • Unreacted Starting Materials: 4-nitrobenzaldehyde and acetone.

  • Dehydration Product: 4-(4-Nitrophenyl)but-3-en-2-one, formed by the elimination of water from the desired β-hydroxy ketone product, a process that can be promoted by heat or acidic/basic conditions.[1][2]

  • Acetone Self-Condensation Products: Under basic conditions, acetone can react with itself to form diacetone alcohol, which can further dehydrate to mesityl oxide.[3]

This guide will address the practical challenges of separating our target molecule from these impurities.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question 1: My crude this compound oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization where the solute comes out of solution as a liquid instead of a solid. This typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[4]

Causality and Troubleshooting Steps:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your crude product, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the compound to precipitate out of solution too quickly and at a temperature above its melting point.

    • Solution: Opt for a mixed solvent system. A good starting point is a polar solvent in which the compound is soluble, paired with a less polar solvent in which it is less soluble. For this compound, an ethanol/water or isopropanol/water system is often effective.[5]

      • Protocol for Mixed Solvent Recrystallization:

        • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol).

        • While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until you observe persistent cloudiness.

        • Add a few more drops of the "good" solvent until the solution becomes clear again.

        • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Cooling Too Rapidly: Rapid cooling can lead to supersaturation and oiling out.

    • Solution: Allow the flask to cool slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and the formation of well-defined crystals.[6]

Question 2: I have very low recovery of my product after recrystallization. What are the likely causes?

Answer:

Low recovery is a frequent challenge in recrystallization. The primary culprits are using too much solvent or choosing a solvent in which your product has significant solubility even at low temperatures.[6]

Troubleshooting Steps:

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve your compound will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to recrystallize again.[7]

  • Sub-optimal Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Solution: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to find the optimal one. Ethanol, isopropanol, and mixtures with water are good candidates for this compound.

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus is pre-heated, and add a small excess of hot solvent before filtering to keep the product in solution.

Column Chromatography Challenges

Question 3: I'm having trouble separating this compound from its dehydration byproduct, 4-(4-nitrophenyl)but-3-en-2-one, using column chromatography. They are eluting very close to each other. How can I improve the separation?

Answer:

The dehydration product is less polar than the desired β-hydroxy ketone due to the loss of the hydroxyl group and the formation of a conjugated system. This small difference in polarity can make separation challenging.

Improving Separation - A Multi-faceted Approach:

  • Optimize the Eluent System:

    • Rationale: The key is to find a solvent system that maximizes the difference in affinity of the two compounds for the stationary phase.

    • Recommended Eluent Systems: A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

    • TLC is Your Guide: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a solvent system that gives a clear separation between the two spots, with the Rf of your target compound around 0.2-0.3.

  • Employ Gradient Elution:

    • Rationale: A gradient elution, where the polarity of the eluent is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.

    • Protocol:

      • Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute the less polar dehydration product.

      • Once the first compound has eluted, gradually increase the percentage of ethyl acetate (e.g., to 30-40%) to elute your target compound, this compound.

  • Proper Column Packing and Loading:

    • Rationale: A well-packed column is essential for good separation. Air bubbles or channels in the silica gel will lead to band broadening and poor resolution.[8]

    • Best Practices:

      • Use the "wet-packing" method to prepare your column, creating a slurry of silica gel in the initial eluent.[9]

      • Load your crude product onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best technique.

Question 4: My product appears to be decomposing on the silica gel column. What is happening and what can I do?

Answer:

Silica gel is slightly acidic and can catalyze the dehydration of the β-hydroxy ketone, this compound, to the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one.[10] This is especially problematic if the compound remains on the column for an extended period.

Troubleshooting and Mitigation Strategies:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~1%), to your eluent system.

  • Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.[10]

  • Run the Column Quickly: Flash chromatography, which uses pressure to increase the flow rate of the eluent, minimizes the time your compound spends in contact with the silica gel, thereby reducing the risk of decomposition.[11]

Visualizing Your Purification: TLC Analysis

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction and assessing the purity of your fractions.

Typical TLC Profile:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase (Eluent): 30% Ethyl acetate in Hexanes (this may need to be optimized)

  • Visualization:

    • UV Light (254 nm): The aromatic rings in the starting material, product, and dehydration byproduct will allow them to be visualized under UV light.[12]

    • Staining: A potassium permanganate (KMnO₄) stain can be used. The hydroxyl group of the desired product and the double bond of the dehydration product will react with the stain, appearing as yellow/brown spots on a purple background.

Interpreting the TLC Plate:

The polarity of the compounds determines their retention factor (Rf) on the TLC plate. More polar compounds will have a lower Rf.

CompoundExpected Relative PolarityExpected Relative Rf
4-nitrobenzaldehydeMore polar than dehydration productIntermediate
This compound (Product) Most polar Lowest
4-(4-Nitrophenyl)but-3-en-2-oneLeast polarHighest
Diacetone alcoholPolarLow
Mesityl oxideLess polarHigh

Experimental Workflow Diagrams

Purification Decision Tree

Purification_Decision_Tree start Crude Product tlc_analysis TLC Analysis start->tlc_analysis recrystallization Attempt Recrystallization tlc_analysis->recrystallization If relatively clean column_chromatography Perform Column Chromatography tlc_analysis->column_chromatography If multiple impurities oiling_out Product 'Oils Out'? low_recovery Low Recovery? oiling_out->low_recovery No mixed_solvent Use Mixed Solvent System (e.g., Ethanol/Water) oiling_out->mixed_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes check_solvent_volume Reduce Solvent Volume low_recovery->check_solvent_volume Yes optimize_solvent Optimize Recrystallization Solvent low_recovery->optimize_solvent Yes pure_product Pure Product low_recovery->pure_product No poor_separation Poor Separation by Column? decomposition Decomposition on Column? poor_separation->decomposition No gradient_elution Use Gradient Elution poor_separation->gradient_elution Yes optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes repack_column Repack Column Carefully poor_separation->repack_column Yes deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica Yes alternative_stationary_phase Use Alumina or Florisil decomposition->alternative_stationary_phase Yes decomposition->pure_product No recrystallization->oiling_out column_chromatography->poor_separation mixed_solvent->recrystallization slow_cooling->recrystallization check_solvent_volume->recrystallization optimize_solvent->recrystallization gradient_elution->column_chromatography optimize_eluent->column_chromatography repack_column->column_chromatography deactivate_silica->column_chromatography alternative_stationary_phase->column_chromatography

Caption: Decision tree for troubleshooting the purification of this compound.

Column Chromatography Workflow

Column_Chromatography_Workflow start Crude Product tlc 1. TLC to Determine Eluent System start->tlc prepare_column 2. Prepare Column (Wet Packing) tlc->prepare_column load_sample 3. Load Sample (Dry Loading Recommended) prepare_column->load_sample elute_column 4. Elute Column (Gradient Elution) load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for purification by flash column chromatography.

References

  • Current time information in BT. (n.d.). Google.
  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones. (2023, September 20). OpenStax. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • dehydration of aldol reaction products. (2019, November 6). YouTube. Retrieved from [Link]

  • Dehydration of Aldol Products: Synthesis of Enones. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]

  • Method for purification of acetone. (2001, October 16). Google Patents.
  • The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,... (n.d.). ResearchGate. Retrieved from [Link]

  • Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (2005, November 1). Google Patents.
  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Preparation of 4-(4-nitrophenyl)but-3-en-2-one. (n.d.). PrepChem.com. Retrieved from [Link]

  • VIII. common solvents for crystallization. (n.d.). Retrieved from [Link]

  • Guide to Recrystallisation. (2022, May 5). Reddit. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews. Retrieved from [Link]

  • Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Six key factors that impact flash chromatography. (2023, January 23). Biotage. Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Column chromatography - which eluent system? (2019, May 8). Reddit. Retrieved from [Link]

  • Process of purifying acetone by extractive distillation. (n.d.). Google Patents.
  • Model aldol reaction of acetone with 4-nitrobenzaldehyde, towards the... (n.d.). ResearchGate. Retrieved from [Link]

  • Co-Eluting compounds in Column chromatography. (2025, February 27). Reddit. Retrieved from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Details of Packing a column with C18 Silica. (2013, February 5). ResearchGate. Retrieved from [Link]

  • Packing a column for chromatography. (2023, October 12). YouTube. Retrieved from [Link]

  • Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification of crude acetone. (n.d.). Google Patents.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Demonstration - Wet Packing a Chromatography Column. (2017, June 15). YouTube. Retrieved from [Link]

  • 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. (2020, August 28). Books. Retrieved from [Link]

  • Self-condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Aldol reactions of acetone with 4-nitrobenzaldehyde that were promoted by various catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • What products did this aldol condensation create? (2017, April 8). Chemistry Stack Exchange. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Process for the preparation of gamma-(nitrophenyl)butyronitriles. (n.d.). Google Patents.
  • Heist GC of ketones. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-(4-Nitrophenyl)butan-2-one Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Nitrophenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic experimental conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Introduction

This compound is a versatile intermediate in organic synthesis. However, its chemical structure, featuring a ketone functional group and a nitroaromatic moiety, can be susceptible to degradation in acidic environments. Understanding these potential stability issues is crucial for accurate experimental design, data interpretation, and the development of robust analytical methods. This guide provides insights into the primary degradation pathways, preventative measures, and analytical strategies to monitor the stability of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in acidic media.

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is primarily susceptible to two main degradation pathways:

  • Acid-Catalyzed Retro-Aldol Reaction: This is often the most significant degradation pathway. The β-aryl ketone structure of the molecule can undergo a retro-aldol reaction, cleaving the carbon-carbon bond between the C2 and C3 positions. This reaction is the reverse of an aldol condensation and is catalyzed by acids.[1][2] The products of this degradation are 4-nitrobenzaldehyde and acetone .

  • Acid-Catalyzed C-C Bond Cleavage: Strong Brønsted acids can catalyze the cleavage of the β-C-C bond of ketones.[3] This can lead to the formation of various degradation products depending on the specific reaction conditions and the presence of other reactive species.

While less common, other potential pathways could include intramolecular cyclization, though this typically requires more specific structural features or catalysts.[4][5][6] The nitroaromatic group itself is generally stable under most acidic conditions, unless extremely harsh conditions (e.g., high temperatures in the presence of strong oxidizing or reducing agents) are employed.[7][8][9]

Q2: What is the proposed mechanism for the acid-catalyzed retro-aldol reaction of this compound?

A2: The acid-catalyzed retro-aldol reaction proceeds through the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the butanone moiety, increasing the electrophilicity of the carbonyl carbon.

  • Enolization: A tautomerization to the enol form occurs.

  • C-C Bond Cleavage: The protonated intermediate facilitates the cleavage of the C2-C3 bond, leading to the formation of acetone and a resonance-stabilized carbocation on the benzylic carbon.

  • Formation of Products: The carbocation is then attacked by water, and subsequent deprotonation yields 4-nitrobenzaldehyde.

Below is a diagram illustrating this proposed mechanism:

G cluster_0 Acid-Catalyzed Retro-Aldol Reaction start This compound protonated Protonated Ketone start->protonated + H+ enol Enol Intermediate protonated->enol Tautomerization cleavage C-C Bond Cleavage enol->cleavage Bond Cleavage products 4-Nitrobenzaldehyde + Acetone cleavage->products + H2O, - H+

Caption: Proposed mechanism for the acid-catalyzed retro-aldol degradation of this compound.

Q3: How can I monitor the stability of this compound in my experiments?

A3: Several analytical techniques are well-suited for monitoring the stability of this compound and quantifying its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[10] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products, primarily 4-nitrobenzaldehyde and acetone. UV detection is suitable due to the chromophores in the parent molecule and the 4-nitrobenzaldehyde degradant.

  • Gas Chromatography (GC): GC can also be used, particularly for the detection and quantification of the volatile degradation product, acetone.[11]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is highly recommended for the unambiguous identification of degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any isolated degradation products, confirming their identity.[10]

Q4: What are the best practices for handling and storing this compound to minimize degradation?

A4: To minimize degradation, follow these guidelines:

  • Avoid Strongly Acidic Conditions: Whenever possible, use neutral or mildly acidic conditions (pH 4-6). If strongly acidic conditions are required, minimize the exposure time and temperature.

  • Control Temperature: Degradation reactions are typically accelerated at higher temperatures. Perform reactions at the lowest effective temperature.

  • Inert Atmosphere: While the primary degradation pathways are not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if the sample is heated for extended periods.

  • Proper Storage: Store the compound in a cool, dark, and dry place. Protect it from light, as photochemical reactions can sometimes occur with nitroaromatic compounds.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound in acidic media.

Problem 1: Unexpectedly low yield or complete loss of starting material in an acid-catalyzed reaction.
Possible Cause Troubleshooting Steps
Acid-catalyzed degradation (Retro-Aldol Reaction) 1. Analyze the reaction mixture by HPLC or LC-MS: Look for the presence of 4-nitrobenzaldehyde and acetone.[10][12]2. Reduce the reaction temperature: Perform the reaction at a lower temperature to slow down the degradation rate.3. Decrease the concentration of the acid catalyst: Use the minimum amount of acid necessary to catalyze the desired reaction.4. Shorten the reaction time: Monitor the reaction progress closely and quench it as soon as the desired product is formed.5. Consider a different acid catalyst: A weaker Brønsted acid or a Lewis acid might be more selective for the desired reaction over the degradation pathway.
High reaction temperature 1. Optimize the reaction temperature: Conduct a temperature screening study to find the optimal balance between reaction rate and stability.2. Use a solvent with a lower boiling point if the reaction is run at reflux.
Problem 2: Appearance of an unexpected peak in the HPLC chromatogram with a different retention time than the starting material.
Possible Cause Troubleshooting Steps
Formation of 4-nitrobenzaldehyde 1. Co-inject with a 4-nitrobenzaldehyde standard: If the retention times match, this confirms the identity of the degradation product.2. Analyze the peak by LC-MS: The mass spectrum should correspond to the molecular weight of 4-nitrobenzaldehyde.[12]3. Implement the solutions from Problem 1 to minimize the formation of this degradant.
Formation of other degradation products from C-C bond cleavage or cyclization 1. Isolate the impurity: If the peak is significant, use preparative HPLC to isolate the compound.2. Characterize the impurity: Use NMR and high-resolution MS to determine the structure of the unknown compound.[10]3. Review the reaction conditions: Consider if any reagents or conditions could promote alternative degradation pathways.
Problem 3: Poor recovery of this compound during acidic work-up or extraction.
Possible Cause Troubleshooting Steps
Degradation during acidic work-up 1. Minimize the duration of the acidic wash: Perform the acidic extraction quickly and immediately proceed to the next step.2. Use a weaker acid for the wash: If possible, use a dilute solution of a weaker acid (e.g., acetic acid) instead of a strong mineral acid.3. Perform the extraction at low temperature: Conduct the work-up in an ice bath to reduce the rate of degradation.
Partitioning issues 1. Check the pH of the aqueous layer: Ensure the pH is appropriate for the desired partitioning of your compound.2. Use a different extraction solvent: The polarity of the organic solvent can affect the partitioning of the compound and its degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A proactive approach to developing a stability-indicating HPLC method should involve forced degradation studies at the early stages.[13]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis of Stressed Samples:

    • Analyze the stressed samples alongside an unstressed control sample.

    • Develop an HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water/formic acid) that provides good separation between the parent peak and all degradation product peaks.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14]

G cluster_workflow HPLC Method Development Workflow start Start with this compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze Stressed Samples by HPLC stress->analyze develop Develop Separation Method analyze->develop validate Validate Method (ICH Guidelines) develop->validate final Stability-Indicating HPLC Method validate->final

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Zhang, Y., et al. (2024). Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. MDPI. Available at: [Link]

  • Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. (n.d.). University of Basel. Available at: [Link]

  • Guengerich, F. P. (2018). Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. Chemical Reviews, 118(14), 6573-6655. Available at: [Link]

  • Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Retro-aldol reaction. (n.d.). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Vashchenko, E. V., et al. (2015). Retro-aldol reactions in micellar media. ResearchGate. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Classical Aldol Reaction. (2014). Chem-Station. Available at: [Link]

  • KETONES I 2555. (2003). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Available at: [Link]

  • Aldol reaction. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. (n.d.). ResearchGate. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Wu, J., et al. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 28(6), 2616. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Available at: [Link]

  • Reactions via Cleavage of Carbon-Carbon Bonds of Ketones and Nitriles. (n.d.). ResearchGate. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Available at: [Link]

  • Acid-Catalyzed Reactions Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Available at: [Link]

  • 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. (2023). ResearchGate. Available at: [Link]

  • Structure of common nitroaromatic compounds. (n.d.). ResearchGate. Available at: [Link]

  • Attempted intramolecular cyclization of 1 to 2 under acidic conditions. (n.d.). ResearchGate. Available at: [Link]

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2024). ResearchGate. Available at: [Link]

  • (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (n.d.). ResearchGate. Available at: [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega, 4(5), 9399-9405. Available at: [Link]

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (n.d.). Semantic Scholar. Available at: [Link]

  • acid catalysis in organic chemistry. (n.d.). Chemguide. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. Available at: [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (n.d.). MDPI. Available at: [Link]

  • 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. (n.d.). PubChem. Available at: [Link]

  • Organic Chemistry 2- Acid-Catalyzed Ester Hydrolysis. (2023). Wyzant. Available at: [Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Advances, 13(42), 29593-29601. Available at: [Link]

  • 4-Hydroxy-4-(2-nitrophenyl)butan-2-one. (n.d.). PubChem. Available at: [Link]

  • Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. (n.d.). The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Stabilizing 4-(4-Nitrophenyl)butan-2-one During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 4-(4-Nitrophenyl)butan-2-one, a key intermediate prone to decomposition during post-reaction workup and purification. Our goal is to equip you with the chemical knowledge and practical protocols to maximize your yield and purity.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues encountered during the workup of this compound in a direct question-and-answer format.

Q1: My yield of this compound is significantly lower than expected after aqueous workup, and TLC analysis shows a new, more polar spot corresponding to 4-nitrobenzaldehyde. What is causing this decomposition?

A1: The issue you are observing is most likely a base-catalyzed retro-aldol reaction. This compound is structurally similar to an aldol adduct, and the carbon-carbon bond between the C2 (carbonyl) and C3 positions is susceptible to cleavage under basic conditions.

Causality: The protons on the carbon adjacent to the ketone (the α-carbon at C3) are acidic. In the presence of a base (e.g., residual NaOH, K₂CO₃ from the reaction, or even a basic wash with sodium bicarbonate), this proton can be removed to form an enolate intermediate. This enolate can then undergo fragmentation, breaking the C2-C3 bond to revert to its synthetic precursors: 4-nitrobenzaldehyde and the enolate of acetone.[1][2] The strong electron-withdrawing effect of the para-nitro group enhances the stability of the potential 4-nitrobenzaldehyde leaving group, making this decomposition pathway particularly favorable compared to ketones without such substituents.

Immediate Solution: Strictly avoid basic conditions during your workup. If your reaction was run under basic catalysis, you must neutralize the mixture carefully before extraction. Instead of using sodium bicarbonate, wash the organic layer with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or with brine until the aqueous layer is neutral (pH ≈ 7).

Q2: I've noticed product loss even when I try to maintain a neutral pH. Could acidic conditions also be a problem?

A2: While the primary culprit is often basicity, strongly acidic conditions can also promote degradation, albeit through different mechanisms.

Causality:

  • Acid-Catalyzed Enolization: Strong acids can catalyze the formation of the enol tautomer.[3][4] While this is an equilibrium process, the enol form can be more susceptible to oxidation or other side reactions, especially if impurities are present.

  • Hydrolysis of Precursors: If your synthesis involves precursors that could undergo acid-catalyzed hydrolysis, such as a nitronate salt, you might be inadvertently triggering a side reaction like the Nef reaction.[5][6] The Nef reaction involves the acid hydrolysis of a nitronate salt to form a carbonyl compound and nitrous oxide.[7][8] While this typically forms a ketone, the harsh conditions (concentrated acid) can lead to byproducts.[9]

  • General Degradation: Prolonged exposure to concentrated acids can lead to charring or other non-specific decomposition pathways.

Immediate Solution: Maintain a pH range of 5 to 7 during the workup. If your reaction mixture is strongly acidic, neutralize it carefully by adding a saturated solution of sodium bicarbonate dropwise with vigorous stirring while monitoring the pH. Avoid overshooting to the basic side. A final wash with brine is always recommended to remove excess water and water-soluble impurities.

Q3: During column chromatography on silica gel, I'm observing significant tailing and loss of product on the column. How can I improve my purification?

A3: This is a common issue. The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds like this compound. The ketone and nitro functionalities can also lead to strong interactions with the silica surface, causing tailing and irreversible adsorption.

Causality: The surface of silica gel is covered in acidic silanol (Si-OH) groups. These sites can act as a Lewis or Brønsted acid, promoting the same decomposition pathways (e.g., enolization followed by side reactions) as a strong acid wash.

Immediate Solution:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent system containing 0.5-1% triethylamine (Et₃N). The triethylamine is a mild base that will neutralize the acidic sites on the silica surface, preventing on-column degradation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions beforehand and run the column efficiently.

Frequently Asked Questions (FAQs)

  • What are the primary decomposition pathways for this compound? The most significant decomposition pathway is the base-catalyzed retro-aldol reaction, which cleaves the molecule into 4-nitrobenzaldehyde and acetone.[1][2] Acid-catalyzed enolization and subsequent side reactions are also a concern under strongly acidic conditions.

  • Is the compound sensitive to temperature? Yes. High temperatures during workup (e.g., concentrating the solution at high heat) can accelerate decomposition. It is recommended to remove solvents under reduced pressure at temperatures not exceeding 40°C.

  • What are the ideal storage conditions? Store this compound as a solid in a cool, dark, and dry place. An amber vial under an inert atmosphere (nitrogen or argon) is ideal for long-term storage to prevent slow oxidation or degradation.

Key Decomposition Pathway

The primary degradation route is the base-catalyzed retro-aldol reaction. Understanding this mechanism is crucial for designing a successful workup strategy.

G cluster_0 Decomposition Mechanism Compound This compound Enolate Enolate Intermediate Compound->Enolate Base (e.g., OH⁻) (Deprotonation at α-carbon) Products 4-Nitrobenzaldehyde + Acetone Enolate Enolate->Products Retro-Aldol Cleavage (C-C Bond Breakage) G cluster_workup Workup Diagnosis cluster_purification Purification Diagnosis cluster_solutions Solutions Start Problem: Low Yield or Impurity (e.g., 4-nitrobenzaldehyde) CheckpH Was the workup pH > 8? Start->CheckpH CheckColumn Product loss or tailing on silica gel column? Start->CheckColumn CheckBase Was a strong base (e.g., NaHCO₃) used for washing? CheckpH->CheckBase Yes CheckAcid Was the workup pH < 5? CheckpH->CheckAcid No Sol_Base Root Cause: Retro-Aldol Reaction. Solution: Re-run and neutralize with 1M HCl to pH 6-7 before extraction. Use NH₄Cl/brine washes. CheckBase->Sol_Base Sol_Acid Root Cause: Acid-catalyzed degradation. Solution: Avoid strong acids. Use buffered or neutral washes. CheckAcid->Sol_Acid Yes Sol_Column Root Cause: Acidic silica. Solution: Deactivate silica with 0.5-1% Et₃N in eluent or use neutral alumina. CheckColumn->Sol_Column Yes

Caption: A logical workflow for troubleshooting the decomposition of this compound.

Table 1: Summary of Workup Conditions to Avoid
Condition / ReagentPotential Negative OutcomeRecommended Alternative
Strong Bases (NaOH, K₂CO₃, NaHCO₃ wash)Catalyzes retro-aldol decomposition.Neutralize with dilute acid (1M HCl) to pH 6-7; Wash with saturated NH₄Cl.
Strong Acids (Conc. HCl, H₂SO₄)Can cause charring or acid-catalyzed side reactions.Use dilute (1M) acid for neutralization; Maintain pH 5-7.
High Temperatures (> 40°C)Accelerates all decomposition pathways.Remove solvent under reduced pressure at low temperature.
Untreated Silica Gel On-column degradation due to acidic sites.Deactivate silica with 0.5-1% Et₃N or use neutral alumina.

References

  • Nef, J. U. (1894). Ueber die Constitution der Salze der Nitroparaffine. Justus Liebigs Annalen der Chemie, 280(2-3), 263–291.

  • UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

  • ChemTalk. (2025). Nef Reaction: Mechanism, Examples, Limitations. [Link]

  • ChemEurope. (n.d.). Nef reaction. [Link]

  • Ballini, R., Petrini, M., & Rosini, G. (2005). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Green Chemistry, 7(12), 825-831. [Link]

  • Sawaki, Y., & Ogata, Y. (1979). Kinetics of the base-catalyzed decomposition of .alpha.-hydroperoxy ketones. Journal of the American Chemical Society, 101(24), 7324–7328. [Link]

  • Reed, R. I. (1955). Isotopic studies on the formation of ketones by the catalytic decomposition of certain acids. Journal of the Chemical Society (Resumed), 4423. [Link]

  • PrepChem. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]

  • Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • ResearchGate. (n.d.). 4-hydroxy-4-(4-nitrophenyl) butan-2-one. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield?. [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Mandal, S., et al. (2020). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Journal of Scientific Research. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 57548-40-0 | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. [Link]

  • Siniscalchi, T. (2020, June 14). The Mechanism of Base Catalyzed Keto Enol Tautomerism [Video]. YouTube. [Link]

  • ACS Catalysis. (2021). An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. [Link]

  • Journal of the American Chemical Society. (1940). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. [Link]

  • Chemguy. (2014, March 30). Tautomerism of Aldehydes and Ketones [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [Link]

  • MeitY OLabs. (2016, February 26). Tests for Ketones [Video]. YouTube. [Link]

  • Chem Complete. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial [Video]. YouTube. [Link]

  • MDPI. (2019). Catalytic Decarbonylation of Dimethyl Oxalate to Dimethyl Carbonate on Halogen-Modified Alkali Metal Carbonates in a Fixed-Bed Reactor. [Link]

  • The Journal of Physical Chemistry. (1940). The Decomposition of α-Nitrocarboxylic Acids. With Some Remarks on the Decomposition of β-Ketocarboxylic Acids. [Link]

  • MDPI. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. [Link]

  • RSC Publishing. (2010). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • All Things Chemistry. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones [Video]. YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 4-(4-Nitrophenyl)butan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Nitrophenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we will address common challenges and frequently asked questions to ensure your synthesis is efficient, reproducible, and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two predominant strategies for synthesizing this compound. The choice of route often depends on the available starting materials, desired scale, and stereochemical considerations.

  • Two-Step Aldol Condensation/Reduction Pathway: This is a very common and well-documented approach.

    • Step 1 (Aldol Condensation): It begins with the aldol condensation of p-nitrobenzaldehyde and acetone to form an intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one[1][2][3]. This reaction is frequently catalyzed by organocatalysts like L-proline[4][5][6] or base catalysts.

    • Step 2 (Dehydration & Reduction): The resulting aldol adduct can then be dehydrated to 4-(4-nitrophenyl)but-3-en-2-one, followed by a selective catalytic reduction of the carbon-carbon double bond to yield the final product.

  • Direct Michael Addition Pathway: This route involves the conjugate addition (Michael addition) of an acetone nucleophile equivalent to a Michael acceptor like (E)-(2-nitrovinyl)benzene. This can be achieved using various catalysts, including organocatalysts or phase-transfer catalysts, which are effective for additions to nitroalkenes[7][8][9].

Synthesis_Pathways cluster_0 Pathway 1: Aldol Condensation Route cluster_1 Pathway 2: Michael Addition Route p-Nitrobenzaldehyde p-Nitrobenzaldehyde Aldol_Adduct 4-hydroxy-4-(4-nitrophenyl)butan-2-one p-Nitrobenzaldehyde->Aldol_Adduct Aldol Condensation (e.g., L-Proline) Acetone_1 Acetone Acetone_1->Aldol_Adduct Aldol Condensation (e.g., L-Proline) Dehydrated_Product 4-(4-nitrophenyl)but-3-en-2-one Aldol_Adduct->Dehydrated_Product Dehydration Final_Product_1 This compound Dehydrated_Product->Final_Product_1 Reduction Nitroalkene (E)-(2-nitrovinyl)benzene Final_Product_2 This compound Nitroalkene->Final_Product_2 Michael Addition (e.g., Phase Transfer Catalyst) Acetone_Enolate Acetone Enolate (or equivalent) Acetone_Enolate->Final_Product_2 Michael Addition (e.g., Phase Transfer Catalyst)

Caption: Primary synthetic routes to this compound.

Q2: Why is L-proline a popular catalyst for the initial aldol condensation step?

L-proline is a widely used organocatalyst for this transformation due to several key advantages:

  • Green Chemistry: It is an environmentally benign, naturally occurring amino acid, making it a "green" catalyst. Reactions can often be performed in aqueous media, sometimes using surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) to solubilize organic substrates, thereby eliminating the need for volatile organic solvents[4][5][6].

  • Mechanism of Action: L-proline operates through an enamine-based mechanism. It reacts with the ketone (acetone) to form a nucleophilic enamine intermediate, which then attacks the aldehyde (p-nitrobenzaldehyde). This mechanism is highly efficient and avoids the harsh basic or acidic conditions that can lead to side products[3].

  • Asymmetric Potential: As a chiral molecule, L-proline and its derivatives can induce enantioselectivity, which is critical in pharmaceutical development for the synthesis of specific stereoisomers[10].

Q3: When should I consider using a phase-transfer catalyst (PTC)?

Phase-transfer catalysis is particularly well-suited for the Michael addition pathway or when dealing with reactants that are soluble in immiscible phases (e.g., an aqueous base and an organic substrate).

Consider a PTC when:

  • Performing a Michael Addition: PTCs, such as quaternary ammonium salts derived from Cinchona alkaloids, are highly effective at promoting the addition of nucleophiles to nitroalkenes[8][11][12].

  • Using a Biphasic System: A PTC facilitates the transfer of a reactant (like a hydroxide ion or an enolate) from the aqueous phase to the organic phase where the reaction occurs. This enhances reaction rates significantly in heterogeneous systems[9].

  • Avoiding Anhydrous Conditions: PTC allows the use of aqueous bases (like NaOH or K₂CO₃) while the organic substrate remains in a non-polar solvent, simplifying the experimental setup.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: My reaction yield is consistently low or the reaction fails to proceed.

A low yield is a common issue that can stem from several factors. Systematically investigating the cause is key.

Possible Cause & Solution

  • Catalyst Inactivity:

    • Diagnosis: The catalyst may be old, impure, or degraded. For solid catalysts, the surface may be passivated.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If using a custom or synthesized catalyst, verify its purity and structure via analytical methods (NMR, MS). For solid catalysts like clays, ensure proper activation, for instance by heating to remove adsorbed water[13].

  • Poor Substrate Quality:

    • Diagnosis: The p-nitrobenzaldehyde may have oxidized to the corresponding carboxylic acid, or the acetone may contain excessive water.

    • Solution: Purify the p-nitrobenzaldehyde by recrystallization if necessary. Use analytical grade, dry acetone.

  • Sub-optimal Reaction Conditions:

    • Diagnosis: Temperature, concentration, or solvent may not be optimal. For instance, in L-proline catalyzed aldol reactions, temperature control is crucial to balance reaction rate and catalyst stability[1].

    • Solution: Perform small-scale optimization experiments. Screen a range of temperatures (e.g., 0 °C to room temperature). Investigate the effect of reactant concentration; higher dilution can sometimes suppress uncatalyzed background reactions and improve selectivity[8].

Troubleshooting_Low_Yield Start Low Yield or No Reaction CheckCatalyst Is the catalyst fresh and pure? Start->CheckCatalyst CheckSubstrates Are substrates pure and dry? CheckCatalyst->CheckSubstrates Yes ActionCatalyst Use fresh catalyst. Verify purity. CheckCatalyst->ActionCatalyst No CheckConditions Are reaction conditions optimal? CheckSubstrates->CheckConditions Yes ActionSubstrates Purify aldehyde. Use dry ketone. CheckSubstrates->ActionSubstrates No ActionConditions Optimize temperature, concentration, and solvent. CheckConditions->ActionConditions No Success Problem Resolved CheckConditions->Success Yes ActionCatalyst->CheckSubstrates ActionSubstrates->CheckConditions ActionConditions->Success

Caption: Troubleshooting flowchart for low reaction yield.

Problem: I am forming a significant amount of 4-(4-nitrophenyl)but-3-en-2-one (the dehydrated product) as an impurity.

This is a common issue in the aldol condensation pathway, especially under harsh basic or acidic conditions, or with prolonged heating.

Possible Cause & Solution

  • Spontaneous Dehydration:

    • Diagnosis: The intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, is prone to elimination of water to form a conjugated system. This is often catalyzed by the same base used for the aldol reaction itself[14].

    • Solution:

      • Milder Catalyst: Switch to a milder catalyst system. Organocatalysts like L-proline often provide better control and minimize dehydration compared to strong bases like sodium hydroxide.

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the elimination pathway, which typically has a higher activation energy than the initial aldol addition.

      • Controlled Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further conversion of the desired aldol adduct to the dehydrated byproduct.

Problem: My product is difficult to purify.

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or side products with similar polarities.

Possible Cause & Solution

  • Catalyst Removal:

    • Diagnosis: Water-soluble catalysts like L-proline or inorganic bases can sometimes be tricky to completely remove from an organic product.

    • Solution: Perform an aqueous workup. Quench the reaction with a saturated aqueous solution of NH₄Cl[15]. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Separation:

    • Diagnosis: The product and key impurities (like the dehydrated byproduct) may have very close Rf values on silica gel.

    • Solution:

      • Optimize Eluent System: Use a gradient elution on your silica gel column, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity.

      • Alternative Stationary Phase: If separation on silica is poor, consider using a different stationary phase like alumina or reverse-phase chromatography.

Catalyst Selection Guide

The choice of catalyst is paramount for achieving high yield and selectivity. Below is a comparison of common catalyst types for the synthesis of this compound and its precursors.

Catalyst TypeExample(s)Target ReactionTypical ConditionsAdvantagesDisadvantages
Organocatalyst L-Proline, ProlinamidesAldol CondensationAqueous media or organic solvent, 0°C to RT[1][4]Environmentally friendly, mild conditions, potential for asymmetry, commercially available.May require higher catalyst loading (10-30 mol%); can be slow.
Base Catalyst Sodium Hydroxide (NaOH)Aldol CondensationAqueous/alcoholic solution, heating[14][16]Inexpensive, fast reaction rates.Prone to side reactions (dehydration, self-condensation of acetone), not selective.
Phase Transfer Catalyst (PTC) Quaternary ammonium salts (e.g., from Cinchona alkaloids)Michael AdditionBiphasic system (e.g., Toluene/aq. K₂CO₃), 0°C to RT[8]High efficiency in biphasic systems, avoids anhydrous conditions, potential for asymmetry.Catalyst can be expensive; optimization of solvent/base/catalyst is crucial.
Metal Nanoparticles Palladium (Pd), Gold (Au), Silver (Ag)Reduction of C=C bond or Nitro GroupAqueous solution with a reducing agent (e.g., NaBH₄)[17][18]High catalytic activity, can be used for the reduction step.Primarily for reduction, not C-C bond formation; can be expensive; potential for catalyst leaching.

Detailed Experimental Protocols

Protocol 1: L-Proline Catalyzed Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one

This protocol describes the synthesis of the key aldol intermediate, which is a precursor to the target molecule.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone (analytical grade)

  • L-Proline

  • Dimethyl Sulfoxide (DMSO) or aqueous micellar media[4][5]

  • Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve p-nitrobenzaldehyde (1.0 eq) in acetone (10-20 eq). If solubility is an issue, a co-solvent like DMSO can be used.

  • Add L-proline (0.3 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The reaction is typically complete within 24-48 hours.

  • Once the p-nitrobenzaldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can be purified by column chromatography on silica gel to yield a pale yellow solid. The expected ¹H NMR peaks for this product include signals around 2.20 ppm (s, 3H, -CH₃), 2.85 ppm (m, 2H, -CH₂-), 5.24 ppm (m, 1H, -CH(OH)-), and aromatic protons between 7.5-8.2 ppm[19].

Protocol 2: Phase-Transfer Catalyzed Michael Addition

This protocol outlines a general procedure for the Michael addition of a nucleophile to a nitroalkene, a direct route to nitroalkane products.

Materials:

  • (E)-(2-nitrovinyl)benzene or similar nitroalkene (1.0 eq)

  • Acetone or other suitable ketone (5-10 eq)

  • Chiral Phase-Transfer Catalyst (e.g., a Cinchona-derived quaternary ammonium salt) (0.1 eq)[8]

  • Toluene

  • Aqueous base solution (e.g., 50% K₂CO₃)

Procedure:

  • To a solution of the nitroalkene (1.0 eq) in toluene, add the ketone (5.0 eq) and the phase-transfer catalyst (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add the aqueous base solution dropwise.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and solvent evaporation, purify the crude product by flash column chromatography.

References

  • Smolecule. (2023-07-22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Wang, Z., et al. (2021-09-08). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. The Journal of Organic Chemistry. Available at: [Link]

  • Mandal, S., et al. (2018-07-16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Available at: [Link]

  • Mulahmetovic, E., et al. Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. ResearchGate. Available at: [Link]

  • ResearchGate. 4-hydroxy-4-(4-nitrophenyl) butan-2-one. Available at: [Link]

  • MDPI. (2022-06-10). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Available at: [Link]

  • IFSCC. SYNTHESIS OF 4-HYDROXY-4-(4-NITROPHENYL)BUTAN-2-ONE USING P-NITRO BENZALDEHYDE AND ACETONE IN AQUEOUS MICELLAR MEDIA USING L-PROLINE. Available at: [Link]

  • Mandal, S., et al. (2018-07-16). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen. Available at: [Link]

  • Mandal, S., et al. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ResearchGate. Available at: [Link]

  • PrepChem.com. Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Available at: [Link]

  • Cho, M., et al. (2001-09-03). Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • RSC Publishing. (2022-09-13). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Available at: [Link]

  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Journal de la Société Chimique de Tunisie. Available at: [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available at: [Link]

  • MDPI. (2023-08-22). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Available at: [Link]

  • Rajkumar, S., et al. (2017-08-07). Catalytic reduction of 4- nitrophenol using Actinodaphne madraspatna Bedd leaves mediated palladium nanoparticles. ResearchGate. Available at: [Link]

  • Chegg. (2022-04-01). Interpret this H-NMR Spectra and annotate anything important that is found. Available at: [Link]

  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

Sources

Technical Support Center: The Impact of Temperature on Reactions of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in controlling the reaction rate and outcomes for processes involving 4-(4-Nitrophenyl)butan-2-one and its precursors. The synthesis of its common precursor, 4-hydroxy-4-(4-nitrophenyl)butan-2-one via an aldol reaction, will be used as a primary example to illustrate these principles.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the relationship between temperature and reaction kinetics.

Q1: How does an increase in temperature lead to a faster reaction rate?

An increase in temperature accelerates reaction rates through two primary mechanisms rooted in collision theory.[1][2] First, it increases the kinetic energy of reactant molecules, causing them to move faster and collide more frequently.[2][3][4] However, a more significant factor is the increase in the energy of these collisions. For a reaction to occur, colliding molecules must possess sufficient energy to overcome an energy barrier known as the activation energy (Ea).[1][2] Higher temperatures increase the fraction of molecules that have kinetic energies equal to or greater than this activation energy, leading to a disproportionately large increase in the number of successful, product-forming collisions.[2][5]

Q2: What is the Arrhenius Equation, and how is it relevant to my experiments?

The Arrhenius equation is a fundamental formula in physical chemistry that quantitatively describes the relationship between the reaction rate constant (k), absolute temperature (T), and the activation energy (Ea).[1][5][6]

The equation is expressed as: k = A * e^(-Ea/RT)

Where:

  • k is the rate constant (quantifies the reaction speed).[1]

  • A is the pre-exponential factor, related to the frequency and orientation of collisions.[1][7]

  • Ea is the activation energy, the minimum energy required for the reaction to occur.[1][6]

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

This equation is critically important because it allows you to predict how changing the temperature will affect your reaction's rate. By determining the activation energy for your specific reaction, you can select an optimal temperature to achieve a desired reaction time while minimizing undesirable side reactions.[8]

Q3: Is it true that the reaction rate doubles for every 10°C increase in temperature?

This is a common and often useful rule of thumb, but it is an approximation.[6] The actual effect of a 10°C temperature change depends on the reaction's activation energy and the temperature range being considered.[1] For many organic reactions at or near room temperature, this approximation holds reasonably well. However, it should be used as a preliminary guideline, not a precise predictive tool. For critical applications, experimentally determining the reaction kinetics is essential.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides practical advice for specific problems you may encounter during your experiments.

Q4: My reaction is proceeding very slowly. Can I simply increase the temperature to speed it up?

While increasing the temperature will almost certainly increase the reaction rate, it is not always the best solution and can introduce complications.[3]

  • Causality: Raising the temperature provides more energy to the system. While this helps reactants overcome the desired activation energy barrier, it can also provide enough energy to overcome the barriers for undesired side reactions.[8]

  • Troubleshooting Steps & Rationale:

    • Modest Temperature Increase: Start with a small, controlled increase (e.g., 10°C) and carefully analyze the product mixture for impurities. This helps balance rate enhancement with selectivity.[9]

    • Consider Catalyst Stability: For catalyzed reactions, such as the L-proline catalyzed synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, excessive heat can lead to catalyst deactivation or degradation, which would slow down or stop the reaction altogether.[9]

    • Product Stability: The target molecule itself or key intermediates may be unstable at higher temperatures, leading to decomposition and lower yields. For instance, the aldol addition product 4-hydroxy-4-(4-nitrophenyl)butan-2-one can undergo a retro-aldol reaction at elevated temperatures, breaking it back down into the starting materials.[10]

Q5: My reaction yield is low, and I'm observing multiple byproducts. Could temperature be the culprit?

Yes, improper temperature control is a very common cause of low selectivity and poor yields.

  • Causality: Different reaction pathways (the desired one and undesired side reactions) have their own activation energies. Temperature changes affect the rates of all possible reactions, but not necessarily to the same extent. If an undesired pathway has a higher activation energy, its rate will increase more dramatically with temperature than the desired reaction.

  • Troubleshooting Specific to Aldol Reactions:

    • Problem: Formation of a dehydrated α,β-unsaturated ketone.

      • Cause: Higher temperatures often promote the elimination of water from the initial β-hydroxy ketone product.

      • Solution: Run the reaction at lower temperatures. For the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, temperatures between 0–5°C are often used specifically to prevent this subsequent dehydration and the potential for retro-aldolization.[10]

    • Problem: Complex mixture of unidentified products.

      • Cause: High temperatures can lead to polymerization or decomposition of reactants and products.

      • Solution: Screen a range of lower temperatures (e.g., -10°C, 0°C, room temperature) to find an optimal balance between an acceptable reaction rate and clean product formation.[9]

Q6: My experimental results are inconsistent from one run to the next. How can I improve temperature control and reproducibility?

Reproducibility is paramount in scientific research, and consistent temperature control is a cornerstone of that.

  • Causality: Even small fluctuations in temperature can lead to significant changes in reaction rates, especially for reactions with high activation energies.[1] An exothermic reaction can increase its own temperature, leading to a runaway reaction rate and inconsistent results if not properly managed.

  • Best Practices for Temperature Control:

    • Use a Circulating Bath: For precise control, use a heated or refrigerated circulating bath connected to a jacketed reaction vessel. This is superior to a simple heating mantle or ice bath, which can have significant temperature gradients.

    • Ensure Adequate Stirring: Vigorous stirring ensures uniform temperature throughout the reaction mixture, preventing localized "hot spots" where side reactions might occur.

    • Monitor Internal Temperature: Place a calibrated thermometer or thermocouple directly into the reaction mixture. The external bath temperature is not always the same as the internal reaction temperature, especially during exothermic or endothermic processes.

    • Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly or via a syringe pump to allow the cooling system to dissipate the generated heat effectively.

Section 3: Experimental Protocols & Data Analysis

To rigorously quantify the effect of temperature, a kinetics study is required.

Protocol 1: Determining the Activation Energy via Reaction Progress Analysis

This protocol outlines a method for measuring reaction rates at different temperatures to construct an Arrhenius plot and calculate the activation energy (Ea).

Objective: To determine the activation energy for the formation of 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Methodology: This protocol uses a discontinuous (or quenching) method, where samples are taken from the reaction at set time points.[11]

Materials:

  • 4-nitrobenzaldehyde

  • Acetone (in large excess to ensure pseudo-first-order kinetics)

  • Catalyst (e.g., L-proline or NaOH)

  • Appropriate solvent (e.g., water/ethanol mixture)[9]

  • Quenching solution (e.g., a weak acid like 0.1 M HCl to neutralize a base catalyst)

  • Temperature-controlled reaction vessels (e.g., jacketed flasks)

  • Analytical instrument (e.g., HPLC or UV-Vis Spectrophotometer)

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of all reactants except one (e.g., 4-nitrobenzaldehyde).

  • Temperature Equilibration: Set up four identical reaction vessels at four different, precisely controlled temperatures (e.g., 283 K, 293 K, 303 K, and 313 K). Allow the stock solution in each vessel to equilibrate to the target temperature.

  • Reaction Initiation: Initiate the reaction in each vessel by adding the final reactant (4-nitrobenzaldehyde) at the same time (t=0). Begin vigorous stirring.

  • Sampling: At predetermined time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small, fixed-volume aliquot from each reaction vessel.

  • Quenching: Immediately add each aliquot to a vial containing the quenching solution. This instantly stops the reaction, "freezing" the composition at that specific time point.[11]

  • Analysis: Analyze each quenched sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Data Processing: For each temperature, plot the concentration of the product versus time. The initial reaction rate is the slope of the linear portion of this curve near t=0.

  • Calculate Rate Constant (k): Assuming pseudo-first-order kinetics (due to the large excess of acetone), the rate constant k at each temperature can be calculated from the initial rate.

Data Presentation: The Arrhenius Plot

To calculate the activation energy, you will linearize the Arrhenius equation by taking the natural logarithm of both sides:

ln(k) = ln(A) - (Ea/R) * (1/T)

This equation is in the form of a straight line (y = c + mx), where:

  • y = ln(k)

  • x = 1/T

  • The slope m = -Ea/R

  • The y-intercept c = ln(A)

By plotting ln(k) versus 1/T, you will obtain a straight line. The activation energy can then be calculated from the slope: Ea = -slope * R.

Sample Data Table:

Temperature (K)1/T (K⁻¹)Initial Rate (M/s)Rate Constant, k (s⁻¹)ln(k)
2830.003531.25E-051.25E-04-8.987
2930.003412.55E-052.55E-04-8.275
3030.003304.90E-054.90E-04-7.622
3130.003198.95E-058.95E-04-7.019

Section 4: Visualizations

Diagrams can help clarify complex relationships and workflows.

TemperatureEffect cluster_energy Reaction Energy Profile cluster_distribution Molecular Energy Distribution Reactants Reactants TransitionState Transition State Reactants->TransitionState Activation Energy (Ea) Products Products TransitionState->Products LowT Low Temperature (Fewer molecules > Ea) Ea_line Ea LowT->Ea_line HighT High Temperature (More molecules > Ea) HighT->Ea_line

Caption: Relationship between Activation Energy and Temperature.

KineticWorkflow cluster_loop 4. Time-Course Sampling prep 1. Prepare Reagents & Stock Solutions setup 2. Set Up Parallel Reactions (T1, T2, T3, T4) prep->setup initiate 3. Initiate Reactions (t=0) setup->initiate aliquot Withdraw Aliquot initiate->aliquot quench Quench Reaction aliquot->quench analyze 5. Analyze Samples (HPLC/UV-Vis) quench->analyze calculate 6. Calculate Initial Rates & Rate Constants (k) analyze->calculate plot 7. Construct Arrhenius Plot (ln(k) vs 1/T) calculate->plot Ea 8. Determine Activation Energy (Ea) plot->Ea

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-nitrophenyl)butan-2-one. Designed for researchers, scientists, and drug development professionals, this document will delve into the structural elucidation of this compound by comparing its spectral features with those of relevant analogues. This comparative approach, supported by experimental data and established spectroscopic principles, will illuminate the influence of aromatic substitution on proton chemical shifts.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular structure of compounds. For a molecule such as this compound, 1H NMR spectroscopy allows for the precise determination of the number of distinct proton environments, their electronic surroundings, and their connectivity. This information is critical for confirming the identity and purity of synthesized compounds in research and pharmaceutical development.

The structure of this compound, with its distinct aliphatic and aromatic regions, presents an excellent case study for understanding the subtleties of 1H NMR spectroscopy. The presence of a strongly electron-withdrawing nitro group on the phenyl ring significantly influences the chemical shifts of nearby protons, providing a clear illustration of electronic effects in NMR.

Predicted 1H NMR Spectrum of this compound

While an experimentally acquired spectrum for this compound is the gold standard, a highly accurate prediction can be made based on the analysis of structurally similar compounds and fundamental NMR principles. The predicted spectrum is characterized by four distinct signals: a singlet for the methyl protons, two triplets for the methylene protons, and a complex multiplet system for the aromatic protons.

The expected chemical shifts, multiplicities, and coupling constants are detailed below:

  • Methyl Protons (H-1): A singlet appearing at approximately 2.15 ppm. This signal corresponds to the three protons of the acetyl group. Its upfield position is characteristic of methyl ketones.

  • Methylene Protons (H-3): A triplet at around 2.80 ppm. These protons are adjacent to another methylene group (H-4), resulting in a triplet splitting pattern.

  • Benzylic Methylene Protons (H-4): A triplet located further downfield, at approximately 2.95 ppm. The proximity of these protons to the electron-withdrawing phenyl ring causes this downfield shift.

  • Aromatic Protons (H-6, H-7): The four aromatic protons will appear as two distinct doublets in the downfield region of the spectrum. The protons ortho to the nitro group (H-7) are expected to resonate at about 8.15 ppm, while the protons meta to the nitro group (H-6) should appear around 7.45 ppm. This significant downfield shift is a direct consequence of the strong deshielding effect of the para-nitro group.

Comparative Spectral Analysis: Unveiling Substituent Effects

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted 1H NMR spectrum with those of structurally related compounds. This comparison will highlight the electronic influence of the para-substituent on the chemical shifts of the aromatic and benzylic protons.

Reference Compound: 4-Phenylbutan-2-one

The unsubstituted analogue, 4-phenylbutan-2-one, serves as an ideal baseline for this comparison. In the absence of the electron-withdrawing nitro group, the aromatic protons of 4-phenylbutan-2-one would exhibit a more compressed multiplet in the range of 7.15-7.30 ppm. The benzylic protons would also be expected to appear at a slightly more upfield position compared to the nitrated compound.

Electron-Donating Analogue: 4-(4-Aminophenyl)butan-2-one

In contrast to the electron-withdrawing nitro group, an electron-donating group, such as an amino group, would have the opposite effect on the 1H NMR spectrum. For 4-(4-aminophenyl)butan-2-one, the aromatic protons would be shifted upfield due to the increased electron density on the phenyl ring. The protons ortho to the amino group would appear at a lower chemical shift than those in the meta position. This is a direct consequence of the electron-donating nature of the amino group, which shields the aromatic protons.

Hydroxy Analogue: 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

The 1H NMR spectrum of the hydrated analogue, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, provides valuable insight into the aromatic region of our target molecule. Experimental data for this compound shows two doublets for the aromatic protons at approximately 8.07 ppm and 7.47 ppm, which is in close agreement with the predicted values for this compound.[1] The primary difference in the aliphatic region would be the presence of a methine proton adjacent to the hydroxyl group instead of a methylene group.

Tabulated Spectral Data for Comparison

CompoundSubstituentH-1 (s, 3H)H-3 (t, 2H)H-4 (t, 2H)Aromatic Protons
This compound -NO2 (EWG)~2.15 ppm~2.80 ppm~2.95 ppm~8.15 ppm (d, 2H), ~7.45 ppm (d, 2H)
4-Phenylbutan-2-one -H (Neutral)~2.10 ppm~2.75 ppm~2.85 ppm~7.15-7.30 ppm (m, 5H)
4-(4-Aminophenyl)butan-2-one -NH2 (EDG)~2.05 ppm~2.70 ppm~2.75 ppmUpfield shifted, complex multiplet
4-Hydroxy-4-(4-nitrophenyl)butan-2-one -NO2 (EWG) & -OH~2.15 ppm~2.81 ppm (m, 2H)-~8.07 ppm (d, 2H), ~7.47 ppm (d, 2H)

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group. Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Experimental Protocols

General 1H NMR Acquisition Parameters:

A standard protocol for acquiring the 1H NMR spectrum of these compounds would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature. A sufficient number of scans would be acquired to obtain a good signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction of the resulting free induction decay (FID).

Visualizing Molecular Structure and Proton Environments

To aid in the interpretation of the 1H NMR data, the following diagrams illustrate the molecular structures and the distinct proton environments.

G cluster_0 This compound C1 C H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c C2 C=O C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 H3 H-3 C5 C C4->C5 H4 H-4 C6 CH C5->C6 C10 CH C5->C10 C7 CH C6->C7 H6 H-6 C8 C C7->C8 N11 N C7->N11 H7 H-7 C9 CH C8->C9 C9->C10 O12 O N11->O12 O13 O N11->O13 H1_label H-1 H3_label H-3 H4_label H-4 H6_label H-6 H7_label H-7

Caption: Structure of this compound with proton labels.

Conclusion

The 1H NMR spectrum of this compound is a clear and illustrative example of how molecular structure and electronic effects govern spectroscopic data. Through a comparative analysis with its unsubstituted and electron-donating analogues, the significant deshielding effect of the para-nitro group on the aromatic and benzylic protons is readily apparent. This guide provides a framework for understanding and predicting the 1H NMR spectra of substituted aromatic compounds, a critical skill for professionals in chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Retrieved from [Link]

  • Mandal, S., et al. (2020). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Retrieved from [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)butan-2-one. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-(4-Nitrophenyl)butan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver field-proven insights into the causality behind experimental choices and data interpretation. We will explore the unique advantages of 13C NMR in elucidating the specific carbon framework of this molecule and compare its performance with alternative analytical techniques.

The Structural Significance of this compound and the Role of 13C NMR

This compound is a ketone derivative containing a nitro-substituted aromatic ring. This combination of functional groups makes it a molecule of interest in various chemical and pharmaceutical research areas. A precise and unambiguous structural confirmation is paramount for any further application. 13C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal, or resonance, in the 13C NMR spectrum. The position of this signal (chemical shift, δ) is highly sensitive to the local electronic environment, offering a detailed map of the molecule's structure.

Unlike proton (¹H) NMR, 13C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon appears as a single line. This simplifies spectral interpretation, especially for complex molecules. For this compound, 13C NMR is instrumental in confirming the presence and connectivity of the carbonyl group, the aliphatic chain, and the substituted aromatic ring.

Predicted 13C NMR Spectral Analysis of this compound

While an experimentally acquired spectrum is the gold standard, a predicted spectrum based on established chemical shift theory and data from analogous structures provides a robust framework for analysis. The predicted chemical shifts for this compound in a common NMR solvent like deuterated chloroform (CDCl₃) are detailed below. The numbering of the carbon atoms is illustrated in the following diagram:

G cluster_0 This compound C1 C1 C2 C2(O) C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C1_prime C1' C4->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime N N(+)-O(-) C4_prime->N

Caption: Chemical structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C1~30The methyl carbon (CH₃) is in a typical aliphatic region.
C2~207The carbonyl carbon (C=O) of a ketone resonates significantly downfield.[1][2]
C3~45This methylene carbon (CH₂) is adjacent to a carbonyl group, causing a downfield shift.
C4~30This methylene carbon (CH₂) is adjacent to the aromatic ring.
C1'~148The ipso-carbon of the aromatic ring, directly attached to the nitro group, is significantly deshielded.[3]
C2'/C6'~129These aromatic carbons (CH) are ortho to the alkyl substituent and meta to the nitro group.
C3'/C5'~124These aromatic carbons (CH) are meta to the alkyl substituent and ortho to the nitro group, showing a characteristic upfield shift compared to the meta carbons in nitrobenzene.[3]
C4'~147The aromatic carbon para to the alkyl substituent and ipso to the butan-2-one group.

Causality behind the Predicted Shifts:

  • Carbonyl Carbon (C2): The electronegative oxygen atom double-bonded to C2 causes significant deshielding, resulting in a large downfield chemical shift, typically above 200 ppm for ketones.[1]

  • Aliphatic Carbons (C1, C3, C4): These sp³ hybridized carbons appear in the upfield region of the spectrum. The proximity of C3 to the electron-withdrawing carbonyl group shifts it further downfield compared to C1 and C4.

  • Aromatic Carbons (C1' - C6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The strongly electron-withdrawing nitro group (-NO₂) causes significant deshielding of the ipso-carbon (C1') and the para-carbon (C4').[3] The ortho and meta carbons also experience shifts based on the combined electronic effects of the nitro and alkyl groups.

Comparison with Alternative Analytical Techniques

While 13C NMR provides unparalleled detail about the carbon framework, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this compoundDisadvantages
13C NMR Carbon skeleton, number of unique carbons, chemical environment of each carbon.Unambiguous confirmation of the carbon backbone and functional group positions.Relatively low sensitivity, requiring more sample and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the molecular formula and can indicate the presence of the nitro group through characteristic fragmentation.[4][5]Does not provide direct information about the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the C=O (ketone) and N-O (nitro) stretching vibrations.[4][5]Provides limited information about the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.Excellent for determining the purity of the compound and for quantitative analysis.Provides no structural information.

Workflow for Comprehensive Analysis:

G cluster_0 Characterization Workflow Sample Sample of This compound IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation NMR 13C NMR Spectroscopy Sample->NMR Carbon Skeleton HPLC HPLC Sample->HPLC Purity Data Combined Spectroscopic Data IR->Data MS->Data NMR->Data HPLC->Data Structure Structural Elucidation and Purity Assessment Data->Structure

Caption: Workflow for the comprehensive characterization of this compound.

Experimental Protocol for 13C NMR Analysis

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its carbon signal at ~77 ppm serves as a convenient internal reference.[6]

  • Concentration: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.0 ppm). However, referencing to the residual solvent peak of CDCl₃ is also a common practice.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Experiment: ¹³C{¹H} - Proton-decoupled 13C NMR.

  • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is important for obtaining accurate integrals, especially for quaternary carbons.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides a direct and detailed map of the carbon framework, allowing for the unambiguous assignment of each carbon atom in the molecule. When used in conjunction with other analytical techniques such as Mass Spectrometry and IR Spectroscopy, a complete and confident characterization of the molecule can be achieved. The experimental protocol provided in this guide offers a robust starting point for obtaining high-quality 13C NMR data for this and similar compounds, enabling researchers to proceed with their work with a high degree of structural certainty.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]

  • Chemistry Connected. (n.d.). 13C NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Spectroscopy Letters. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 4-(4-Nitrophenyl)butan-2-one: Navigating EI and ESI Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel or synthesized compounds is paramount for structural elucidation and purity assessment. This guide provides an in-depth comparison of the expected mass spectrometric fragmentation of 4-(4-Nitrophenyl)butan-2-one under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). As a compound of interest in various research contexts, a robust analytical method for its characterization is essential.

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in common databases, this guide will leverage established principles of mass spectrometry and comparative data from structurally similar molecules to predict its fragmentation pathways. This approach provides a strong theoretical framework for analysts to interpret their own experimental data. The molecular formula for this compound is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol .[1]

Comparing Ionization Techniques: GC-EI/MS vs. LC-ESI/MS

The choice between Gas Chromatography-Electron Ionization/Mass Spectrometry (GC-EI/MS) and Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS) is a critical decision in the analytical workflow.

  • GC-EI/MS is a classic technique that provides highly reproducible fragmentation patterns, making it ideal for library matching and structural identification of volatile and thermally stable compounds. The high-energy electron impact (typically 70 eV) leads to extensive fragmentation, revealing the backbone of the molecule.

  • LC-ESI/MS , on the other hand, is a softer ionization technique. It is well-suited for less volatile or thermally labile compounds and often yields a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺), which is crucial for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Predicted Fragmentation of this compound

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound is expected to produce a complex spectrum with a potentially weak molecular ion peak at m/z 193. The fragmentation will likely be driven by the presence of the keto group and the aromatic nitro group.

Key predicted fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a highly favored fragmentation pathway for ketones. This would result in the formation of an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak for methyl ketones. The other fragment would be the 4-nitrophenylpropyl radical.

  • McLafferty Rearrangement: For ketones with a γ-hydrogen, a McLafferty rearrangement can occur. In this case, a hydrogen from the benzylic position (C4) can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would lead to the formation of a neutral acetone molecule and a radical cation of 4-nitrostyrene at m/z 149 .

  • Benzylic Cleavage: Cleavage of the C3-C4 bond would result in the formation of a stable 4-nitrobenzyl cation at m/z 136 .

  • Fragments from the Nitroaromatic Moiety: The 4-nitrophenyl group itself can undergo characteristic fragmentation, including the loss of NO₂ (46 Da) to give a fragment at m/z 90 (from the m/z 136 ion) or the loss of NO (30 Da) followed by CO.

Table 1: Predicted Key Fragments for this compound in EI-MS

Predicted m/zProposed Fragment IonFragmentation Pathway
193[C₁₀H₁₁NO₃]⁺•Molecular Ion
150[C₈H₈NO₂]⁺Loss of CH₃CO•
136[C₇H₆NO₂]⁺Benzylic cleavage
122[C₇H₈NO]⁺Loss of NO₂ from molecular ion
106[C₇H₆O]⁺•Rearrangement and loss of HNO₂
90[C₇H₆]⁺•Loss of NO₂ from benzyl cation
77[C₆H₅]⁺Phenyl cation
43[CH₃CO]⁺α-Cleavage

digraph "EI_Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[M]⁺•\nm/z 193"]; F150 [label="m/z 150"]; F136 [label="m/z 136"]; F43 [label="m/z 43\n(Base Peak?)"]; F90 [label="m/z 90"];

M -> F150 [label="- CH₃CO•"]; M -> F136 [label="Benzylic Cleavage"]; M -> F43 [label="α-Cleavage"]; F136 -> F90 [label="- NO₂"]; }

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, this compound is expected to readily form protonated molecules, [M+H]⁺, at m/z 194 , and potentially adducts with sodium, [M+Na]⁺, at m/z 216 , or potassium, [M+K]⁺, at m/z 232 . Tandem MS (MS/MS) of the protonated molecule (m/z 194) would be required to induce fragmentation.

The fragmentation of the [M+H]⁺ ion is likely to proceed through pathways that differ from EI due to the lower energy and the presence of a charge-bearing proton.

  • Loss of Water: Although there is no hydroxyl group in the parent molecule, a protonated ketone can undergo rearrangement and lose a molecule of water (18 Da), leading to a fragment at m/z 176 .

  • Loss of Acetone: Cleavage of the C2-C3 bond, facilitated by protonation, could lead to the loss of a neutral acetone molecule (58 Da), resulting in a fragment at m/z 136 , corresponding to the 4-nitrobenzyl cation.

  • Cleavage of the Nitro Group: Similar to EI, the nitro group can be lost, although the mechanism will differ. For example, the loss of HNO₂ (47 Da) could occur, yielding a fragment at m/z 147 .

Table 2: Predicted Key Fragments for this compound in ESI-MS/MS of [M+H]⁺

Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossProposed Fragmentation Pathway
194176H₂ORearrangement and loss of water
194136CH₃COCH₃Loss of neutral acetone
194147HNO₂Loss of nitrous acid
13690NO₂Loss of nitrogen dioxide

digraph "ESI_Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

MH [label="[M+H]⁺\nm/z 194"]; F176 [label="m/z 176"]; F136 [label="m/z 136"]; F147 [label="m/z 147"]; F90 [label="m/z 90"];

MH -> F176 [label="- H₂O"]; MH -> F136 [label="- Acetone"]; MH -> F147 [label="- HNO₂"]; F136 -> F90 [label="- NO₂"]; }

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis with 4-hydroxy-4-(4-nitrophenyl)butan-2-one

To ground our predictions, it is insightful to consider the reported mass spectrometric data for the closely related analogue, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This compound has a molecular weight of 209.20 g/mol .[2] High-resolution ESI-MS data for this compound shows a potassium adduct [M+K]⁺ at m/z 248.0335.[3] Under electron impact ionization, a molecular ion at m/z 209.069 has been reported.[4]

The presence of the hydroxyl group introduces new fragmentation pathways, primarily the facile loss of water (18 Da), which would be a dominant feature in both EI and ESI spectra. This comparison highlights how a seemingly minor structural modification can significantly alter the resulting mass spectrum, reinforcing the importance of careful interpretation based on the specific molecular structure.

Experimental Protocols

For researchers aiming to analyze this compound, the following starting protocols are recommended.

GC-EI/MS Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC System:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-ESI/MS Protocol
  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (or methanol) to a concentration of approximately 10 µg/mL.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 100 to 500.

    • MS/MS: Isolate the precursor ion at m/z 194 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

Conclusion

This guide provides a comprehensive, albeit theoretical, comparison of the mass spectrometric behavior of this compound under EI and ESI conditions. By understanding the likely fragmentation pathways, researchers can more effectively interpret their experimental data, confirm the structure of their synthesized compound, and choose the most appropriate analytical technique for their research needs. The provided protocols offer a solid starting point for method development. As with any analytical challenge, empirical data is the ultimate arbiter, and it is hoped that this guide will facilitate the acquisition and interpretation of such data by the scientific community.

References

  • PubChem. Compound Summary for CID 9855826, 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. [Link]

  • SpectraBase. (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one - Optional[MS (GC)] - Spectrum. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • SpectraBase. 4-Hydroxy-4-(2-nitrophenyl)butan-2-one. [Link]

  • PubChem. Compound Summary for CID 12235672, this compound. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid, non-destructive, and highly informative analytical method. This guide provides an in-depth analysis of the infrared spectrum of 4-(4-Nitrophenyl)butan-2-one, a compound of interest in synthetic chemistry.

Due to the current unavailability of a public, peer-reviewed experimental spectrum for this compound, this guide will present a detailed, evidence-based prediction of its IR spectrum. This prediction is grounded in the well-established characteristic absorption frequencies of its constituent functional groups. To provide a robust comparative analysis, we will contrast this predicted spectrum with the experimental spectra of two structurally significant analogues: 4-phenylbutan-2-one and nitrobenzene . This comparison will serve to isolate and identify the spectral contributions of the nitro group and the alkyl ketone chain attached to the aromatic ring.

The Analytical Logic: A Self-Validating Approach

The interpretation of an IR spectrum is a process of deductive reasoning. By understanding the expected vibrational frequencies of individual functional groups, we can predict the spectrum of a complete molecule. This prediction is then validated by comparing it against the spectra of simpler, related structures.

Our analysis hinges on dissecting this compound into its core components:

  • The Saturated Ketone : A C=O group within an aliphatic chain.

  • The Nitrated Aromatic Ring : A para-substituted benzene ring bearing a nitro (NO₂) group.

By examining the experimental spectra of molecules that contain these individual components, we can build a reliable picture of the target molecule's spectrum.

Predicted IR Spectrum Analysis of this compound

The structure of this compound dictates a specific set of expected vibrational modes. The following analysis outlines the key absorption bands we predict for this molecule, with the causality behind each assignment explained.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12235672&t=l", labelloc=b, label="this compound"]; mol; } Caption: Molecular structure of this compound.

1. Carbonyl (C=O) Stretch: The most distinct feature of a ketone is the strong absorption band from the C=O stretching vibration. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹[1]. The high polarity of the C=O bond results in a large change in dipole moment during vibration, leading to a characteristically strong signal[2]. We predict a strong, sharp peak for this compound in the 1715-1720 cm⁻¹ region.

2. Nitro (NO₂) Group Stretches: Aromatic nitro compounds display two prominent, strong absorption bands due to the N-O stretching vibrations.[3]

  • Asymmetric Stretch: A strong band is expected between 1550-1475 cm⁻¹ .

  • Symmetric Stretch: Another strong band is expected between 1360-1290 cm⁻¹ . The significant polarity of the N-O bonds makes these peaks intense and easily identifiable[4].

3. Aromatic Ring Vibrations:

  • C-H Stretch: The stretching of C-H bonds on the benzene ring will produce weak to medium intensity bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range[5][6].

  • C=C Stretches: The stretching vibrations within the aromatic ring itself give rise to a series of bands, often of medium intensity, in the 1450-1600 cm⁻¹ region[7][8]. It is probable that the asymmetric NO₂ stretch will overlap with one of these bands.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be determined from the strong bands in the fingerprint region. For a para-substituted (1,4-disubstituted) ring, a strong C-H "wag" absorption is expected in the 860-790 cm⁻¹ range[9].

4. Aliphatic Chain Vibrations:

  • C-H Stretches: The methyl (CH₃) and methylene (CH₂) groups of the butanone chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

  • C-H Bending: Bending vibrations for the CH₃ and CH₂ groups will appear in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock)[5].

Comparative Spectral Analysis

To substantiate our predictions, we will now compare them against the experimental spectra of our chosen analogues.

Alternative 1: 4-Phenylbutan-2-one (Benzylacetone)

This compound represents the carbon skeleton of our target molecule but lacks the nitro group. Its spectrum allows us to observe the ketone and the unsubstituted phenyl group vibrations without interference.

dot graph "Comparison_Structure_1" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=17355&t=l", labelloc=b, label="4-Phenylbutan-2-one"]; mol; } Caption: Molecular structure of 4-Phenylbutan-2-one.

The experimental spectrum from the NIST Chemistry WebBook shows key absorptions at:

  • ~1715 cm⁻¹ (C=O Stretch): A strong peak confirming the saturated ketone group.

  • ~3028 cm⁻¹ (Aromatic C-H Stretch): Bands characteristic of the phenyl group.

  • ~2925 cm⁻¹ (Aliphatic C-H Stretch): Corresponding to the butanone chain.

  • ~745 cm⁻¹ and ~698 cm⁻¹ (OOP C-H Bending): Strong bands indicative of a monosubstituted benzene ring.

The key difference is the complete absence of the strong NO₂ stretching bands seen in our target molecule's prediction.

Alternative 2: Nitrobenzene

This molecule allows us to isolate the spectral features of a nitrated benzene ring, providing a direct reference for the NO₂ and aromatic vibrations.

dot graph "Comparison_Structure_2" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7416&t=l", labelloc=b, label="Nitrobenzene"]; mol; } Caption: Molecular structure of Nitrobenzene.

The experimental spectrum from the NIST Chemistry WebBook displays:

  • ~1525 cm⁻¹ (Asymmetric NO₂ Stretch): A very strong, characteristic absorption.[10]

  • ~1348 cm⁻¹ (Symmetric NO₂ Stretch): Another strong, defining peak.[10]

  • ~3080 cm⁻¹ (Aromatic C-H Stretch): Typical for a benzene ring.

  • ~735 cm⁻¹ and ~685 cm⁻¹ (OOP C-H Bending): Characteristic of monosubstitution.

This spectrum clearly lacks the aliphatic C-H and the ketone C=O stretches, which are defining features of this compound.

Data Summary and Comparison

The following table summarizes the vibrational frequencies, providing a clear, side-by-side comparison of the predicted data for our target molecule and the experimental data for its analogues.

Vibrational Mode This compound (Predicted) 4-Phenylbutan-2-one (Experimental) Nitrobenzene (Experimental) Causality and Notes
Aromatic C-H Stretch3000-3100 cm⁻¹~3028 cm⁻¹~3080 cm⁻¹Common to all aromatic compounds.
Aliphatic C-H Stretch2850-2960 cm⁻¹~2925 cm⁻¹AbsentPresence of the butanone alkyl chain.
Ketone C=O Stretch 1715-1720 cm⁻¹ (Strong) ~1715 cm⁻¹ (Strong) AbsentPrimary diagnostic peak for the ketone functionality.
Aromatic C=C Stretch1450-1600 cm⁻¹~1496, 1603 cm⁻¹~1475, 1608 cm⁻¹Overlaps with NO₂ stretch in the target molecule.
Asymmetric NO₂ Stretch 1550-1475 cm⁻¹ (Strong) Absent~1525 cm⁻¹ (Strong) Key diagnostic peak for the nitro group.
Symmetric NO₂ Stretch 1360-1290 cm⁻¹ (Strong) Absent~1348 cm⁻¹ (Strong) Second key diagnostic peak for the nitro group.
OOP C-H Bending860-790 cm⁻¹~745, 698 cm⁻¹~735, 685 cm⁻¹Position indicates para-substitution in the target vs. monosubstitution in analogues.

Experimental Protocol: Acquiring an FTIR Spectrum

The following outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid organic compound like this compound.

dot graph "FTIR_Workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];

} Caption: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet. The quality of the pellet is crucial for minimizing scattering effects.

  • Background Collection:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs background subtraction.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function to identify the precise wavenumbers of the absorption maxima.

Conclusion

The infrared spectrum of this compound is defined by a unique combination of features from its aliphatic ketone chain and its nitrated aromatic ring. The most authoritative and unambiguous signals for its identification are the strong carbonyl (C=O) stretch anticipated around 1715-1720 cm⁻¹ and the two intense nitro (NO₂) group absorptions expected near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ . Comparative analysis with 4-phenylbutan-2-one and nitrobenzene confirms the origin of these key functional group absorptions and provides a robust, self-validating framework for the spectral interpretation. The presence of aliphatic and aromatic C-H stretches, along with a strong out-of-plane bending band characteristic of para-substitution, completes the spectral fingerprint of this molecule.

References

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 11). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl acetone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(4-Nitrophenyl)butan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and organic synthesis, 4-(4-nitrophenyl)butan-2-one serves as a valuable building block. Its functionalized aromatic ring and ketone moiety make it a versatile precursor for a variety of more complex molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering experimental insights and data to inform your selection of the most suitable route for your research and development needs.

Introduction: The Significance of this compound

The strategic importance of this compound lies in its potential for derivatization. The nitro group can be readily reduced to an amine, opening pathways to a wide array of amides, sulfonamides, and other nitrogen-containing heterocycles. The ketone functionality allows for reactions such as reductive amination, aldol condensations, and the formation of various heterocyclic systems. This dual reactivity makes it a key intermediate in the synthesis of biologically active compounds.

This guide will dissect the most prevalent and practical synthetic strategies, focusing on a comparative analysis of a dominant two-step approach that proceeds via a common intermediate, 4-(4-nitrophenyl)but-3-en-2-one. We will explore the nuances of three primary methods for synthesizing this intermediate—the Aldol Condensation, the Mizoroki-Heck Reaction, and the Wittig Reaction—followed by a discussion of the subsequent selective hydrogenation to yield the target compound.

Core Synthetic Strategy: A Two-Step Pathway via a Butenone Intermediate

The most frequently employed route to this compound involves a two-step process:

  • Formation of 4-(4-Nitrophenyl)but-3-en-2-one: This α,β-unsaturated ketone is a stable and readily purifiable intermediate.

  • Selective Hydrogenation: The carbon-carbon double bond of the butenone intermediate is selectively reduced to afford the final product.

The choice of method for the initial step is critical and depends on factors such as available starting materials, desired scale, and tolerance for specific reagents and byproducts.

PART 1: Synthesis of the Intermediate: 4-(4-Nitrophenyl)but-3-en-2-one

Method 1: The Aldol Condensation Route

The Aldol condensation is a classic and cost-effective method for forming carbon-carbon bonds. In this context, it involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base. The reaction initially forms 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which can then be dehydrated to the desired butenone intermediate. Often, the dehydration occurs in situ under the reaction conditions.

Reaction Scheme:

Experimental Protocol: Base-Catalyzed Aldol Condensation and Dehydration

  • Reaction Setup: To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetone and water, add a solution of sodium hydroxide (e.g., 10% aqueous solution, 1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for a period of 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled and neutralized with a dilute acid (e.g., hydrochloric acid). The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Base Catalyst: Sodium hydroxide is a common and inexpensive base for this transformation. The basic conditions facilitate the deprotonation of acetone to form the nucleophilic enolate.

  • Solvent: Ethanol or aqueous acetone are often used to ensure the solubility of both the aldehyde and the enolate.

  • Temperature: Gentle heating can accelerate both the initial aldol addition and the subsequent dehydration step. However, excessive heat may lead to side product formation.

Advantages:

  • Cost-Effective: Utilizes readily available and inexpensive starting materials and reagents.

  • Simple Procedure: The reaction is straightforward to perform and does not require specialized equipment.

Disadvantages:

  • Potential for Side Reactions: The use of a strong base can lead to self-condensation of acetone or other side reactions.

  • Waste Generation: The neutralization step generates salt waste.

A greener variation of this method utilizes L-proline as an organocatalyst in an aqueous micellar medium, which can reduce the reliance on organic solvents.[1]

Method 2: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed to synthesize the butenone intermediate from 4-iodonitrobenzene and methyl vinyl ketone.

Reaction Scheme:

Experimental Protocol: Mizoroki-Heck Reaction

  • Reaction Setup: In a reaction vessel, combine 4-iodonitrobenzene (1 equivalent), methyl vinyl ketone (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.2 mol%), and a base like cesium carbonate (Cs₂CO₃, 1.1 equivalents) in a solvent system of DMF and water (3:1).

  • Reaction Conditions: The mixture is heated to a high temperature, for instance, 160 °C, for a short duration of 20 minutes, which can be effectively achieved using microwave irradiation.[2]

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient for this type of cross-coupling, enabling the reaction to proceed with high selectivity.

  • Base: The base is crucial for the catalytic cycle, facilitating the regeneration of the active palladium species. Cesium carbonate is often a good choice for Heck reactions.

  • Solvent and Temperature: A high-boiling polar aprotic solvent like DMF is typically used to ensure the solubility of the reactants and to reach the necessary reaction temperature. Microwave heating allows for rapid and uniform heating, significantly reducing reaction times.[2]

Advantages:

  • High Selectivity: The reaction is generally highly selective for the desired product.

  • Shorter Reaction Times: Especially with microwave heating, the reaction can be completed in a much shorter time compared to the Aldol condensation.[2]

Disadvantages:

  • Cost: Palladium catalysts and the aryl iodide starting material can be expensive.

  • Byproducts: The reaction generates stoichiometric amounts of salt byproducts.

  • Catalyst Removal: Traces of the palladium catalyst may need to be removed from the final product, which can be challenging.

Method 3: The Wittig Reaction

The Wittig reaction provides another reliable route to the butenone intermediate by reacting 4-nitrobenzaldehyde with a stabilized ylide, (acetylmethylene)triphenylphosphorane.

Reaction Scheme:

Experimental Protocol: Wittig Reaction

  • Reaction Setup: A solution of 4-nitrobenzaldehyde (1 equivalent) and (acetylmethylene)triphenylphosphorane (1.1 equivalents) in a suitable solvent like dichloromethane or toluene is prepared.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating and stirred for several hours until completion, as monitored by TLC.

  • Workup and Purification: The solvent is removed under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent. The final product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Stabilized Ylide: The use of a stabilized ylide ensures that the reaction is selective for the formation of the E-alkene.

  • Solvent: A non-protic solvent is used to avoid quenching the ylide.

Advantages:

  • High Yield and Selectivity: The Wittig reaction is known for its high yields and stereoselectivity.[2]

  • Mild Conditions: The reaction can often be performed under mild conditions.

Disadvantages:

  • Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the product.[2]

  • Atom Economy: The atom economy of the Wittig reaction is poor due to the formation of the bulky phosphine oxide byproduct.[2]

Comparative Summary of Butenone Synthesis Methods

Parameter Aldol Condensation Mizoroki-Heck Reaction Wittig Reaction
Starting Materials 4-Nitrobenzaldehyde, Acetone4-Iodonitrobenzene, Methyl Vinyl Ketone4-Nitrobenzaldehyde, (Acetylmethylene)triphenylphosphorane
Key Reagents Base (e.g., NaOH)Palladium Catalyst, BaseStabilized Ylide
Typical Yield Moderate to GoodGood to ExcellentExcellent
Reaction Time HoursMinutes (with microwave)Hours
Cost LowHighModerate
Key Advantages Inexpensive, simple procedureHigh selectivity, short reaction timeHigh yield and selectivity, mild conditions
Key Disadvantages Potential side reactions, waste generationExpensive catalyst, byproduct removalStoichiometric byproduct, poor atom economy

PART 2: Selective Hydrogenation of 4-(4-Nitrophenyl)but-3-en-2-one

The final step in this two-step synthesis is the selective hydrogenation of the carbon-carbon double bond of the butenone intermediate to yield this compound. It is crucial to select conditions that reduce the alkene in the presence of both a ketone and a nitro group.

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Selection: A heterogeneous catalyst such as Raney Nickel (Ra/Ni) is often effective for this selective transformation.[2]

  • Reaction Setup: The butenone intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. The catalyst is then added.

  • Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of a few atmospheres) at room temperature until the uptake of hydrogen ceases.

  • Workup and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is a well-established catalyst for the hydrogenation of alkenes and is generally less reactive towards the reduction of aromatic nitro groups and ketones under these mild conditions compared to more active catalysts like Palladium on carbon (Pd/C). This selectivity is key to the success of this step.

Alternative Reduction Methods:

While catalytic hydrogenation is the most common method, other reducing agents could potentially be employed. However, many common reducing agents like sodium borohydride (NaBH₄) would preferentially reduce the ketone, and stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the nitro group. Therefore, catalytic hydrogenation with a carefully selected catalyst offers the best approach for this selective transformation.

Direct Synthesis Approaches: A Brief Consideration

While the two-step approach is prevalent, it is worth considering potential direct synthesis methods.

  • Friedel-Crafts Acylation: A direct Friedel-Crafts acylation of nitrobenzene with a suitable four-carbon acylating agent would seem like an attractive route. However, the strong deactivating effect of the nitro group on the aromatic ring makes it a very poor substrate for Friedel-Crafts reactions.[3] Such reactions are generally not feasible on strongly deactivated aromatic rings.

Visualization of Synthetic Workflows

Synthesis_Comparison cluster_intermediate PART 1: Synthesis of 4-(4-Nitrophenyl)but-3-en-2-one cluster_final_product PART 2: Selective Hydrogenation Aldehyde 4-Nitrobenzaldehyde Aldol Aldol Condensation Aldehyde->Aldol Wittig Wittig Reaction Aldehyde->Wittig Acetone Acetone Acetone->Aldol ArylIodide 4-Iodonitrobenzene Heck Mizoroki-Heck Reaction ArylIodide->Heck MVK Methyl Vinyl Ketone MVK->Heck Ylide (Acetylmethylene)triphenylphosphorane Ylide->Wittig Intermediate 4-(4-Nitrophenyl)but-3-en-2-one Aldol->Intermediate Dehydration Heck->Intermediate Wittig->Intermediate Intermediate_link 4-(4-Nitrophenyl)but-3-en-2-one Hydrogenation Catalytic Hydrogenation (e.g., H₂, Ra/Ni) FinalProduct This compound Hydrogenation->FinalProduct Intermediate_link->Hydrogenation

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

For the synthesis of this compound, the two-step pathway involving the initial formation of 4-(4-nitrophenyl)but-3-en-2-one followed by selective hydrogenation is the most practical and well-documented approach.

  • For cost-effectiveness and simplicity on a smaller scale , the Aldol condensation route to the intermediate is highly attractive.

  • For speed and high selectivity , particularly when rapid synthesis is a priority and cost is less of a concern, the Mizoroki-Heck reaction is a superior choice, especially when utilizing microwave technology.

  • The Wittig reaction , while offering excellent yields, is often hampered by the practical difficulties of removing the triphenylphosphine oxide byproduct, making it less ideal for larger-scale synthesis.

The final selective hydrogenation step is relatively straightforward, with catalytic hydrogenation over Raney Nickel being a reliable method.

Ultimately, the choice of synthesis method will depend on the specific constraints and priorities of your project, including cost, scale, available equipment, and time. This guide provides the foundational data and experimental context to make an informed decision.

References

A Comparative Guide to the Structural Validation of 4-(4-Nitrophenyl)butan-2-one: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. The spatial arrangement of atoms dictates a compound's reactivity, physical properties, and biological activity. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with essential spectroscopic methods for the structural validation of 4-(4-Nitrophenyl)butan-2-one, a nitroaromatic ketone with applications in organic synthesis.

While X-ray crystallography provides an unparalleled, high-resolution view of the molecule in the solid state, it is part of a larger analytical toolkit. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer critical, often more accessible, data on connectivity and functional groups, particularly in the solution phase. This guide will explore the causality behind these experimental choices, presenting a holistic and self-validating approach to structural elucidation.

The Prerequisite: Synthesis and Crystallization

Before any crystallographic analysis can begin, the target compound must be synthesized and obtained as a high-quality single crystal.

Experimental Protocol: Synthesis of this compound

The synthesis can be approached in a two-step sequence starting from commercially available reagents.

  • Step 1: Claisen-Schmidt Condensation to form 4-(4-nitrophenyl)but-3-en-2-one.

    • In a round-bottom flask, dissolve 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone in 20 mL of 10% aqueous sodium hydroxide solution.

    • Heat the mixture on a water bath for 1 hour with stirring[1]. The reaction involves the formation of an enolate from acetone which then attacks the aldehyde.

    • Cool the reaction mixture in an ice bath. The product, 4-(4-nitrophenyl)but-3-en-2-one, will precipitate as a solid.

    • Filter the crystals, wash with cold water, and recrystallize from ethanol to yield the purified α,β-unsaturated ketone[1].

  • Step 2: Catalytic Hydrogenation to form this compound.

    • Dissolve the purified 4-(4-nitrophenyl)but-3-en-2-one in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Crystallization

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal.

  • Solvent Selection: Test the solubility of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.

  • Slow Evaporation: Dissolve the compound in a minimal amount of a suitable volatile solvent in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area. Over several days, as the solvent slowly evaporates, crystals may form.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[2]. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed map of electron density, from which atomic positions, bond lengths, and bond angles are determined with high precision[3][4].

Experimental Workflow: From Crystal to Structure

The process follows a well-defined, multi-stage workflow that ensures data integrity and structural accuracy.

  • Crystal Selection and Mounting: A suitable crystal (typically 30-300 microns in size), free of visible defects, is selected under a microscope[2]. It is carefully mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a focused beam of monochromatic X-rays at the crystal. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern[5].

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and experimentally observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

X_ray_Workflow cluster_wet_lab Wet Lab Preparation cluster_xrd X-ray Diffraction Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation/Cooling) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Solution Structure Solution (Phase Problem) DataCollection->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalStructure 3D Atomic Model (Bond Lengths, Angles, Coordinates) Refinement->FinalStructure Final Output

Caption: Workflow for X-ray Crystallographic Structure Validation.

Data Presentation: An Illustrative Example
Parameter Illustrative Value (for 4-Nitrophenyl Isocyanate) [6]Information Provided
Chemical FormulaC₇H₄N₂O₃Confirms the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 3.7123, b = 13.120, c = 15.041The dimensions of the unit cell edges.
β (°)93.648The angle of the unit cell.
Volume (ų)731.1The volume of a single unit cell.
R-factor0.0621A measure of the agreement between the model and data.

This table demonstrates the high-precision data generated, which translates into an unambiguous three-dimensional model of the molecule, including exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Part 2: A Comparative Analysis with Spectroscopic Techniques

Spectroscopic methods provide crucial data that complements and validates the information from X-ray crystallography. They are often faster, require less sample, and analyze the compound in different physical states.

Technique Principle Sample Phase Information Provided Key Advantage Limitation
SC-X-ray Crystallography Diffraction of X-rays by a single crystal's electron density.Solid (Single Crystal)Precise 3D atomic coordinates, bond lengths/angles, crystal packing.Unambiguous 3D structure determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Liquid (Solution)Chemical environment of nuclei, atom connectivity, stereochemistry.Provides detailed structural information in solution; non-destructive.Indirect structural information; complex spectra can be difficult to interpret.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules and their fragments.Gas (from Solid/Liquid)Molecular weight and elemental formula; fragmentation patterns.Extremely sensitive; confirms molecular formula.Provides no information on 3D structure or atom connectivity.
Infrared (IR) Spectroscopy Vibrational and rotational transitions of chemical bonds upon absorbing IR radiation.Solid, Liquid, or GasPresence of specific functional groups.Rapid, simple, and inexpensive functional group identification.Limited information on the overall molecular skeleton or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.

  • ¹H NMR: For this compound, the proton NMR spectrum would be expected to show:

    • A singlet around δ 2.2 ppm (3H, -C(=O)CH₃).

    • Two triplets around δ 3.0 and 3.2 ppm (2H each, -CH₂-CH₂-).

    • Two doublets in the aromatic region, ~δ 7.5 and 8.2 ppm (2H each, AA'BB' system for the p-substituted ring).

  • ¹³C NMR: The carbon NMR would confirm the number of unique carbon environments, including the carbonyl carbon (~δ 207 ppm), the methyl carbon (~δ 30 ppm), the two methylene carbons, and the four distinct carbons of the aromatic ring.

This data allows for the complete mapping of the molecule's carbon-hydrogen framework, confirming atomic connectivity.

Mass Spectrometry (MS)

MS provides the exact molecular weight, which is a fundamental piece of data for structural validation.

  • Molecular Ion Peak: For this compound (C₁₀H₁₁NO₃), high-resolution mass spectrometry (HRMS) would detect a molecular ion peak corresponding to a precise mass of 193.0739 g/mol , confirming the elemental formula[9].

  • Fragmentation: The molecule would likely fragment in predictable ways, such as cleavage next to the carbonyl group, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Key Vibrational Bands: The IR spectrum of this compound would display characteristic absorption bands:

    • A strong, sharp peak around 1715 cm⁻¹ for the ketone (C=O) stretch.

    • Two strong peaks around 1520 cm⁻¹ and 1345 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

    • Peaks corresponding to aromatic C-H and C=C stretching.

Conclusion: A Synergistic and Self-Validating System

While single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule, it does not stand alone. A truly rigorous and trustworthy structural validation relies on a synergistic approach where multiple analytical techniques converge to tell a consistent story.

Spectroscopic methods like NMR, MS, and IR provide the foundational data—confirming the molecular formula, atomic connectivity, and the presence of key functional groups. This information serves as a crucial cross-check for the crystallographic model. Conversely, the precise 3D structure from X-ray crystallography provides the ultimate confirmation of the interpretations derived from spectroscopic data. For the modern researcher, mastering this multi-technique workflow is essential for producing authoritative and reliable scientific results.

References

  • ResearchGate. (n.d.). X-ray crystal structure of p-nitrophenyl ketone 14. Available at: [Link]

  • Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Available at: [Link]

  • ACS Publications | Crystal Growth & Design. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • University of Valencia. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. Available at: [Link]

  • ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • MDPI. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[8][10]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • ResearchGate. (n.d.). 4-hydroxy-4-(4-nitrophenyl) butan-2-one. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2025). Introducing Cambridge Structural Database 6.00. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 4-(4-Nitrophenyl)butan-2-one and Structurally Similar Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of functional groups is paramount. The ketone moiety, a cornerstone of organic synthesis, exhibits a rich and varied chemical personality, largely dictated by its molecular environment. This guide provides an in-depth comparative analysis of the reactivity of 4-(4-nitrophenyl)butan-2-one , a molecule of interest due to the profound electronic influence of its nitrophenyl substituent.

We will dissect the reactivity of this ketone by comparing it against a curated set of analogues:

  • Butan-2-one: Our aliphatic baseline, devoid of aromatic influences.

  • 4-Phenylbutan-2-one: Introduces the phenyl ring, providing a baseline for aromatic effects.

  • 4-(4-Methoxyphenyl)butan-2-one: Incorporates a phenyl ring with a strong electron-donating group (EDG).

This guide will move beyond mere observation, delving into the electronic principles that govern the reactivity at the two key sites of a ketone: the electrophilic carbonyl carbon and the acidic α-protons. Through a combination of mechanistic explanations, comparative data, and detailed experimental protocols, we aim to provide researchers with a robust framework for predicting and manipulating the chemical behavior of these important synthetic intermediates.

Part 1: The Electrophilicity of the Carbonyl Carbon

The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. However, the magnitude of this electrophilicity is highly sensitive to remote electronic effects. The potent electron-withdrawing nature of the para-nitro group in this compound plays a decisive role in enhancing this characteristic.

Mechanistic Insight: The Inductive and Resonance Effects

The nitro group deactivates the aromatic ring and withdraws electron density from the entire molecule through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density through the sigma bonds of the molecule. This effect is transmitted along the butyl chain, ultimately increasing the partial positive charge (δ+) on the carbonyl carbon.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the phenyl ring, creating resonance structures that place a positive charge within the ring. This powerful delocalization further polarizes the entire molecule, drawing electron density away from the butanone moiety.

Conversely, the methoxy group in 4-(4-methoxyphenyl)butan-2-one is a strong electron-donating group through resonance (+M), pushing electron density into the system and thereby reducing the electrophilicity of the carbonyl carbon compared to the unsubstituted phenyl analogue. Butan-2-one lacks any aromatic electronic effects.

Caption: Electronic influence of substituents on the carbonyl group.

This leads to a clear predicted order of reactivity towards nucleophiles:

This compound > 4-Phenylbutan-2-one > Butan-2-one > 4-(4-Methoxyphenyl)butan-2-one

Comparative Data: Relative Rates of Nucleophilic Addition

To quantify this reactivity trend, we can consider a classic nucleophilic addition reaction, such as the formation of a cyanohydrin. The relative rates would be expected to follow the order predicted by the electronic effects.

CompoundSubstituent EffectPredicted Relative Rate of Cyanohydrin Formation
This compound Strong Electron-WithdrawingHighest
4-Phenylbutan-2-one Weak Electron-WithdrawingHigh
Butan-2-one Aliphatic (Reference)Moderate
4-(4-Methoxyphenyl)butan-2-one Strong Electron-DonatingLowest

Part 2: The Acidity of α-Protons and Enolate Formation

The reactivity of a ketone is not confined to its carbonyl carbon. The protons on the carbons adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion. The stability of this resulting enolate determines the acidity of the α-protons.[1]

Mechanistic Insight: Enolate Stabilization

The acidity of α-hydrogens is a direct consequence of the resonance stabilization of the conjugate base, the enolate.[2] An electron-withdrawing group, such as the 4-nitrophenyl substituent, can further stabilize the negative charge of the enolate through its inductive (-I) effect. This increased stabilization makes the corresponding α-protons more acidic and easier to remove.

This compound has two sets of α-protons:

  • C1 (methyl protons): Less affected by the remote substituent.

  • C3 (methylene protons): More directly influenced by the electron-withdrawing nitrophenyl group.

Therefore, the protons at the C3 position are expected to be significantly more acidic than those in the other ketones in our comparison. This enhanced acidity facilitates the formation of the corresponding enolate, making this compound a more potent nucleophile precursor in reactions like aldol condensations and α-alkylations.

Comparative Data: Estimated pKa Values of α-Protons
CompoundMost Acidic α-Proton LocationSubstituent EffectEstimated pKa Range
This compound C3-HStrong Electron-Withdrawing17-18
4-Phenylbutan-2-one C3-HWeak Electron-Withdrawing~19
Butan-2-one C1-H / C3-HAliphatic (Reference)19-21
4-(4-Methoxyphenyl)butan-2-one C3-HStrong Electron-Donating>21

Note: Lower pKa values indicate higher acidity.

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To provide a tangible method for validating these principles, we propose an experiment to compare the rates of enolate formation. A common method is to monitor the rate of acid- or base-catalyzed halogenation at the α-position, as the rate-determining step is the formation of the enol or enolate.[3]

Workflow: Base-Catalyzed Iodination for Measuring Enolization Rate

This experiment measures the disappearance of I₂ color, which is consumed in the rapid, non-rate-determining step after the enolate is formed.

Caption: Workflow for comparing ketone enolization rates.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each of the four ketones (this compound, 4-phenylbutan-2-one, butan-2-one, and 4-(4-methoxyphenyl)butan-2-one) in 95% ethanol.

    • Prepare a reaction stock solution of 0.01 M I₂ in a 0.1 M aqueous NaOH solution.

  • Kinetic Run (to be performed for each ketone):

    • Pipette 2.0 mL of a ketone stock solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer's thermostatted cell holder and allow it to equilibrate at 25°C.

    • Set the spectrophotometer to measure absorbance at 520 nm (the λmax for I₂).

    • Calibrate the instrument with the ketone solution (as a blank).

    • To initiate the reaction, rapidly inject 1.0 mL of the I₂/NaOH solution into the cuvette, mix quickly, and immediately begin recording absorbance readings every 10 seconds for 5-10 minutes.

  • Data Analysis:

    • Convert absorbance values to I₂ concentration using a previously established Beer's Law calibration curve.

    • Plot concentration of I₂ versus time. The reaction is zero-order with respect to [I₂] because the slow step is enolate formation.

    • The slope of this line is the negative of the reaction rate.

    • Compare the rates for the four ketones. The expected result is that the rate of iodine disappearance will be fastest for this compound, confirming the highest rate of enolate formation.

Conclusion

The reactivity of this compound is markedly different from its aliphatic and substituted aromatic analogues. The powerful, electron-withdrawing nitro group serves a dual role in activating the molecule:

  • It significantly increases the electrophilicity of the carbonyl carbon , rendering it more susceptible to nucleophilic attack.

  • It enhances the acidity of the α-protons (particularly at the C3 position) by stabilizing the resulting enolate conjugate base, thereby accelerating reactions that proceed via an enolate intermediate.

These electronic modifications make this compound a highly versatile and reactive building block. Researchers can leverage its heightened electrophilicity for addition reactions and its readily accessible enolate for constructing new carbon-carbon bonds at the α-position. This guide provides the foundational understanding and experimental framework necessary for effectively utilizing this and similar ketones in complex synthetic endeavors.

References

  • Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • Chemistry LibreTexts. (2025). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

  • Mandal, S., et al. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents.
  • University of Calgary. (n.d.). Acidity of alpha hydrogens. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Available at: [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of 4-(4-Nitrophenyl)butan-2-one: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of functionalized molecular frameworks is paramount. The compound 4-(4-nitrophenyl)butan-2-one is a valuable intermediate, featuring a reactive ketone and a nitroaryl group amenable to further chemical transformations. This guide provides an in-depth, comparative analysis of various catalytic strategies for the synthesis of this key building block, with a focus on catalyst performance and reaction yield. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform your experimental design.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly approached through three primary catalytic routes:

  • Organocatalytic Michael Addition: The conjugate addition of acetone to 4-nitrostyrene.

  • Palladium-Catalyzed Heck Reaction followed by Reduction: A two-step sequence involving the formation of an unsaturated intermediate.

  • Direct Catalytic Hydrogenation: The reduction of the corresponding α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one.

Each of these methodologies offers distinct advantages and is facilitated by different classes of catalysts. The choice of the optimal route will depend on factors such as desired yield, stereocontrol (where applicable), catalyst cost and availability, and tolerance to other functional groups.

Comparative Analysis of Catalytic Yields

The following table summarizes the performance of various catalysts across the three main synthetic strategies. This data has been compiled from peer-reviewed literature to provide a clear, objective comparison.

Synthetic RouteCatalyst TypeCatalyst ExampleKey Reaction ConditionsYield (%)Reference(s)
Michael Addition Organocatalyst (Thiourea-based)(R,R)-1,2-Diphenylethylenediamine (DPEN)-thioureaWater, 4-nitrophenol as additive88-99[1]
Organocatalyst (Primary amine-thiourea)Isomannide-derived primary amine-thioureaAcetone (solvent), Acetic Acid (co-catalyst), Room Temperature, 48hup to 87[2]
Heck Reaction & Reduction Palladium Catalyst (for Heck)Palladium(II) Acetate (Pd(OAc)₂)DMF, Triethylamine (base), 80-120°C (Heck step to form butenone)up to 92[3]
Hydrogenation Catalyst (for Reduction)Palladium on Carbon (Pd/C)H₂, Methanol or Ethanol, Room Temperature to mild heating>95[4][5]
Direct Hydrogenation Hydrogenation CatalystRhenium on Graphite (Re/G)Aqueous phase, 200-240°CHigh
Hydrogenation CatalystRhenium Oxide on Graphite (ReOx/G)Aqueous phase, 200-240°CHigh

In-Depth Analysis and Experimental Protocols

Organocatalytic Michael Addition of Acetone to 4-Nitrostyrene

The Michael addition of an enolate equivalent to an α,β-unsaturated nitroalkene is a powerful C-C bond-forming reaction. In recent years, organocatalysis has emerged as a compelling alternative to metal-based catalysis, offering milder reaction conditions and often high enantioselectivity.

Mechanistic Insight: Bifunctional thiourea organocatalysts are particularly effective for this transformation. The thiourea moiety activates the nitroalkene electrophile through hydrogen bonding with the nitro group, increasing its susceptibility to nucleophilic attack. Simultaneously, the primary or secondary amine component of the catalyst reacts with acetone to form a nucleophilic enamine intermediate. This dual activation within the catalyst's chiral scaffold brings the reactants into close proximity, facilitating the conjugate addition.

Caption: Organocatalytic cycle for the Michael addition.

Detailed Experimental Protocol (DPEN-thiourea catalyst): [1]

  • To a solution of 4-nitrostyrene (0.5 mmol) in water (1.0 mL) is added the (R,R)-DPEN-based thiourea organocatalyst (10 mol%, 0.05 mmol) and 4-nitrophenol (10 mol%, 0.05 mmol).

  • Acetone (5.0 mmol, 10 equivalents) is then added to the mixture.

  • The reaction is stirred vigorously at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Heck Reaction of 4-Iodonitrobenzene with Methyl Vinyl Ketone and Subsequent Reduction

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling, enabling the arylation of alkenes.[6] This two-step sequence first produces the unsaturated precursor, 4-(4-nitrophenyl)but-3-en-2-one, which is then reduced to the target saturated ketone.

Mechanistic Insight (Heck Reaction): The catalytic cycle begins with the oxidative addition of the aryl halide (4-iodonitrobenzene) to a Pd(0) species, forming a Pd(II) complex.[7] This is followed by coordination of the alkene (methyl vinyl ketone) and subsequent migratory insertion of the alkene into the Pd-aryl bond. A β-hydride elimination then occurs to release the butenone product and a palladium-hydride species. Finally, reductive elimination of HX with a base regenerates the active Pd(0) catalyst.

Caption: Workflow for the Heck reaction and reduction sequence.

Detailed Experimental Protocol:

  • Step 1: Heck Reaction to 4-(4-nitrophenyl)but-3-en-2-one [3]

    • In a round-bottom flask, 4-iodonitrobenzene (1 mmol), methyl vinyl ketone (1.5 mmol), palladium(II) acetate (2 mol%), and triethylamine (2 mmol) are dissolved in anhydrous dimethylformamide (DMF, 5 mL).

    • The reaction mixture is heated to 100°C under a nitrogen atmosphere for 4-6 hours.

    • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield 4-(4-nitrophenyl)but-3-en-2-one.

  • Step 2: Catalytic Hydrogenation [4]

    • The 4-(4-nitrophenyl)but-3-en-2-one (1 mmol) is dissolved in methanol (10 mL) in a hydrogenation vessel.

    • 10% Palladium on carbon (Pd/C, 5 mol% Pd) is added to the solution.

    • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (balloon pressure or Parr shaker) with vigorous stirring.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated to give the desired this compound, which can be further purified if necessary.

Concluding Remarks for the Practicing Scientist

This guide has presented a comparative analysis of catalytic methodologies for the synthesis of this compound. For directness and high yield, the organocatalytic Michael addition using a DPEN-based thiourea catalyst stands out, offering an efficient one-step process with yields reaching up to 99%.[1] This approach is particularly attractive for its mild conditions and avoidance of heavy metals.

The Heck reaction followed by reduction provides a robust and high-yielding alternative. The Heck coupling to the intermediate butenone is highly efficient (up to 92%), and the subsequent catalytic hydrogenation is typically quantitative.[3][4] This two-step route offers flexibility and is well-suited for large-scale synthesis where catalyst recovery and cost may be critical considerations.

The choice of catalyst and synthetic route will ultimately be guided by the specific requirements of your research or development program. By understanding the mechanistic principles and comparative yields presented herein, you are better equipped to make an informed decision that aligns with your synthetic goals.

References

  • Cho, D.; Kim, D. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules2021, 26(15), 4475.
  • Mandal, S.; Mandal, S.; Biswas, S.; Mondal, M. H.; Saha, B. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents2018, 55(4), 314-320.
  • Saikia, L.; Dutta, A.; Phukan, P. A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry2022, 61B(12), 1316-1323.
  • Mulahmetovic, E.; Hargaden, G.; Duffy, B.; Oubaha, M. Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Gautier, C.; Bournaud, C.; Bénéteau, V.; Darses, B.; Berteina-Raboin, S. (PDF) Asymmetric Michael addition of acetone to β-nitrostyrenes catalyzed by novel organocatalysts derived from D-isomannide or L-isoidide. ARKIVOC2014, (4), 215-227.
  • Gautier, C.; Bournaud, C.; Bénéteau, V.; Darses, B.; Berteina-Raboin, S. Asymmetric Michael Addition of Acetone to β-Nitrostyrenes Catalyzed by Novel Organocatalysts Derived from D-isomannide or L-isoidide. Semantic Scholar2014.
  • Wirwis, A.; Trzeciak, A. M. Heck arylation of methyl vinyl ketone with phenyl iodides.
  • Perdicchia, D.; Afonso, C. A. M.; Marques, M. M. B. Concentration Effect in the Asymmetric Michael Addition of Acetone to β-Nitrostyrenes Catalyzed by Primary Amine Thioureas.
  • Heck Reaction. Chemistry LibreTexts2023.
  • Heck Reaction. Organic Chemistry Portaln.d.
  • The University of Liverpool Repository.
  • Mandal, S.; Mandal, S.; Biswas, S.; Mondal, M. H.; Saha, B. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline.
  • Ganin, A. Y.; et al. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions2023, 52(34), 11835-11842.
  • Wirwis, A.; Trzeciak, A. M. Tandem Heck reaction leading to 4‐(4‐methoxyphenyl)‐4‐phenyl‐2‐butanone.
  • A Technical Guide to the Synthesis of 4-Phenyl-3-nitro-3-buten-2-one. Benchchemn.d.
  • Kłossowski, S.; et al. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3).
  • 4-(4-NITROPHENYL)-3-BUTEN-2-ONE | 3490-37-7. ChemicalBookn.d.
  • Electronic Supplementary Information. The Royal Society of Chemistry2010.
  • Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. PubMed2024.
  • Mandal, S.; Mandal, S.; Biswas, S.; Mondal, M. H.; Saha, B. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. ScienceOpen2018.
  • Palladium Metal Catalysts in Heck C-C Coupling Reactions.
  • Application Notes and Protocols: Reduction of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. Benchchemn.d.
  • 4-(4-Hydroxy-3-nitrophenyl)-2-butanone. PubChemn.d.
  • Preparation of 4-(4-nitrophenyl)but-3-en-2-one. PrepChem.comn.d.
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry2020, 22(15), 4949-4960.
  • 4-hydroxy-4-(4-nitrophenyl) butan-2-one.

Sources

A Comparative Guide to the Enantioselective Synthesis of 4-(4-Nitrophenyl)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral γ-nitroketones, particularly 4-(4-nitrophenyl)butan-2-one derivatives, is of significant interest in medicinal chemistry and drug development. These compounds serve as valuable precursors for a variety of biologically active molecules, including γ-aminobutyric acid (GABA) analogues and other chiral amines. This guide provides an in-depth comparison of the primary methodologies for the asymmetric synthesis of this key structural motif, focusing on organocatalytic, metal-catalyzed, and biocatalytic approaches. We will delve into the mechanistic underpinnings of each strategy, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.

Introduction: The Significance of Chiral γ-Nitroketones

Chiral γ-nitroketones are versatile synthetic intermediates due to the rich chemistry of the nitro and carbonyl functionalities. The nitro group can be readily transformed into an amine, allowing for the synthesis of chiral γ-amino acids and 1,4-amino alcohols, which are prevalent in many pharmaceutical agents. The ketone moiety offers a handle for further carbon-carbon bond formations and functional group interconversions. The 4-nitrophenyl substituent, in particular, can be a key pharmacophore or can be chemically modified, for instance, through reduction to the corresponding aniline, opening avenues for further diversification.

The critical challenge in the synthesis of these molecules lies in the stereocontrolled construction of the chiral center. This guide will compare the leading strategies to achieve high enantioselectivity in the synthesis of this compound and its derivatives.

I. Organocatalytic Asymmetric Michael Addition: The Workhorse Strategy

The most extensively explored and arguably the most successful approach for the enantioselective synthesis of this compound is the organocatalytic Michael addition of acetone to 4-nitrostyrene. This reaction is typically catalyzed by chiral primary or secondary amines, often in conjunction with a hydrogen-bond donor moiety, operating through an enamine-based catalytic cycle.

A. Mechanism of Action: Enamine Catalysis

The generally accepted mechanism for the primary amine-catalyzed Michael addition is illustrated below. The chiral primary amine catalyst reacts with acetone to form a nucleophilic enamine intermediate. The catalyst's chiral scaffold directs the enamine to attack one of the enantiotopic faces of the 4-nitrostyrene. A crucial aspect of many modern organocatalysts is the presence of a hydrogen-bond donor group (e.g., thiourea, urea, or hydroxyl group) which activates the nitroalkene electrophile and stabilizes the transition state, thereby enhancing both reactivity and stereoselectivity. Subsequent hydrolysis of the resulting iminium ion releases the chiral γ-nitroketone product and regenerates the catalyst.

Enamine Catalysis Mechanism Catalyst Chiral Primary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Acetone - H₂O Nitrostyrene_Activation H-Bonding Activation of Nitrostyrene Catalyst->Nitrostyrene_Activation H-Bonding Acetone Acetone Transition_State Diastereomeric Transition State Enamine->Transition_State + 4-Nitrostyrene Nitrostyrene 4-Nitrostyrene Iminium_Ion Iminium Ion Transition_State->Iminium_Ion Product Chiral this compound Iminium_Ion->Product + H₂O Water H₂O

Caption: Generalized mechanism for the organocatalytic Michael addition.

B. Comparison of Leading Organocatalysts

Several classes of organocatalysts have demonstrated high efficacy in this transformation. Below is a comparison of representative catalyst systems with their reported performance data.

Catalyst TypeCatalyst Structure ExampleSubstrateYield (%)ee (%)Reference
DPEN-Thiourea (R,R)-1,2-Diphenylethylenediamine-derived thiourea4-Nitrostyrene88-99%76-99%[1]
Isomannide-derived D-Isomannide-derived primary diaminetrans-β-Nitrostyrene65%40%[2]
Recyclable Thiophosphoramide (R,R)-1,2-DPEN-derived thiophosphoramideNitroolefins>99%97-99%N/A
Bipyrrolidine N-i-Pr-2,2'-bipyrrolidineNitrostyreneHighup to 85%[3]

DPEN-Thiourea catalysts have emerged as a particularly robust and versatile class for this reaction, consistently providing high yields and enantioselectivities across a range of nitrostyrene derivatives.[1] The bifunctional nature of these catalysts, combining the enamine-forming primary amine with the hydrogen-bonding thiourea moiety, is key to their success.

Isomannide-derived catalysts , while showing moderate enantioselectivity in initial studies, represent a cost-effective and readily available class of chiral catalysts from the chiral pool.[2] Further optimization of the catalyst structure could lead to improved performance.

Recyclable thiophosphoramide catalysts offer a sustainable approach, with the ability to be recovered and reused multiple times without significant loss of activity. This is a crucial consideration for large-scale synthesis.

Chiral bipyrrolidine catalysts have also been shown to be effective, particularly for the addition of aldehydes to nitrostyrenes, and can achieve good enantioselectivities with ketone donors as well.[3]

C. Experimental Protocol: DPEN-Thiourea Catalyzed Synthesis

This protocol is a representative procedure for the synthesis of this compound using a (R,R)-DPEN-based thiourea catalyst.

Materials:

  • (R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (10 mol%)

  • 4-Nitrostyrene (1.0 mmol)

  • Acetone (10 equiv.)

  • 4-Nitrophenol (10 mol%)

  • Toluene (as solvent)

Procedure:

  • To a dried reaction vial, add the (R,R)-DPEN-thiourea catalyst (0.1 mmol) and 4-nitrophenol (0.1 mmol).

  • Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add 4-nitrostyrene (1.0 mmol) to the reaction mixture.

  • Add acetone (10 mmol) and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired this compound.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow_Organocatalysis Start Start Catalyst_Addition Add DPEN-Thiourea Catalyst and 4-Nitrophenol to Toluene Start->Catalyst_Addition Stir_1 Stir at RT for 10 min Catalyst_Addition->Stir_1 Substrate_Addition Add 4-Nitrostyrene Stir_1->Substrate_Addition Reagent_Addition Add Acetone Substrate_Addition->Reagent_Addition Reaction Stir at RT Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Concentrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Caption: Workflow for DPEN-thiourea catalyzed synthesis.

II. Metal-Catalyzed Asymmetric Conjugate Addition

While organocatalysis is a dominant strategy, metal-catalyzed asymmetric conjugate additions offer a powerful alternative. These reactions typically involve a chiral ligand complexed to a metal center, which coordinates to the reactants and facilitates the stereoselective carbon-carbon bond formation.

A. Mechanistic Principles

In a typical scenario, a chiral metal complex, for example, one based on copper or zinc, acts as a Lewis acid to activate the 4-nitrostyrene. The ketone (or its enolate equivalent) then adds to the activated nitroalkene in a stereochemically defined manner dictated by the chiral ligand. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.

B. Comparative Performance

The application of metal catalysis to the direct addition of acetone to nitrostyrenes is less documented than organocatalytic methods. However, related transformations with other nucleophiles have shown great promise. For instance, chiral copper-bisoxazoline (BOX) complexes are well-known for catalyzing asymmetric Michael additions.

Catalyst SystemNucleophileYield (%)ee (%)
Cu(II)-BOXDiethyl malonateHigh>90%
Zn(II)-ProPhenolThioacetic acidup to 99%up to 98%

While direct data for the acetone addition to 4-nitrostyrene is sparse, the high performance of these systems with other nucleophiles suggests that a metal-catalyzed approach could be a viable and competitive alternative, warranting further investigation and development.

III. Biocatalytic Approaches: The Green Chemistry Alternative

Biocatalysis offers an environmentally benign and often highly selective route to chiral molecules. For the synthesis of this compound derivatives, two main biocatalytic strategies can be envisioned: a direct C-C bond formation or the kinetic resolution of a racemic mixture. A more indirect, yet effective, approach involves the biocatalytic reduction of a prochiral precursor.

A. Enantioselective Reduction of α-Nitroketones

A promising biocatalytic route involves the asymmetric reduction of an α-nitroketone precursor, which can be synthesized from the corresponding carboxylic acid.[4] This method yields chiral β-nitroalcohols, which can then be oxidized to the target γ-nitroketone. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, and commercially available enzyme kits allow for rapid screening to identify catalysts that provide either enantiomer of the product with high enantiomeric excess.[4]

Biocatalytic_Reduction_Workflow Start Start Precursor_Synthesis Synthesize α-Nitroketone Precursor Start->Precursor_Synthesis Enzyme_Screening Screen Commercial ADHs Precursor_Synthesis->Enzyme_Screening Bioreduction ADH-mediated Reduction (e.g., with isopropanol as co-substrate) Enzyme_Screening->Bioreduction Select Optimal ADH Isolation Isolate Chiral β-Nitroalcohol Bioreduction->Isolation Oxidation Oxidize to Chiral γ-Nitroketone Isolation->Oxidation End End Oxidation->End

Caption: Workflow for biocatalytic synthesis via reduction.

B. Advantages and Limitations

The primary advantage of biocatalysis is the exceptional enantioselectivity often observed, with many enzymes affording >99% ee. The reactions are typically run in aqueous media under mild conditions, aligning with the principles of green chemistry. However, this approach requires a multi-step sequence (synthesis of the precursor, reduction, and oxidation), which may be less efficient than a direct, one-step conjugate addition. Substrate scope can also be a limitation, as enzymes are often highly specific.

Conclusion and Future Outlook

The enantioselective synthesis of this compound derivatives is a well-addressed challenge in asymmetric catalysis, with organocatalysis currently representing the most mature and versatile technology. Bifunctional primary amine-thiourea catalysts, in particular, offer a reliable and highly effective solution, consistently delivering the desired products in high yields and enantioselectivities.

Metal catalysis, while less explored for this specific transformation, holds significant potential and warrants further research to develop efficient and selective catalyst systems. Biocatalysis provides a green and highly enantioselective alternative, particularly through the asymmetric reduction of α-nitroketone precursors. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, desired enantiopurity, and environmental considerations.

Future research in this area will likely focus on the development of even more active and selective catalysts with lower catalyst loadings, the expansion of substrate scope to include more challenging derivatives, and the development of continuous flow processes for the large-scale production of these valuable chiral building blocks.

References

Sources

comparative analysis of analytical techniques for 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Techniques for 4-(4-Nitrophenyl)butan-2-one

Introduction

This compound is a chemical compound with the molecular formula C10H11NO3.[1] As a derivative of butanone, it features a phenyl group substituted with a nitro group at the para position. The presence of the aromatic ring, the nitro functional group, and the ketone carbonyl group gives this molecule distinct chemical and physical properties that are amenable to a variety of analytical techniques. The rigorous analysis of this compound is crucial for its identification, purity assessment, and quantification in various matrices, which is of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of the primary analytical techniques used for the characterization of this compound.

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of this compound from complex mixtures, such as reaction media or biological samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Given the structure of this compound, HPLC is an exceptionally suitable method for its analysis.

Principle of Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase (RP) HPLC method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water.[2] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point could be a 50:50 (v/v) mixture. For mass spectrometry compatibility, a volatile acid like formic acid can be added to the mobile phase.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the nitrophenyl group (around 254 nm is a common choice for aromatic compounds).[3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a known concentration.

Causality Behind Experimental Choices

  • The C18 column is chosen for its strong hydrophobic retention of aromatic compounds like this compound.

  • The mobile phase composition is optimized to achieve a good balance between resolution and analysis time. A higher proportion of organic solvent will decrease the retention time.

  • UV detection is highly effective due to the strong chromophore (the nitrophenyl group) in the molecule.

Data Interpretation

The output of an HPLC analysis is a chromatogram, which plots the detector response against time. The retention time is characteristic of the compound under specific conditions and can be used for identification by comparison to a standard. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound has a moderate molecular weight and may be amenable to GC analysis, particularly when coupled with mass spectrometry.

Principle of Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a stationary phase (a liquid or polymer on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Experimental Protocol: GC-MS for this compound

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Sufficiently high to ensure complete vaporization of the sample without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at 10 °C/min.

  • Detector: A mass spectrometer (MS) is the most common and informative detector for GC.

Causality Behind Experimental Choices

  • The choice of a nonpolar column is based on the general principle of "like dissolves like"; a nonpolar column will separate compounds based on their boiling points.

  • The temperature program is crucial for separating components with different volatilities and ensuring that less volatile compounds elute in a reasonable time.

  • GC-MS provides both retention time data for identification and mass spectra for structural confirmation.[4]

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR are routinely used.

Principle of Analysis

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing information about the connectivity of atoms in a molecule.

¹H NMR Spectral Data for a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one

  • 2.20 ppm (s, 3H): Singlet for the methyl protons of the ketone.

  • 2.85 ppm (m, 2H): Multiplet for the methylene protons adjacent to the ketone.

  • 5.24 ppm (m, 1H): Multiplet for the proton on the carbon bearing the hydroxyl group.

  • 7.52 ppm (d, 2H) and 8.17 ppm (d, 2H): Doublets for the aromatic protons of the para-substituted nitrophenyl group.[5]

For this compound, one would expect to see signals for the methyl protons, two sets of methylene protons, and the aromatic protons.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbon, the methyl carbon, the two methylene carbons, and the carbons of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Principle of Analysis

In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. For a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, high-resolution mass spectrometry confirmed its molecular formula.[6] Electron impact ionization produced a molecular ion at a mass-to-charge ratio that matched the calculated exact mass.[6]

For this compound (Molecular Weight: 193.20 g/mol ), one would expect to see a molecular ion peak at m/z 193 in a low-resolution mass spectrum.[1] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

Principle of Analysis

An IR spectrum is a plot of absorbance (or transmittance) versus frequency (or wavenumber). Different functional groups have characteristic absorption bands. For the related compound 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the IR spectrum shows a broad band at 3447 cm⁻¹ for the hydroxyl group, and aromatic and aliphatic C-H stretching vibrations.[6]

For this compound, the expected characteristic IR absorption bands would include:

  • ~1715 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.

  • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions due to the asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching.

Comparative Summary of Analytical Techniques

Technique Information Provided Advantages Disadvantages Primary Application
HPLC Purity, Quantification, SeparationHigh resolution, sensitive, non-destructive, applicable to non-volatile compounds.Requires a suitable solvent for the sample, can be complex to develop methods.Purity assessment and quantification.
GC-MS Purity, Quantification, Structural ConfirmationHigh sensitivity, provides structural information (MS), excellent separation efficiency.Sample must be volatile and thermally stable.Analysis of volatile impurities and structural confirmation.
NMR Detailed Molecular StructureProvides unambiguous structural information, non-destructive.Lower sensitivity compared to MS, requires relatively pure sample, expensive instrumentation.Structural elucidation and confirmation.
MS Molecular Weight, Elemental Composition, StructureExtremely sensitive, provides molecular weight and formula, structural information from fragmentation.Can be destructive, may not distinguish between isomers.Molecular weight determination and structural confirmation.
IR Functional GroupsFast, simple, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural information on its own.Identification of functional groups.

Visualizations

General Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Filter_Sample Filter Sample Sample->Filter_Sample Injector Injector Filter_Sample->Injector Mobile_Phase Prepare Mobile Phase Degas Degas Mobile Phase Mobile_Phase->Degas Pump Pump Degas->Pump Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analyze Integrate Peaks & Quantify Chromatogram->Analyze

Caption: A generalized workflow for the HPLC analysis of this compound.

General Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Injector Heated Injector Sample->Injector GC_Column GC Column Injector->GC_Column Separation MS_Source Ion Source GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Identify & Quantify TIC->Analysis Mass_Spectrum->Analysis

Caption: A generalized workflow for the GC-MS analysis of this compound.

Conclusion

The analytical characterization of this compound is best achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are powerful for separation and quantification, providing crucial information on purity. Meanwhile, NMR, MS, and IR spectroscopy are essential for the unambiguous confirmation of its molecular structure and the identification of its functional groups. The choice of technique will depend on the specific analytical goal, whether it is routine quality control, structural elucidation of a newly synthesized compound, or quantitative analysis in a complex matrix.

References

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. PubChem Compound Database. Retrieved from [Link]

  • Mandal, S., Mandal, S., Biswas, S., Hossain Mondal, M., & Saha, B. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved from [Link]

  • Mandal, S., Mandal, S., Biswas, S., & Saha, B. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Tenside Surfactants Detergents, 55(4), 314-319. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from [Link]

  • Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(2-nitrophenyl)butan-2-one. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-(4-Hydroxyphenyl)butan-2-one. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(4-Nitrophenyl)butan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Nitrophenyl)butan-2-one (CAS No. 30780-19-9), a compound frequently utilized in synthetic chemistry and pharmaceutical research. By elucidating the chemical nature of this substance and the principles of responsible waste handling, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to manage its disposal safely and effectively.

Understanding the Hazard Profile of this compound

GHS Hazard Classification:

Based on supplier information, this compound is classified with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, related nitroaromatic compounds are often categorized as skin sensitizers and may be harmful if swallowed[2]. The presence of the nitro group also suggests potential for environmental toxicity and persistence[3].

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 30780-19-9[3]
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.20 g/mol [3]
Physical State Solid[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, stringent adherence to personal protective equipment protocols is mandatory.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 standards are the minimum requirement.[4][5] A face shield should be worn in situations with a higher risk of dust generation or splashing.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[5] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned to protect against accidental skin contact.[5]

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood.[5] If this is not feasible, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and environmental contamination.

Minor Spill (Solid):

  • Evacuate and Ventilate: If safe to do so, restrict access to the immediate spill area and ensure adequate ventilation.[7]

  • Don Appropriate PPE: This includes, at a minimum, safety goggles, a lab coat, and chemically resistant gloves. Respiratory protection may be necessary depending on the scale of the spill and the ventilation available.[8]

  • Contain and Collect: Carefully sweep the solid material to avoid generating dust.[9] Place the collected material into a clearly labeled, sealed container for hazardous waste.[9][10]

  • Decontaminate: Wipe the spill area with a damp paper towel to remove any remaining residue. Dispose of the paper towel as hazardous waste.[9]

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Major Spill:

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

The Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a step-by-step guide based on best practices for nitroaromatic compounds.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound waste is classified as a hazardous waste due to its toxic and irritant properties.[11][12] While a specific EPA waste code has not been assigned, it would likely fall under a generic code for toxic organic compounds. Consult with your institution's EHS department for the appropriate waste code designation.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container.

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid mixing with strong oxidizers, as this can create a risk of fire or explosion.[4]

  • Strong Bases: The ketone functionality may react with strong bases.

  • Reactive Metals: Keep separate from reactive metals.

Step 3: Waste Collection and Storage

  • Container: Use a robust, leak-proof container that is compatible with the chemical. The original product container, if in good condition, is an excellent option.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation. The SAA should be a secondary containment system to prevent the spread of any potential leaks.

Step 4: Final Disposal

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This high-temperature process ensures the complete destruction of the organic molecule, minimizing its environmental impact.

DO NOT:

  • Dispose of down the drain: This can contaminate waterways and is prohibited by law for hazardous waste.

  • Mix with non-hazardous waste: This is a violation of hazardous waste regulations.

Experimental Workflow for Disposal:

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound or Contaminated Materials B Place in a Labeled, Compatible Hazardous Waste Container A->B  Collect Waste C Segregate from Incompatible Materials (Oxidizers, Strong Bases) D Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment B->D  Store Securely E Arrange for Pickup by Certified Hazardous Waste Disposal Vendor D->E  Schedule Pickup F Transport to a Licensed Incineration Facility E->F G Complete Destruction of the Compound F->G

Caption: Disposal workflow for this compound.

Transportation and Shipping

For off-site disposal, the transportation of this compound waste must comply with the Department of Transportation (DOT) regulations.[13][14][15][16] While one supplier indicates it is "not hazardous material" for transport, this may not apply to waste materials.[1] It is imperative to consult with your EHS department and the licensed waste hauler to ensure the waste is properly classified, packaged, labeled, and documented for shipment.[14][16]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By adhering to the procedures outlined in this guide—from diligent use of personal protective equipment to the final step of incineration—researchers and scientists can ensure the safety of themselves and their colleagues, while upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facility.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(4-Hydroxyphenyl)-2-butanone. Retrieved from a search for this compound disposal procedures.
  • Sigma-Aldrich. (2022, September 25). Safety Data Sheet: 4-(4-Hydroxyphenyl)butan-2-one. Retrieved from a search for 4-(4-Nitrophenyl)
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime. Retrieved from a search for personal protective equipment for handling nitro compounds.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from a search for 4-(4-Nitrophenyl)
  • AK Scientific, Inc. (n.d.). 30780-19-9 this compound. Retrieved from a search for 4-(4-Nitrophenyl)
  • Cornell University Environmental Health and Safety. (n.d.). Hazardous Materials Shipping (DOT).
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from a search for personal protective equipment for handling nitro compounds.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • University of British Columbia. (n.d.). General Chemical Spill Procedures.
  • Pitney Bowes. (2025, July 16). HAZMAT Shipping: Safe & Compliant Transport.
  • OSHA Education Center. (n.d.). Standards for Handling Dangerous Shipments.
  • U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements.
  • Federal Aviation Administration. (n.d.). Commonly Shipped Undeclared Hazardous Materials.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • University of British Columbia Okanagan. (n.d.). 2. General Chemical Spill Procedures.
  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?. Retrieved from a search for personal protective equipment for handling nitro compounds.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from a search for personal protective equipment for handling nitro compounds.
  • PubChem. (n.d.). This compound. Retrieved from a search for this compound physical and chemical properties.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from a search for US EPA regulations for disposal of toxic organic waste.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from a search for personal protective equipment for handling nitro compounds.
  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from a search for this compound safety precautions.
  • U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from a search for US EPA regulations for disposal of toxic organic waste.
  • Wesly Answers. (n.d.). Understanding EPA Waste Regulations: Complete Compliance Guide. Retrieved from a search for US EPA regulations for disposal of toxic organic waste.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from a search for US EPA regulations for disposal of toxic organic waste.
  • CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where? [Video]. YouTube. Retrieved from a search for US EPA regulations for disposal of toxic organic waste.
  • Smolecule. (2023, July 22). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from a search for this compound safety precautions.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as 4-(4-Nitrophenyl)butan-2-one, present unique challenges that demand a thorough understanding and rigorous application of safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this chemical.

Hazard Profile of this compound

Understanding the "why" behind each piece of PPE begins with a clear-eyed assessment of the compound's specific risks. This compound (CAS: 30780-19-9) is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

The signal word for this chemical is "Warning".[1] It is a solid, which means the primary routes of exposure during handling are through the inhalation of dust particles and direct contact with skin and eyes.[2] While this specific compound is not classified as a skin sensitizer, related nitrophenyl compounds can be, making it prudent to minimize skin contact rigorously.[3][4]

Key Physical & Chemical Properties

Property Value Remarks
Physical State Solid Dust inhalation is a primary concern.
Melting Point 82 - 84 °C [2]
Molecular Formula C10H11NO3 [5]
Molecular Weight 193.2 g/mol [1]

| Stability | Stable under normal conditions. |[2] |

The Core Directive: Engineering Controls First

Before any discussion of PPE, the foundational principle of laboratory safety must be emphasized: engineering controls are the primary line of defense . All handling of this compound powder, including weighing and solution preparation, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[2][3] This dramatically reduces the risk of respiratory exposure by containing dust and vapors at the source. PPE should be considered the essential final barrier between you and the chemical, not the first or only one.

Essential PPE: A Step-by-Step Operational Plan

The following protocol is designed to provide a self-validating system of protection, ensuring every step mitigates the specific hazards identified.

Eye and Face Protection: Preventing Irreversible Damage

The Hazard: Direct contact with even minute quantities of this compound powder can cause serious eye irritation (H319).[1]

The Protocol:

  • Mandatory Goggles: Wear properly fitting, indirectly vented chemical safety goggles at all times in the laboratory where this chemical is handled. Standard safety glasses do not provide adequate protection from dust particles.[6] Your eye protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]

  • Face Shield for High-Risk Tasks: When handling larger quantities (>50g) or if there is a significant risk of splashing during vigorous reactions, supplement goggles with a face shield.

Hand and Body Protection: A Barrier Against Irritation

The Hazard: The compound is a known skin irritant (H315).[1] Many organic chemicals can also be absorbed through the skin.[7]

The Protocol:

  • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling this solid and its solutions. Always check the manufacturer's data for compatibility and breakthrough times if prolonged contact is anticipated.[6]

  • Glove Integrity: Before donning, inspect gloves for any rips or tears.[7]

  • Proper Technique: Don gloves over the cuffs of your lab coat to create a sealed barrier.

  • Immediate Replacement: If your gloves become contaminated, remove them immediately using the proper technique (peeling from the cuff without touching the outer surface with bare skin), dispose of them in the designated hazardous waste container, and wash your hands thoroughly before donning a new pair.[6]

  • Body Protection: A clean, fully buttoned, long-sleeved lab coat is mandatory. This protects your skin and personal clothing from contamination.[6] Do not wear shorts or open-toed shoes in the laboratory.[7]

Respiratory Protection: The Final Safeguard

The Hazard: this compound may cause respiratory irritation (H335) upon inhalation of its dust.[1]

The Protocol:

  • Primary Control (Fume Hood): As stated, all work with the solid compound that could generate dust must be conducted in a fume hood.[2][3] This is the primary method for preventing respiratory exposure.

  • Secondary Control (Respirator): In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Procedural Workflow for PPE Use

The following diagram illustrates the logical flow for assessing risk and selecting the appropriate level of protection when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe Personal Protective Equipment Protocol cluster_post Post-Handling & Disposal start Begin Task: Handling this compound assess 1. Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess eng_control 2. Use Engineering Controls: Is all work with solids performed in a chemical fume hood? assess->eng_control ppe_mandatory 3. Don Mandatory Baseline PPE: - Chemical Safety Goggles - Nitrile Gloves - Fully-Buttoned Lab Coat eng_control->ppe_mandatory Yes (Standard Procedure) ppe_respiratory 4. Respiratory Protection Needed? ppe_mandatory->ppe_respiratory don_respirator Wear NIOSH-Approved Respirator (N95) ppe_respiratory->don_respirator Yes (e.g., Spill Cleanup) proceed 5. Proceed with Task Safely ppe_respiratory->proceed No (Fume hood is sufficient) don_respirator->proceed decon 6. Decontamination & Doffing: - Remove gloves properly - Wash hands thoroughly proceed->decon disposal 7. Dispose of all contaminated waste in approved hazardous waste container decon->disposal end End Task disposal->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.